Product packaging for 4-(Aminomethyl)heptane(Cat. No.:)

4-(Aminomethyl)heptane

Cat. No.: B15310547
M. Wt: 129.24 g/mol
InChI Key: MZYRSJXJDRNBAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(Aminomethyl)heptane is a useful research compound. Its molecular formula is C8H19N and its molecular weight is 129.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H19N B15310547 4-(Aminomethyl)heptane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

IUPAC Name

2-propylpentan-1-amine

InChI

InChI=1S/C8H19N/c1-3-5-8(7-9)6-4-2/h8H,3-7,9H2,1-2H3

InChI Key

MZYRSJXJDRNBAE-UHFFFAOYSA-N

Canonical SMILES

CCCC(CCC)CN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Aminoheptane

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis for researchers, scientists, and drug development professionals.

Initial Note on Nomenclature: This technical guide focuses on the chemical properties of 4-Aminoheptane (CAS: 16751-59-0). It is important to note that the closely related but structurally distinct compound, 4-(Aminomethyl)heptane, is not well-documented in common chemical databases. Therefore, this guide will proceed with a detailed examination of 4-Aminoheptane, a compound with available scientific literature.

Core Chemical Properties

4-Aminoheptane, also known as 4-heptanamine or 1-propylbutylamine, is a primary aliphatic amine.[1][2] It is a colorless to pale yellow liquid with a characteristic amine odor.[3] The fundamental properties of this compound are summarized in the table below, providing a foundational understanding for its use in research and development.

PropertyValueSource
CAS Number 16751-59-0[1]
Molecular Formula C₇H₁₇N[1]
Molecular Weight 115.22 g/mol [4]
Boiling Point 140 °C[5]
Density 0.77 g/cm³[5]
Flash Point 41.3 °C[5]
Vapor Pressure 6.41 mmHg at 25°C[5]
logP (Octanol/Water Partition Coefficient) 1.914 (Calculated)[4]
Water Solubility Log10WS: -2.30 (Calculated)[4]
Refractive Index 1.426[5]

Synthesis and Experimental Protocols

The synthesis of 4-Aminoheptane can be achieved through various established methods for the formation of primary amines. Two common and effective approaches are reductive amination of a ketone and the Leuckart reaction.

Reductive Amination of Heptan-4-one

Reductive amination is a versatile method for preparing amines from carbonyl compounds.[3] In the case of 4-Aminoheptane, the precursor is heptan-4-one. The reaction proceeds in two main steps: the formation of an imine intermediate followed by its reduction to the corresponding amine.[3]

Experimental Protocol:

  • Imine Formation: Heptan-4-one is reacted with ammonia in a suitable solvent. This reaction is typically carried out under neutral or slightly acidic conditions to facilitate the nucleophilic attack of ammonia on the carbonyl carbon, followed by dehydration to form the imine.

  • Reduction: The resulting imine is then reduced to 4-Aminoheptane. Common reducing agents for this step include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation (e.g., using H₂ gas with a palladium or nickel catalyst).[6] Sodium cyanoborohydride is particularly effective as it can selectively reduce the imine in the presence of the starting ketone.[6]

Logical Workflow for Reductive Amination:

Caption: Reductive amination of heptan-4-one to 4-aminoheptane.

Leuckart Reaction

The Leuckart reaction provides another route to synthesize 4-Aminoheptane from heptan-4-one. This method utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent, typically requiring high temperatures (120-130 °C).[1][7]

Experimental Protocol:

  • Reaction Setup: Heptan-4-one is mixed with an excess of ammonium formate.

  • Heating: The mixture is heated to the reaction temperature, where ammonium formate decomposes to formic acid and ammonia.

  • Reaction: The ammonia reacts with the ketone to form an imine, which is then reduced in situ by formic acid.

  • Workup: The reaction mixture is cooled and then treated with a strong base to liberate the free amine, which can then be purified by distillation.

Reaction Pathway for the Leuckart Reaction:

LeuckartReaction cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_products Products Ketone Heptan-4-one Imine Imine Ketone->Imine + Ammonia AmmoniumFormate Ammonium Formate FormicAcid Formic Acid AmmoniumFormate->FormicAcid Ammonia Ammonia AmmoniumFormate->Ammonia Heat Heat (120-130 °C) Amine 4-Aminoheptane Imine->Amine + Formic Acid CO2 CO2 FormicAcid->CO2 Water H2O

Caption: Key steps in the Leuckart synthesis of 4-aminoheptane.

Biological Activity and Mechanism of Action

4-Aminoheptane exhibits biological activity, primarily as a sympathomimetic agent.[8] Sympathomimetic drugs mimic the effects of endogenous agonists of the sympathetic nervous system, such as catecholamines (e.g., norepinephrine, epinephrine).[9][10]

Sympathomimetic Effects

The sympathomimetic action of compounds like 4-Aminoheptane can occur through several mechanisms:[9][11]

  • Direct-acting: Directly activating adrenergic receptors (alpha and beta).

  • Indirect-acting: Increasing the levels of endogenous catecholamines by:

    • Stimulating their release from presynaptic terminals.

    • Inhibiting their reuptake from the synaptic cleft.

    • Blocking their metabolic breakdown by enzymes like monoamine oxidase (MAO).

While the precise mechanism for 4-Aminoheptane is not extensively detailed in the available literature, its structural similarity to other sympathomimetic amines suggests it likely acts as an indirect-acting agent, promoting the release and/or inhibiting the reuptake of norepinephrine.

Signaling Pathway for Indirect Sympathomimetic Action:

SympathomimeticAction cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Amine 4-Aminoheptane NE_Vesicle Norepinephrine (NE) Vesicles Amine->NE_Vesicle Promotes Release NE_Transporter NE Transporter (NET) Amine->NE_Transporter Inhibits Reuptake NE_Synapse Norepinephrine NE_Vesicle->NE_Synapse Exocytosis AdrenergicReceptor Adrenergic Receptors NE_Synapse->AdrenergicReceptor Binds to Response Physiological Response AdrenergicReceptor->Response Activates

Caption: Proposed mechanism of indirect sympathomimetic action.

Potential Interaction with Serotonin Receptors

There is evidence to suggest that 4-Aminoheptane may serve as a precursor for compounds that target serotonin (5-HT) receptors.[5] Serotonin receptors are a diverse group of G protein-coupled receptors and ligand-gated ion channels that are involved in a wide array of physiological and neurological processes, including mood, anxiety, cognition, and appetite.[12][13] The modulation of these receptors is a key strategy in the development of drugs for various psychiatric and neurological disorders.[14][15][16] Further research is needed to elucidate the specific interactions of 4-Aminoheptane or its derivatives with different 5-HT receptor subtypes.

Toxicology and Safety

The available safety data for 4-Aminoheptane indicates that it is a flammable liquid and vapor. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[17]

Toxicological Data Summary:

HazardDescriptionSource
Acute Oral Toxicity Harmful if swallowed.
Acute Dermal Toxicity Harmful in contact with skin.
Skin Corrosion/Irritation Causes severe skin burns.[17]
Eye Damage/Irritation Causes serious eye damage.[17]
Flammability Flammable liquid and vapor.
LD50 (Intraperitoneal, mouse) 110 mg/kg[18]

Experimental Safety Workflow:

SafetyWorkflow Start Handling 4-Aminoheptane PPE Wear Appropriate PPE: - Gloves - Goggles - Lab Coat Start->PPE Ventilation Work in a Well-Ventilated Area (Fume Hood) Start->Ventilation Ignition Keep Away from Ignition Sources Start->Ignition Storage Store in a Cool, Dry, Well-Ventilated Area PPE->Storage Ventilation->Storage Ignition->Storage Disposal Dispose of Waste According to Regulations Storage->Disposal End Safe Handling Complete Disposal->End

Caption: Recommended safety workflow for handling 4-aminoheptane.

Conclusion

4-Aminoheptane is a primary aliphatic amine with established chemical and physical properties. Its synthesis is readily achievable through standard organic chemistry methodologies such as reductive amination and the Leuckart reaction. The primary biological activity of 4-Aminoheptane is as a sympathomimetic agent, likely through an indirect mechanism involving the modulation of norepinephrine. Its potential as a scaffold for developing ligands for serotonin receptors warrants further investigation. Due to its hazardous nature, strict adherence to safety protocols is essential when handling this compound. This guide provides a comprehensive overview for researchers and professionals in drug development, offering a solid foundation for future studies and applications of 4-Aminoheptane.

References

4-(Aminomethyl)heptane structure elucidation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Structure Elucidation of 4-(Aminomethyl)heptane

Abstract

This technical guide provides a comprehensive overview of the methodologies for the structure elucidation of this compound. Due to the limited availability of published data on this specific compound, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. Detailed experimental protocols for the synthesis and characterization using Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) are provided. All predicted quantitative data are summarized in structured tables for clarity. Additionally, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

This compound is a primary amine with a branched alkyl chain. Its structure, consisting of a heptane backbone with an aminomethyl group at the 4-position, suggests potential utility as a building block in medicinal chemistry and materials science. The primary amine functionality offers a reactive site for various chemical transformations, making it a target for the synthesis of more complex molecules. Accurate structure elucidation is paramount to confirm the identity and purity of such a compound. This guide details the analytical workflow for the unambiguous characterization of this compound.

Proposed Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is through the reduction of 4-propylpentanenitrile. This common precursor can be synthesized via nucleophilic substitution of a suitable haloalkane with cyanide, followed by reduction of the nitrile group to a primary amine using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄).

G cluster_0 Synthesis Pathway 4-bromomethylheptane 4-(Bromomethyl)heptane 4-propylpentanenitrile 4-Propylpentanenitrile 4-bromomethylheptane->4-propylpentanenitrile Nucleophilic Substitution NaCN Sodium Cyanide (NaCN) NaCN->4-propylpentanenitrile 4-aminomethylheptane This compound 4-propylpentanenitrile->4-aminomethylheptane Reduction LiAlH4 Lithium Aluminum Hydride (LiAlH₄) LiAlH4->4-aminomethylheptane

Figure 1: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Propylpentanenitrile

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • Distilled water

  • 15% Sodium hydroxide solution

  • Anhydrous sodium sulfate

  • Round-bottom flask, reflux condenser, dropping funnel, heating mantle, magnetic stirrer.

Procedure:

  • A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is charged with a suspension of LiAlH₄ (X moles) in anhydrous diethyl ether (150 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • A solution of 4-propylpentanenitrile (Y moles) in anhydrous diethyl ether (50 mL) is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred and heated under reflux for 4 hours to ensure complete reduction of the nitrile.

  • The flask is then cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the slow, dropwise addition of distilled water (X mL), followed by the addition of 15% aqueous sodium hydroxide solution (X mL), and finally distilled water again (3X mL).

  • The resulting white precipitate of aluminum salts is removed by filtration, and the filter cake is washed with diethyl ether (3 x 50 mL).

  • The combined ether filtrates are dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation to yield crude this compound.

  • The crude product is then purified by fractional distillation under reduced pressure to obtain the pure amine.

Structure Elucidation Workflow

The synthesized compound is subjected to a series of analytical techniques to confirm its structure. The general workflow for the structure elucidation is depicted below.

G Start Synthesized Compound IR IR Spectroscopy Start->IR Functional Groups MS Mass Spectrometry Start->MS Molecular Weight & Fragmentation NMR NMR Spectroscopy Start->NMR Data_Analysis Data Analysis and Structure Correlation IR->Data_Analysis MS->Data_Analysis 1H_NMR ¹H NMR NMR->1H_NMR Proton Environment 13C_NMR ¹³C NMR NMR->13C_NMR Carbon Skeleton 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis Structure_Confirmed Structure Confirmed: This compound Data_Analysis->Structure_Confirmed

Figure 2: Workflow for the structure elucidation of this compound.

Spectroscopic Data and Analysis

Infrared (IR) Spectroscopy

Experimental Protocol: A thin film of the purified liquid sample is placed between two sodium chloride (NaCl) plates and analyzed using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

Predicted Data: The IR spectrum is expected to show characteristic absorption bands for a primary amine and an aliphatic hydrocarbon.

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3300Medium, SharpN-H asymmetric and symmetric stretching (doublet)[1][2][3][4]
2955 - 2860StrongC-H stretching (alkane)
1650 - 1580MediumN-H bending (scissoring)[3][4]
1465MediumC-H bending (methylene)
1375MediumC-H bending (methyl)
1250 - 1020Weak-MediumC-N stretching[3][4]
Mass Spectrometry (MS)

Experimental Protocol: The sample is introduced into a mass spectrometer with electron ionization (EI) at 70 eV. The mass-to-charge ratio (m/z) of the resulting fragments is recorded.

Predicted Data: The mass spectrum will provide the molecular weight and characteristic fragmentation patterns. The molecular formula is C₈H₁₉N, giving a molecular weight of 129.24 g/mol . Following the nitrogen rule, an odd molecular weight is expected for a compound with one nitrogen atom.[5]

m/zProposed FragmentComments
129[C₈H₁₉N]⁺•Molecular ion (M⁺•)
114[M - CH₃]⁺Loss of a methyl radical
98[M - C₂H₅]⁺Loss of an ethyl radical
86[M - C₃H₇]⁺Loss of a propyl radical
30[CH₂NH₂]⁺Base peak due to α-cleavage, characteristic of primary amines[6][7][8][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR spectra are recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 2.55d2H-CH₂-NH₂ (a)
~ 1.50br s2H-NH₂ (b)
~ 1.45m1H-CH- (c)
~ 1.25m8H-CH₂- x 4 (d, e)
~ 0.90t6H-CH₃ x 2 (f)

Note: The -NH₂ signal is typically broad and its chemical shift can be variable; it will disappear upon D₂O exchange.[1][2]

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm)Assignment
~ 48.5-CH₂-NH₂ (a)
~ 40.0-CH- (c)
~ 34.0-CH₂- (d)
~ 23.5-CH₂- (e)
~ 14.2-CH₃ (f)

Biological Activity and Signaling Pathways

There is currently no published information regarding the specific biological activities or associated signaling pathways for this compound. Its structural similarity to other simple aliphatic amines suggests it may have applications as a building block in the synthesis of pharmacologically active compounds rather than possessing intrinsic biological activity itself. Further research would be required to explore any potential biological effects.

Conclusion

The structure of this compound can be confidently elucidated through a combination of synthesis and standard spectroscopic techniques. This guide provides a comprehensive framework, including a plausible synthetic route and detailed predicted data for IR, MS, and NMR spectroscopy. The presented experimental protocols and workflows offer a clear path for the synthesis and characterization of this compound, enabling its use in further research and development in fields such as medicinal chemistry and materials science.

References

An In-depth Technical Guide to Aliphatic Primary Amines: A Case Study on 4-Heptanamine

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This document provides a detailed technical overview of short-chain aliphatic primary amines, a class of compounds relevant to organic synthesis and early-stage drug discovery. Due to a lack of extensive published data on 4-(Aminomethyl)heptane, this guide uses the structurally related compound 4-Heptanamine as an illustrative model. The guide covers nomenclature, physicochemical properties, a detailed synthesis protocol via reductive amination, and conceptual diagrams of the synthetic workflow and a plausible metabolic pathway. All quantitative data is presented in tabular format for clarity and comparative analysis.

Introduction and Nomenclature

Aliphatic amines are fundamental building blocks in organic chemistry and are prevalent in many biologically active molecules. The compound specified in the topic, This compound , is a primary amine. According to the International Union of Pure and Applied Chemistry (IUPAC) guidelines, the preferred name for this structure is 2-propylpentan-1-amine . This nomenclature is derived by identifying the longest carbon chain that contains the carbon atom bonded to the primary functional group (the amine).

However, a comprehensive search of scientific literature reveals a significant lack of specific experimental data for 2-propylpentan-1-amine. To satisfy the structural and content requirements of this technical guide, we will focus on the well-documented and structurally similar compound 4-Heptanamine (also known as 4-aminoheptane). This compound serves as a relevant exemplar for the physicochemical properties, synthesis, and potential biological interactions of a simple C7 aliphatic amine.

Physicochemical and Safety Data

The properties of 4-Heptanamine are critical for its application in experimental settings. Key data points have been compiled from various chemical databases. This information is essential for designing synthetic procedures, ensuring safe handling, and predicting the compound's behavior in biological systems.

Table 1: Physicochemical Properties of 4-Heptanamine

PropertyValueSource
CAS Number 16751-59-0[1][2]
Molecular Formula C₇H₁₇N[1][2]
Molecular Weight 115.22 g/mol [2]
Appearance Colorless transparent liquid[1]
Density 0.77 g/cm³[1]
Boiling Point 140 °C[1]
Flash Point 41.3 °C[1]
Vapor Pressure 6.41 mmHg at 25 °C[1]
Refractive Index 1.426[1]

Table 2: Safety and Hazard Information for 4-Heptanamine

Hazard StatementPrecautionary Statement
May cause skin, eye, and respiratory tract irritation.S16: Keep away from sources of ignition.
Dangerous good for transport.S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
S53: Avoid exposure - obtain special instructions before use.

(Source:[3])

Synthesis Protocol: Reductive Amination

The synthesis of primary amines like 4-Heptanamine is commonly achieved through the reductive amination of a corresponding ketone. This one-pot reaction is efficient and widely used in organic synthesis.[4] The process involves the reaction of a ketone (4-heptanone) with an ammonia source to form an intermediate imine, which is then reduced in situ to the target amine. Sodium triacetoxyborohydride is a preferred reducing agent as it is selective for the iminium ion over the ketone and avoids the use of more toxic cyanoborohydride reagents.[5]

Experimental Protocol: Synthesis of 4-Heptanamine

This protocol is a representative procedure for the reductive amination of 4-heptanone.

Materials:

  • 4-Heptanone (1 equivalent)

  • Ammonium acetate (10 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

  • 1,2-Dichloroethane (DCE) (solvent)

  • Acetic acid (optional, catalyst)

  • 1 M Sodium hydroxide (NaOH) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Separatory funnel

  • Magnetic stirrer and stir bar

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-heptanone (1 eq) and 1,2-dichloroethane (DCE) to create a ~0.5 M solution.

  • Add ammonium acetate (10 eq) to the solution. If the reaction is slow, a catalytic amount of acetic acid (1-2 eq) can be added.

  • Stir the mixture at room temperature for 20-30 minutes to facilitate the formation of the intermediate imine.

  • Slowly add sodium triacetoxyborohydride (1.5 eq) to the suspension in portions over 15 minutes. The reaction is exothermic; maintain the temperature below 30 °C.

  • Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, carefully quench the reaction by adding 1 M NaOH solution until the pH is basic (~pH 10-12).

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • The crude 4-Heptanamine can be purified by fractional distillation under reduced pressure.

Visualizations of Key Processes

Diagrams created using the DOT language provide a clear visual representation of the synthesis workflow and a hypothetical metabolic pathway for 4-Heptanamine.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Workup & Purification Heptanone 4-Heptanone Imine Intermediate Iminium Ion Heptanone->Imine Condensation Ammonia Ammonia Source (Ammonium Acetate) Ammonia->Imine Reducer NaBH(OAc)₃ Amine 4-Heptanamine Reducer->Amine Reduction Workup Aqueous Workup (NaOH, NaHCO₃) Amine->Workup Purification Distillation Workup->Purification Final Pure 4-Heptanamine Purification->Final

Caption: Workflow for the synthesis of 4-Heptanamine via one-pot reductive amination.

While specific signaling pathways for simple aliphatic amines are not well-defined, their metabolism in biological systems can be predicted. Primary amines are often substrates for monoamine oxidase (MAO) or cytochrome P450 (CYP450) enzymes, leading to oxidative deamination or hydroxylation.

G cluster_0 Phase I Metabolism cluster_1 Phase II Metabolism Amine 4-Heptanamine Ketone 4-Heptanone Amine->Ketone Oxidative Deamination (e.g., MAO) Alcohol Hydroxylated Metabolite Amine->Alcohol Hydroxylation (e.g., CYP450) Excretion Excretion Ketone->Excretion Further Metabolism or Excretion Conjugate Glucuronide or Sulfate Conjugate Alcohol->Conjugate Conjugation (e.g., UGT, SULT) Conjugate->Excretion

Caption: A plausible metabolic pathway for the biotransformation and clearance of 4-Heptanamine.

Biological and Research Context

4-Heptanamine serves as a versatile chemical building block. In the pharmaceutical industry, its structure can be incorporated as a precursor for developing more complex molecules, such as compounds targeting serotonin receptors.[1] In agrochemical research, it is used in the synthesis of certain pesticides and herbicides.[1] Furthermore, its utility in proteomics research has been noted, highlighting its role as a tool compound in broader biochemical studies.[2] The amine functional group allows for a wide range of chemical modifications, making it a valuable scaffold in the synthesis of compound libraries for screening purposes.

References

4-(Aminomethyl)heptane molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of 4-(Aminomethyl)heptane. Due to the specificity of this molecule, publicly available experimental data, including detailed protocols and associated signaling pathways, is limited. This document summarizes the core chemical information derived from its structure.

Core Molecular Data

PropertyValue
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol
IUPAC Name 1-(Heptan-4-yl)methanamine

Chemical Structure

The structural arrangement of this compound, consisting of a heptane backbone with an aminomethyl group attached at the fourth carbon position, is a key determinant of its chemical behavior.

Caption: Chemical structure of this compound.

Experimental Protocols and Biological Activity

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or analysis of this compound. Similarly, there is no published information regarding its biological activity or associated signaling pathways. For researchers interested in this molecule, novel experimental design and execution would be required.

Disclaimer: The information provided in this document is based on theoretical calculations and structural analysis. The absence of published experimental data necessitates independent verification for any research or development applications.

Synthesis of Branched Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched primary amines are crucial structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Their unique steric and electronic properties often impart desirable pharmacological and physicochemical characteristics to bioactive molecules. The stereoselective synthesis of these amines, particularly those bearing chiral centers, remains a significant challenge in modern organic chemistry. This guide provides a comprehensive overview of the core synthetic strategies for accessing branched primary amines, with a focus on methodologies, experimental protocols, and comparative data to aid researchers in selecting the most appropriate method for their specific needs.

Core Synthetic Strategies

The synthesis of branched primary amines can be broadly categorized into several key transformations:

  • Reductive Amination of Ketones: A widely utilized and versatile method involving the reaction of a ketone with an amine source, followed by reduction of the resulting imine intermediate.

  • Hydroamination of Alkenes: An atom-economical approach that involves the direct addition of an N-H bond across a carbon-carbon double bond.

  • The Ritter Reaction: A classic method for the synthesis of tertiary alkyl amines from alcohols or alkenes via a nitrile-mediated process.

  • Addition of Organometallic Reagents to Imines or Imine Equivalents: A powerful strategy for the construction of C-N bonds with concomitant formation of a new C-C bond, enabling access to highly substituted amines.

  • The Gabriel Synthesis: A traditional method for the synthesis of primary amines that can be adapted for some branched structures, though with limitations.

Reductive Amination of Ketones

Reductive amination is a cornerstone of amine synthesis due to its operational simplicity and the wide availability of starting materials. For the synthesis of branched primary amines, a ketone is reacted with an ammonia equivalent, and the in situ-formed imine is reduced to the corresponding amine.

General Reaction Scheme & Mechanism

The reaction proceeds in two main steps: the formation of an imine from a ketone and ammonia, followed by the reduction of the imine.[1][2] The use of a suitable reducing agent that does not readily reduce the starting ketone is crucial for the success of this one-pot reaction.[3]

Reductive_Amination_Mechanism ketone R1(R2)C=O (Ketone) hemiaminal R1(R2)C(OH)NH2 (Hemiaminal) ketone->hemiaminal + NH3 ammonia NH3 (Ammonia) reducing_agent [H] (Reducing Agent) imine R1(R2)C=NH (Imine) hemiaminal->imine - H2O amine R1(R2)CHNH2 (Branched Primary Amine) imine->amine + [H]

Caption: Mechanism of Reductive Amination.

Quantitative Data
Catalyst/Reducing AgentKetone SubstrateAmine SourceYield (%)Enantiomeric Excess (ee %)Reference
Ni-TA@SiO2-800 / H2AcetophenoneNH395N/A[4]
Ni-TA@SiO2-800 / H24-MethoxyacetophenoneNH396N/A[4]
Ni-TA@SiO2-800 / H2CyclohexanoneNH385N/A[4]
Ru/C3-TunePhos / H2AcetophenoneNH4OAc9896[5]
Ru/C3-TunePhos / H21-(4-Chlorophenyl)ethanoneNH4OAc9995[5]
Amine DehydrogenaseBenzylacetoneNH3>99>99[6]
Experimental Protocols

Protocol 1: Nickel-Catalyzed Reductive Amination of Ketones [4]

  • Reaction Setup: A 30 mg sample of the Ni-TA@SiO2-800 catalyst (6 mol%) and 0.5 mmol of the ketone substrate are placed in a pressure reactor.

  • Reagents: 3 mL of tert-butanol is added as the solvent. The reactor is then charged with 5-7 bar of ammonia (NH3) followed by 20 bar of hydrogen (H2).

  • Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 24 hours.

  • Work-up and Purification: After cooling, the reactor is depressurized. The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure. The resulting crude amine is purified by column chromatography to yield the free amine, which can be converted to its hydrochloride salt for characterization.

Protocol 2: Asymmetric Reductive Amination of Alkyl Aryl Ketones [5]

  • Catalyst Preparation: In a glovebox, a solution of the ruthenium precursor and the C3-TunePhos ligand in a suitable solvent is prepared.

  • Reaction Setup: To a pressure reactor, the catalyst solution, the alkyl aryl ketone (1.0 mmol), and ammonium acetate (NH4OAc, 5.0 mmol) are added.

  • Reaction Conditions: The reactor is sealed, purged with hydrogen, and then pressurized with H2 (50 atm). The reaction is stirred at 80 °C for 24-48 hours.

  • Work-up and Purification: After cooling and depressurization, the reaction mixture is diluted with an organic solvent and washed with aqueous base. The organic layer is dried, concentrated, and the resulting chiral primary amine is purified by chromatography. The enantiomeric excess is determined by chiral HPLC analysis.

Hydroamination of Alkenes

Hydroamination offers a highly atom-economical route to branched primary amines by the direct addition of an N-H bond across a C=C double bond. The regioselectivity of this reaction (Markovnikov vs. anti-Markovnikov) is a key challenge and is often controlled by the choice of catalyst and substrate.

General Reaction Scheme & Mechanism

Catalytic hydroamination can proceed through various mechanisms depending on the metal catalyst employed. A common pathway for early transition metals and lanthanides involves the formation of a metal-amido complex, followed by insertion of the alkene into the metal-nitrogen bond.[7]

Hydroamination_Mechanism catalyst [M]-H metal_amide [M]-NHR' catalyst->metal_amide + R'-NH2 - H2 amine_source R'-NH2 alkene R1CH=CHR2 pi_complex Alkene π-complex metal_amide->pi_complex + Alkene insertion_product [M]-C(R1)H-C(R2)H-NHR' pi_complex->insertion_product Migratory Insertion product R1CH(NHR')-CH2R2 (Branched Amine) insertion_product->product + H2

Caption: General Mechanism for Catalytic Hydroamination.

Quantitative Data
Catalyst SystemAlkene SubstrateAmine SourceYield (%)Enantiomeric Excess (ee %)Reference
Cu-catalystUnactivated internal olefinsHydroxylamine derivative>95≥ 96[7][8]
Rh-catalyst / Chiral LigandN-benzyl-2,2-diphenyl-4-pentenamineIntramolecular9291[9]
Ir-catalyst / LiIAllyl amineAniline95N/A[10]
Experimental Protocols

Protocol 3: Copper-Catalyzed Asymmetric Hydroamination of Unactivated Internal Olefins [7][8]

  • Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the copper catalyst, a chiral ligand, and a hydroxylamine derivative as the amine source.

  • Reagents: The unactivated internal olefin and a suitable solvent (e.g., toluene) are added.

  • Reaction Conditions: The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) for 12-24 hours.

  • Work-up and Purification: The reaction is quenched, and the solvent is removed. The crude product is then purified by flash column chromatography. The enantiomeric excess of the resulting chiral branched amine is determined by chiral HPLC or GC.

Protocol 4: Rhodium-Catalyzed Asymmetric Intramolecular Hydroamination [9]

  • Catalyst Preparation: In a glovebox, [Rh(COD)2]BF4 (5 mol%) and the chiral phosphine ligand (6 mol%) are dissolved in dioxane.

  • Reaction Setup: The aminoalkene substrate (0.5 mmol) is added to the catalyst solution.

  • Reaction Conditions: The reaction vessel is sealed and heated at a specified temperature (e.g., 100 °C) for a designated time.

  • Work-up and Purification: After cooling, the solvent is evaporated, and the residue is purified by chromatography to yield the enantioenriched cyclic amine. The ee is determined by chiral HPLC or GC.

The Ritter Reaction

The Ritter reaction provides a pathway to N-alkyl amides, which can be subsequently hydrolyzed to primary amines. This method is particularly useful for the synthesis of amines with a tertiary alkyl group attached to the nitrogen.

General Reaction Scheme & Mechanism

The reaction is initiated by the formation of a stable carbocation from an alcohol or alkene in the presence of a strong acid. This carbocation is then trapped by a nitrile, and the resulting nitrilium ion is hydrolyzed to an amide.[11][12]

Ritter_Reaction_Mechanism alcohol R3COH (Tertiary Alcohol) carbocation R3C+ (Carbocation) alcohol->carbocation + H+ - H2O acid H+ nitrile R'CN (Nitrile) water H2O nitrilium R3C-N+=C-R' carbocation->nitrilium + R'CN amide_intermediate R3C-NH-C(=O)-R' nitrilium->amide_intermediate + H2O amine R3C-NH2 (Tertiary Alkyl Primary Amine) amide_intermediate->amine Hydrolysis

Caption: Mechanism of the Ritter Reaction.

Quantitative Data
Alcohol/Alkene SubstrateNitrileAcidAmide Yield (%)Reference
Tertiary AlcoholTMSCNH2SO448 (formamide)[12]
IsobutyleneHCNH2SO4High (industrial scale)[11]
Experimental Protocol

Protocol 5: Ritter Reaction of a Tertiary Alcohol [12]

  • Reaction Setup: A solution of the tertiary alcohol (210 µmol, 1.0 eq) in trimethylsilyl cyanide (TMSCN, 15.0 eq) is cooled to 0 °C in an ice bath.

  • Reagents: Sulfuric acid (H2SO4, 20.0 eq) is added dropwise to the cooled solution.

  • Reaction Conditions: The reaction is stirred for 30 minutes at 0 °C and then for 30 minutes at room temperature.

  • Work-up and Purification: The solution is cooled back to 0 °C and quenched by the sequential addition of saturated aqueous Na2CO3 followed by 1.0 M NaOH. The mixture is warmed to room temperature and stirred for 10 minutes. The layers are separated, and the aqueous layer is extracted with dichloromethane (DCM). The combined organic layers are dried, filtered, and concentrated. The resulting crude formamide is purified by flash column chromatography. Subsequent hydrolysis of the amide yields the primary amine.

Synthesis via Organometallic Reagents

The addition of organometallic reagents (e.g., Grignard or organolithium reagents) to imines or their equivalents is a powerful method for constructing α-branched and α-tertiary primary amines.[1][11]

General Reaction Scheme & Mechanism

This approach involves the nucleophilic addition of the organometallic reagent to the electrophilic carbon of the C=N bond. The resulting metallated amine is then quenched with a proton source.

Organometallic_Addition_Mechanism imine R1(R2)C=N-PG (Protected Imine) adduct R1(R2)(R3)C-N(M)-PG imine->adduct + R3-M organometallic R3-M (Organometallic) workup H+ amine R1(R2)(R3)C-NH2 (α-Tertiary Primary Amine) adduct->amine 1. H+ 2. Deprotection Gabriel_Synthesis_Workflow phthalimide Potassium Phthalimide n_alkylphthalimide N-Alkylphthalimide phthalimide->n_alkylphthalimide + R-X (SN2) alkyl_halide R-X (Primary Alkyl Halide) hydrazine H2N-NH2 (Hydrazine) amine R-NH2 (Primary Amine) n_alkylphthalimide->amine + H2N-NH2 phthalhydrazide Phthalhydrazide (byproduct) n_alkylphthalimide->phthalhydrazide + H2N-NH2

References

The Aminomethyl Group: A Versatile Synthon in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminomethyl group (-CH₂NR₂) is a fundamental building block in organic synthesis, prized for its versatility and its prevalence in a vast array of biologically active molecules, including pharmaceuticals, natural products, and agrochemicals. Its reactivity profile allows it to participate in a wide range of chemical transformations, acting as a key intermediate in the formation of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity of the aminomethyl group, with a focus on its application in synthesis, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.

The Aminomethyl Group in Carbon-Carbon Bond Formation: The Mannich Reaction

The Mannich reaction is a cornerstone of organic synthesis, providing a powerful method for the aminomethylation of a carbon atom adjacent to a carbonyl group. This three-component reaction involves an active hydrogen compound (e.g., a ketone, aldehyde, or ester), an amine (primary, secondary, or ammonia), and a non-enolizable aldehyde, most commonly formaldehyde. The product, a β-aminocarbonyl compound, is known as a Mannich base.[1]

The reaction proceeds through the formation of an electrophilic iminium ion from the amine and formaldehyde. The active hydrogen compound then tautomerizes to its enol form, which subsequently attacks the iminium ion to form the C-C bond.[1] The reaction can be catalyzed by either acid or base, with acid catalysis being more common.[2]

Quantitative Data: Substrate Scope of the Mannich Reaction

The Mannich reaction is broadly applicable to a wide range of substrates. The following table summarizes the yields for the synthesis of various β-amino carbonyl compounds.

EntryAldehydeAmineKetoneCatalystYield (%)Reference
1BenzaldehydeAnilineAcetophenone[C3SO3Hnhm]HSO492[3]
24-ChlorobenzaldehydeAnilineAcetophenone[C3SO3Hnhm]HSO490[3]
34-MethoxybenzaldehydeAnilineAcetophenone[C3SO3Hnhm]HSO495[3]
4Benzaldehyde4-MethylanilineAcetophenone[C3SO3Hnhm]HSO491[3]
5BenzaldehydeAnilineCyclohexanone[C3SO3Hnhm]HSO486[3]
64-Hydroxybenzaldehyde4-MethoxyanilineCyclohexanone[C3SO3Hnhm]HSO488[3]
Experimental Protocol: Synthesis of a Mannich Base

The following protocol describes the synthesis of 2-(phenyl(phenylamino)methyl)cyclohexan-1-one.[3]

Reagents:

  • Benzaldehyde (10 mmol)

  • Aniline (10 mmol)

  • Cyclohexanone (10 mmol)

  • 4-(3-sulfopropyl) morpholinium hydrogen sulfate ([C3SO3Hnhm]HSO4) (10 mol%)

  • Ethanol (as solvent)

Procedure:

  • To a solution of benzaldehyde (10 mmol) and aniline (10 mmol) in ethanol, add cyclohexanone (10 mmol) and [C3SO3Hnhm]HSO4 (10 mol%).

  • Stir the reaction mixture at room temperature for the appropriate time (as monitored by TLC).

  • After completion of the reaction, the product is isolated by simple filtration or extraction.

  • The catalyst can be recovered from the aqueous layer and reused.

Visualization: The Catalytic Cycle of the Mannich Reaction

Mannich_Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Amine Amine (R₂NH) Iminium Iminium Ion [CH₂=NR₂]⁺ Amine->Iminium + Formaldehyde, H⁺ Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Iminium Ketone Ketone (enolizable) Enol Enol form of Ketone Ketone->Enol Tautomerization MannichBase Mannich Base (β-aminocarbonyl) Iminium->MannichBase Enol->MannichBase + Iminium Ion Eschweiler_Clarke Start Primary or Secondary Amine Step1 React with Formaldehyde Start->Step1 Intermediate1 Iminium Ion Formation Step1->Intermediate1 Step2 Reduction with Formic Acid Intermediate1->Step2 Intermediate2 Methylated Amine Step2->Intermediate2 Decision Is Amine Primary? Intermediate2->Decision Decision->Step1 Yes FinalProduct Tertiary Amine Decision->FinalProduct No Pictet_Spengler Reactants β-Arylethylamine + Aldehyde/Ketone Iminium Iminium Ion Intermediate Reactants->Iminium H⁺, -H₂O Cyclization Intramolecular Electrophilic Aromatic Substitution Iminium->Cyclization Deprotonation Deprotonation & Rearomatization Cyclization->Deprotonation Product Tetrahydroisoquinoline Derivative Deprotonation->Product DoM Start Aromatic with Aminomethyl Directing Group (DMG) Step1 Coordination with n-BuLi Start->Step1 Intermediate Lithium-DMG Complex Step1->Intermediate Step2 Ortho-Deprotonation Intermediate->Step2 Aryllithium Aryllithium Intermediate Step2->Aryllithium Step3 Quench with Electrophile (E⁺) Aryllithium->Step3 Product Ortho-Substituted Product Step3->Product Eschenmoser_Fragmentation Ketone Ketone Enolate Aminomethyl_Ketone α-(Dimethylaminomethyl)ketone Ketone->Aminomethyl_Ketone + Eschenmoser's Salt Eschenmoser Eschenmoser's Salt [(CH₃)₂N=CH₂]⁺I⁻ Eschenmoser->Aminomethyl_Ketone Methylation Methylation (e.g., CH₃I) Aminomethyl_Ketone->Methylation Quat_Salt Quaternary Ammonium Salt Methylation->Quat_Salt Elimination Base-induced Elimination Quat_Salt->Elimination Product α-Methylene Ketone Elimination->Product Cascade_Reaction Start Starting Materials (A + B + C) Step1 Formation of Aminomethyl Intermediate (D) Start->Step1 Intermediate_D Intermediate D Step1->Intermediate_D Step2 Intramolecular Reaction of D Intermediate_D->Step2 Intermediate_E Cyclized/Rearranged Intermediate (E) Step2->Intermediate_E Step3 Further Transformation of E Intermediate_E->Step3 Final_Product Complex Product Step3->Final_Product

References

The Dawn of a New Era in Drug Discovery: A Technical Guide to the Discovery and Synthesis of Novel Aminoalkanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has positioned aminoalkanes as a cornerstone in modern drug discovery. Their structural diversity and ability to modulate a vast array of biological targets make them a privileged scaffold in the design of next-generation pharmaceuticals. This technical guide provides an in-depth exploration of the core principles and methodologies underpinning the discovery and synthesis of novel aminoalkanes, offering a comprehensive resource for researchers at the forefront of pharmaceutical innovation.

I. Strategic Approaches to the Synthesis of Novel Aminoalkanes

The construction of novel aminoalkane libraries relies on a robust and versatile synthetic toolbox. Recent advancements have focused on developing highly efficient and stereoselective methodologies to access structurally diverse compounds.

A. Reductive Amination: A Workhorse of Amine Synthesis

Reductive amination remains a fundamental and widely employed method for the synthesis of amines from carbonyl compounds. This one-pot reaction typically involves the formation of an imine or enamine intermediate followed by in situ reduction.

Experimental Protocol: Reductive Amination of a Ketone to a Primary Amine

This protocol outlines a general procedure for the reductive amination of a ketone using ammonia and a reducing agent.

  • Reaction Setup: To a solution of the ketone (1.0 equiv) in an appropriate solvent (e.g., methanol, ethanol, or THF) in a round-bottom flask equipped with a magnetic stirrer, add a source of ammonia (e.g., ammonium acetate, ammonium chloride, or a solution of ammonia in methanol).

  • Imine Formation: Stir the mixture at room temperature or with gentle heating to facilitate the formation of the imine intermediate. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Reduction: Once imine formation is complete or has reached equilibrium, add a suitable reducing agent in portions. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or sodium triacetoxyborohydride (NaBH(OAc)₃). The choice of reducing agent depends on the substrate's reactivity and the desired reaction conditions.

  • Work-up: After the reduction is complete (as monitored by TLC or GC-MS), quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl).

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired primary amine.

B. Catalytic Asymmetric Synthesis: Accessing Chiral Aminoalkanes

The synthesis of enantiomerically pure aminoalkanes is of paramount importance in drug development, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. Catalytic asymmetric synthesis has emerged as a powerful strategy to achieve high levels of stereocontrol.

Key Methodologies in Catalytic Asymmetric Synthesis:

  • Asymmetric Hydrogenation: Chiral metal catalysts (e.g., those based on rhodium, ruthenium, or iridium) are used to hydrogenate prochiral enamines or imines, leading to the formation of chiral amines with high enantiomeric excess (ee).

  • Asymmetric Transfer Hydrogenation: This method utilizes a hydrogen donor (e.g., isopropanol or formic acid) in the presence of a chiral catalyst to achieve the asymmetric reduction of imines.

  • Asymmetric Alkylation and Arylation of Imines: Chiral catalysts can mediate the addition of nucleophiles (e.g., organometallic reagents) to imines in a stereoselective manner.

The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.

II. Quantitative Data on Novel Aminoalkanes

The discovery and development of novel aminoalkanes are driven by quantitative data that characterize their synthetic accessibility and biological activity. The following tables summarize representative data for recently developed compounds.

Compound ClassSynthesis MethodKey ReactantsYield (%)Enantiomeric Excess (%)Reference
Chiral α-Amino AcidsAsymmetric Aminationα-Keto Acid, D-Glutamate95-99>99[1]
Chiral β-Nitro AlcoholsAsymmetric Henry ReactionAliphatic Aldehyde, Nitromethaneup to 97up to 67[2]
N-Substituted PyrrolesUltrasound-mediated SynthesisDiamine, Dicarboxylate, AldehydeGood to ExcellentN/A[3]
Pyrimidine DerivativesMicrowave-assisted SynthesisThiourea/Urea, Aldehyde70-83N/A[3]

Table 1: Representative Synthetic Yields and Enantioselectivities for Novel Aminoalkanes. This table highlights the efficiency and stereoselectivity of modern synthetic methods.

Compound IDTargetAssayIC₅₀ (µM)Reference
PPC101 α-GlucosidaseEnzyme Inhibition51.00 ± 1.73[4]
Compound 2 MCF-7 Breast Cancer CellsAntiproliferative0.013[5]
Compound 3 MCF-7 Breast Cancer CellsAntiproliferative0.25[5]
Compound 127a-c MCF-7 Breast Cancer CellsAntiproliferative0.083 - 0.190[6]
Compound 67 MCF-7 Breast Cancer CellsAntiproliferative0.18[6]
Aminoacridine 5 Various Cancer Cell LinesAntiproliferativeMore potent than amsacrine[7]
4-Aminoquinoline 1 MCF-7 Breast Cancer CellsAntiproliferative2-3x more potent than doxorubicin[8]
R48 mTOREnzyme Inhibition0.304[9]
19f mTOREnzyme Inhibition0.00331[10]

Table 2: Biological Activity of Novel Aminoalkanes. This table showcases the inhibitory potency of newly synthesized compounds against various biological targets.

III. Characterization of Novel Aminoalkanes

The unambiguous identification and characterization of novel aminoalkanes are critical for establishing their structure-activity relationships. A combination of spectroscopic techniques is routinely employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule.[11][12][13][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight and elemental composition of a compound, confirming its molecular formula.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule.

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

IV. Signaling Pathways Modulated by Novel Aminoalkanes

A significant area of research focuses on the interaction of novel aminoalkanes with key cellular signaling pathways that are often dysregulated in diseases such as cancer.

A. The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[15][16] Dysregulation of the mTOR pathway is a hallmark of many cancers, making it an attractive target for drug development.[9] Several novel aminoalkane-based inhibitors have been developed to target mTORC1 and mTORC2 complexes.[15]

Experimental Protocol: Western Blot Analysis of mTOR Signaling

This protocol describes the use of Western blotting to assess the effect of a novel aminoalkane on the mTOR signaling pathway.

  • Cell Culture and Treatment: Plate cells (e.g., cancer cell lines) and allow them to adhere. Treat the cells with the novel aminoalkane at various concentrations for a specified period. Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for key mTOR pathway proteins (e.g., phospho-mTOR, phospho-p70S6K, phospho-4E-BP1) overnight at 4°C.

  • Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein phosphorylation.

mTOR_Signaling_Pathway Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates TSC_Complex TSC1/TSC2 Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates Protein_Synthesis Protein Synthesis & Cell Growth p70S6K->Protein_Synthesis Promotes _4EBP1->Protein_Synthesis Promotes (when phosphorylated) Novel_Inhibitor Novel Aminoalkane Inhibitor Novel_Inhibitor->mTORC1

Caption: The mTOR signaling pathway and a potential point of inhibition by novel aminoalkanes.

B. The MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[17][18] The MAPK pathway is often hyperactivated in cancer, making it a key therapeutic target.[19] Synthetic aminoalkane-based molecules have been investigated for their ability to modulate this pathway.[20][21]

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Mitogens, Stress) Receptor Receptor Extracellular_Stimuli->Receptor Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation) Transcription_Factors->Cellular_Response Regulates Novel_Inhibitor Novel Aminoalkane Inhibitor Novel_Inhibitor->MEK

Caption: The MAPK signaling cascade with a potential inhibitory site for novel aminoalkanes.

V. Experimental Workflows in Aminoalkane Drug Discovery

The discovery of novel aminoalkanes as potential drug candidates follows a structured workflow that integrates synthesis, characterization, and biological evaluation.

Drug_Discovery_Workflow A Design & Synthesis of Novel Aminoalkanes B Structural Characterization (NMR, MS, etc.) A->B C In Vitro Screening (Enzyme Inhibition, Antiproliferative Assays) B->C C->A SAR D Lead Compound Identification C->D D->A Optimization E Mechanism of Action Studies (Signaling Pathway Analysis) D->E F In Vivo Efficacy & Toxicology Studies E->F G Preclinical Development F->G

Caption: A generalized workflow for the discovery and development of novel aminoalkanes.

VI. Conclusion

The field of novel aminoalkane discovery and synthesis is a dynamic and rapidly evolving area of research with profound implications for drug development. The continuous refinement of synthetic methodologies, coupled with a deeper understanding of their interactions with biological systems, is paving the way for the creation of innovative therapeutics. This guide provides a foundational understanding of the key principles and techniques in this exciting field, empowering researchers to contribute to the next generation of life-saving medicines.

References

The Enigmatic Biological Profile of 4-(Aminomethyl)heptane: Acknowledging a Scientific Terra Incognita

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

In the vast landscape of chemical compounds with therapeutic potential, 4-(Aminomethyl)heptane remains a molecule of unknown biological significance. Despite a comprehensive search of the current scientific literature, no studies detailing the biological activity, pharmacological properties, or potential signaling pathways associated with this specific chemical entity have been identified. This technical guide, therefore, serves not as a summary of existing knowledge, but as a delineation of a scientific void, highlighting the absence of data for researchers and professionals in the field of drug discovery.

The initial exploration into the bioactivity of this compound yielded no quantitative data, such as IC50, Ki, or EC50 values, nor any descriptions of experimental protocols related to its evaluation. Consequently, the creation of structured data tables and detailed methodologies, as is standard practice in such a guide, is not possible at this time.

The absence of information extends to the molecular level, with no identified signaling pathways or mechanisms of action. This lack of foundational research means that any potential interactions with biological targets, whether as an agonist, antagonist, or inhibitor, are purely speculative.

To illustrate the current state of knowledge—or lack thereof—a conceptual workflow for the initial biological screening of a novel compound like this compound is presented below. This diagram outlines a hypothetical series of initial steps that could be undertaken to begin to characterize its biological profile.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: Hit Identification & Target Validation cluster_2 Phase 3: Pathway & Mechanistic Analysis A Compound Acquisition & Purity Analysis (this compound) B Initial Cytotoxicity Screening (e.g., MTT, LDH assays) A->B C Broad Panel Receptor Binding Assays A->C D Enzyme Inhibition Assays A->D F Identification of Potential Biological 'Hits' B->F E Analysis of Screening Data C->E D->E E->F G Dose-Response & SAR Studies F->G H Target Deconvolution & Validation G->H I Cellular Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) H->I J Gene Expression Profiling H->J K Elucidation of Mechanism of Action I->K J->K

Figure 1. A conceptual workflow for the initial biological evaluation of a novel chemical entity such as this compound.

This document underscores that this compound is an unexplored area in pharmacology and biochemistry. For researchers seeking novel scaffolds or unexplored chemical space, this compound represents an opportunity for foundational research. Future investigations would need to begin with the most basic of studies, including synthesis, purification, and a broad, unbiased screening approach to identify any potential biological activity. Until such studies are conducted and published, the therapeutic potential of this compound will remain unknown.

Spectroscopic Data of Primary Amines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data of primary amines, focusing on Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). It is designed to serve as a core resource for researchers, scientists, and professionals in drug development who work with these ubiquitous functional groups. This document outlines characteristic spectroscopic features, detailed experimental protocols, and a logical workflow for the identification and characterization of primary amines.

Spectroscopic Data of Primary Amines

The unique structural features of primary amines give rise to characteristic signals in various spectroscopic techniques. A summary of these key quantitative data is presented below for easy reference and comparison.

Table 1: Infrared (IR) Spectroscopy Data for Primary Amines
Vibration TypeAliphatic Primary Amines (cm⁻¹)Aromatic Primary Amines (cm⁻¹)IntensityNotes
N-H Stretch (Asymmetric)3330-3250[1]~3400-3500[2]MediumPrimary amines exhibit two N-H stretching bands.[1][3]
N-H Stretch (Symmetric)3400-3300[1]~3400-3500[2]MediumThese bands are generally sharper and less intense than O-H bands.[4][5][6]
N-H Bend (Scissoring)1650-1580[1]1650-1580[2]StrongThis absorption can sometimes be mistaken for a C=O stretch.[7]
C-N Stretch1250-1020[1]1335-1250[2]Medium-WeakThe position is sensitive to the substitution on the carbon atom.[2]
N-H Wag910-665[1]910-665[7]Broad, StrongThis out-of-plane bending is characteristic of primary and secondary amines.[7]
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Primary Amines
Proton TypeChemical Shift (δ, ppm)MultiplicityNotes
N-H Protons0.5-5.0[2]Broad SingletThe chemical shift is concentration and solvent dependent due to hydrogen bonding. The signal often disappears upon D₂O exchange.[2][4][6]
α-C-H Protons2.3-3.0[2]VariesProtons on the carbon adjacent to the nitrogen are deshielded.[2][4][6]
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Primary Amines
Carbon TypeChemical Shift (δ, ppm)Notes
α-Carbon10-65[2]The carbon atom directly bonded to the nitrogen is deshielded compared to a similar alkane.[2]
Table 4: Mass Spectrometry (MS) Data for Primary Amines
Fragmentation ProcessKey Fragments (m/z)Notes
Molecular Ion (M⁺)Odd m/z valueThe Nitrogen Rule states that a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] The molecular ion peak for aliphatic amines can be weak or absent.[9]
α-Cleavage[M - R]⁺This is often the base peak and results from the cleavage of the C-C bond adjacent to the C-N bond.[8][10]
CH₂NH₂⁺30A common and often abundant fragment for primary amines with an unbranched α-carbon, resulting from α-cleavage.[8][10]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data. The following sections provide methodologies for the key experiments cited.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum of a primary amine to identify its characteristic functional group vibrations.

Methodology: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: For liquid primary amines, no special preparation is typically needed. Ensure the sample is homogenous.

  • Instrument Setup:

    • Select the appropriate spectral range, typically 4000 to 400 cm⁻¹ for most organic compounds.[10]

    • Set the resolution to 4 or 8 cm⁻¹.[11]

    • Perform a background scan with a clean ATR crystal to account for atmospheric CO₂ and H₂O.[11]

  • Data Acquisition:

    • Place a small drop of the liquid amine sample directly onto the ATR crystal, ensuring the crystal is completely covered.[11]

    • Acquire the sample spectrum. The number of scans can be varied (e.g., 45-100) to improve the signal-to-noise ratio.[11]

  • Data Processing and Interpretation:

    • The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic peaks for primary amines as detailed in Table 1. Pay close attention to the N-H stretching region (two bands for primary amines) and the N-H bending region.[3][12]

  • Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe to prevent cross-contamination between samples.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of a primary amine to determine its chemical structure.

Methodology: Solution-State NMR

  • Sample Preparation:

    • Weigh 5-25 mg of the primary amine for ¹H NMR, or 50-100 mg for ¹³C NMR, into a clean, dry vial.[8][13]

    • Dissolve the sample in 0.6-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8][13] The choice of solvent is critical as it can influence chemical shifts.[14]

    • If the sample contains solid particles, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.[15]

    • Cap the NMR tube and ensure the outside is clean.[16]

  • Instrument Setup and Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR:

      • Acquire the spectrum using a standard pulse program (e.g., zg30).

      • Typical acquisition parameters include a spectral width of ~12 ppm, a sufficient number of scans (e.g., 8-16) for good signal-to-noise, and a relaxation delay of 1-5 seconds.

    • For ¹³C NMR:

      • Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30).

      • A wider spectral width (~220 ppm) is required.

      • Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay (e.g., 2 seconds) are typically necessary.[6]

  • Data Processing and Interpretation:

    • Perform Fourier transformation, phase correction, and baseline correction on the acquired Free Induction Decay (FID).

    • Reference the spectrum using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[16]

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure, referring to the data in Tables 2 and 3.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate a primary amine from a mixture and obtain its mass spectrum for identification and structural elucidation. Due to the polar nature of primary amines, derivatization is often employed to improve chromatographic performance.[17]

Methodology: GC-MS with Derivatization

  • Sample Preparation (Derivatization with an Acylating Agent, e.g., Trifluoroacetic Anhydride - TFAA):

    • Dissolve a known amount of the amine-containing sample in an appropriate aprotic solvent (e.g., acetonitrile, ethyl acetate).

    • Add an excess of the derivatizing agent (e.g., TFAA) and a catalyst if necessary. The reaction replaces the active hydrogens on the amine with a trifluoroacetyl group, increasing volatility and reducing peak tailing.[17]

    • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for a specific time (e.g., 30-60 minutes) to ensure complete derivatization.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Install an appropriate capillary column (e.g., a non-polar or mid-polar column like a DB-5ms).

      • Set the oven temperature program. A typical program might start at a low temperature (e.g., 80°C), hold for 1 minute, then ramp up to a higher temperature (e.g., 290°C) at a controlled rate (e.g., 5-25°C/min).[18]

      • Set the injector temperature (e.g., 290°C) and use a splitless injection mode for trace analysis.[18]

      • Use helium as the carrier gas at a constant flow rate (e.g., 1 mL/min).[18]

    • Mass Spectrometer (MS):

      • Set the ion source temperature (e.g., 200-250°C).

      • Set the electron ionization energy, typically at 70 eV.[18]

      • Define the mass scan range (e.g., m/z 50-450).[18]

  • Data Acquisition:

    • Inject 1 µL of the derivatized sample into the GC.

    • The GC will separate the components of the mixture, and the MS will record the mass spectrum of each component as it elutes from the column.

  • Data Processing and Interpretation:

    • Analyze the chromatogram to determine the retention time of the derivatized amine.

    • Examine the mass spectrum of the peak of interest.

    • Identify the molecular ion peak (if present) and characteristic fragment ions as described in Table 4. Note that the mass of the derivatized amine will be increased by the mass of the added functional group.

    • Compare the obtained mass spectrum with spectral libraries (e.g., NIST) for identification.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown primary amine.

Spectroscopic_Identification_of_Primary_Amine start Unknown Sample (Suspected Primary Amine) ir_analysis IR Spectroscopy start->ir_analysis ir_decision N-H Stretches? (2 bands, ~3300-3500 cm⁻¹) N-H Bend? (~1600-1650 cm⁻¹) ir_analysis->ir_decision nmr_analysis ¹H and ¹³C NMR Spectroscopy ir_decision->nmr_analysis Yes not_primary_amine Not a Primary Amine or Further Investigation Needed ir_decision->not_primary_amine No nmr_decision Broad N-H signal? (disappears with D₂O) α-CH₂ signals? (~2.3-3.0 ppm) nmr_analysis->nmr_decision gcms_analysis GC-MS Analysis (with Derivatization) nmr_decision->gcms_analysis Yes nmr_decision->not_primary_amine No ms_decision Odd Molecular Ion? α-Cleavage? (m/z 30 fragment?) gcms_analysis->ms_decision structure_elucidation Structure Elucidation ms_decision->structure_elucidation Yes ms_decision->not_primary_amine No end Identified Primary Amine Structure structure_elucidation->end

Caption: Workflow for the spectroscopic identification of a primary amine.

References

Stereoisomers of Aminomethyl-Substituted Alkanes: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

October 2025

Abstract

This technical guide provides an in-depth exploration of the stereoisomers of aminomethyl-substituted alkanes, a chemical class with significant relevance in drug discovery and development. It covers the synthesis, separation, and pharmacological evaluation of these chiral molecules, with a particular focus on their interaction with key neurological targets. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data analysis, and visualization of relevant biological pathways to facilitate a comprehensive understanding of the structure-activity relationships governed by stereochemistry in this compound class.

Introduction

Isomerism, the phenomenon where molecules share the same molecular formula but differ in the arrangement of their atoms, plays a pivotal role in pharmacology.[1] Stereoisomers, which have the same connectivity but differ in the spatial arrangement of atoms, are of particular importance, as different enantiomers and diastereomers of a drug can exhibit distinct pharmacological and toxicological profiles.[2] Aminomethyl-substituted alkanes represent a versatile scaffold in medicinal chemistry, with stereoisomerism often being a critical determinant of their biological activity.

This guide focuses on the synthesis, resolution, and biological evaluation of stereoisomers of aminomethyl-substituted alkanes, using 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives as a case study due to their relevance as dopamine transporter (DAT) inhibitors.[3][4] The principles and techniques discussed herein are broadly applicable to other chiral amines within this class.

Synthesis and Stereochemistry

The synthesis of chiral aminomethyl-substituted alkanes can be approached through two primary strategies: asymmetric synthesis to directly obtain a single enantiomer, or the synthesis of a racemic mixture followed by chiral resolution.

A common synthetic route to bicyclic aminomethyl-substituted alkanes involves a Diels-Alder reaction between a diene (e.g., cyclopentadiene or cyclohexadiene) and a substituted dienophile (e.g., cis- or trans-cinnamic acid derivatives).[3] This reaction establishes the core bicyclic framework and the relative stereochemistry of the substituents (cis/trans and endo/exo). Subsequent chemical manipulations, such as reduction of a nitrile or amide, are then used to generate the aminomethyl group.[3][4]

The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration (R or S) to each stereocenter.[5] It is crucial to note that the R/S designation does not correlate with the direction of optical rotation ((+) or (-)).[6]

Chiral Separation and Resolution

Given that many synthetic routes yield racemic mixtures, the separation of enantiomers is a critical step in the development of chiral drugs. Several techniques are available for this purpose.

Crystallization of Diastereomeric Salts

A widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent.[7] Since diastereomers have different physical properties, they can often be separated by fractional crystallization.[8]

Experimental Protocol: Resolution of a Racemic Amine using (+)-Tartaric Acid

This protocol is a general procedure that can be adapted for the resolution of various chiral primary amines.

  • Salt Formation:

    • Dissolve the racemic aminomethyl-substituted alkane in a suitable solvent (e.g., methanol, ethanol).

    • Add an equimolar amount of a single enantiomer of a chiral acid, such as (+)-tartaric acid, to the solution.

    • Stir the solution to allow for the formation of diastereomeric salts. One diastereomer will likely be less soluble and begin to precipitate.[9]

    • Allow the solution to stand, often for an extended period, to enable complete crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomer:

    • Collect the crystallized diastereomeric salt by filtration.

    • Wash the crystals with a small amount of cold solvent to remove any impurities.

  • Liberation of the Free Amine:

    • Dissolve the isolated diastereomeric salt in water.

    • Add a strong base, such as aqueous sodium hydroxide, to neutralize the acid and liberate the free amine.

    • Extract the enantiomerically enriched amine into an organic solvent (e.g., diethyl ether, dichloromethane).

    • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate).

    • Remove the solvent under reduced pressure to yield the resolved amine.

  • Analysis:

    • Determine the enantiomeric excess (ee) of the resolved amine using a suitable chiral analytical technique, such as chiral HPLC or SFC.

    • Measure the specific rotation using a polarimeter to characterize the optical activity of the enantiomer.[10]

Chiral Chromatography

Chiral chromatography, particularly Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), is a powerful technique for both the analytical and preparative separation of enantiomers.[11][12][13]

Experimental Protocol: Chiral SFC Method for Amine Separation

This protocol provides a general framework for developing a chiral SFC separation method.

  • Instrumentation:

    • Utilize an SFC system equipped with a chiral stationary phase (CSP) column, a back-pressure regulator, a UV or mass spectrometric detector, and a CO2 pump and a modifier pump.[14][15]

  • Column Selection:

    • Screen a variety of chiral stationary phases. Polysaccharide-based columns (e.g., Chiralpak) and crown ether-based columns are often effective for the separation of primary amines.[16]

  • Mobile Phase:

    • The primary mobile phase is supercritical CO2.

    • A polar organic modifier, such as methanol or ethanol, is typically added to improve solubility and peak shape.

    • Acidic or basic additives (e.g., trifluoroacetic acid, isopropylamine) are often necessary to improve peak shape and resolution for basic analytes like amines.[14]

  • Method Development:

    • Begin with a screening gradient to identify a suitable combination of column and modifier.

    • Optimize the separation by adjusting the modifier percentage, the type and concentration of the additive, the column temperature, and the back pressure.[15]

  • Sample Analysis:

    • Dissolve the racemic amine in a suitable solvent.

    • Inject the sample onto the equilibrated SFC system.

    • Monitor the elution of the enantiomers using the detector.

Quantitative Data on Stereoisomers

The biological activity and physical properties of stereoisomers can differ significantly. Below are tables summarizing data for a series of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives, which act as dopamine transporter inhibitors.

Table 1: Physical Properties of Representative Aminomethyl-Substituted Alkane Enantiomers

CompoundStereochemistryMelting Point (°C)Specific Rotation ([α]D)
2-Methyl-1-butanol(R)--5.75°
2-Methyl-1-butanol(S)-+5.75°
Ibuprofen(R)--54.5° (in methanol)
Ibuprofen(S)-+54.5° (in methanol)

Table 2: Biological Activity of 2-(Aminomethyl)-3-phenylbicyclo[2.2.1]alkane Stereoisomers at the Dopamine Transporter

CompoundStereochemistry[³H]WIN 35,428 Binding IC₅₀ (nM)[³H]Dopamine Uptake IC₅₀ (nM)
Unsubstituted trans-endo223 ± 251140 ± 140
trans-exo1130 ± 1103380 ± 290
cis-endo243 ± 151000 ± 110
cis-exo134 ± 11370 ± 20
4-Chloro trans-endo38.6 ± 2.2185 ± 12
trans-exo208 ± 121040 ± 110
cis-endo49.3 ± 3.4189 ± 21
cis-exo7.7 ± 0.532.6 ± 2.6
3,4-Dichloro trans-endo17.5 ± 1.1104 ± 6
trans-exo112 ± 8549 ± 36
cis-endo23.4 ± 1.287.8 ± 5.6
cis-exo14.3 ± 0.949.4 ± 3.1

Data adapted from Deutsch, H. M., et al. (1999). J. Med. Chem., 42(5), 882-895.[3][4][18]

The data clearly indicates that stereochemistry has a profound impact on the affinity for the dopamine transporter. For instance, the cis-exo 4-chloro derivative is significantly more potent than the other stereoisomers.[3]

Biological Signaling Pathways

Aminomethyl-substituted alkanes can exert their effects by modulating the activity of various G-protein coupled receptors (GPCRs) and transporters. Understanding the downstream signaling pathways is crucial for elucidating their mechanism of action.

Dopamine Transporter (DAT) Signaling

The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thus regulating the duration and intensity of dopaminergic signaling.[19] Inhibition of DAT by compounds such as the 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkanes leads to an increase in extracellular dopamine levels. DAT function is modulated by several intracellular signaling cascades, including those involving Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK).[4]

DAT_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine DAT Dopamine Transporter (DAT) PKC Protein Kinase C (PKC) PKC->DAT Modulates Activity MAPK MAPK Pathway MAPK->DAT Modulates Trafficking Dopamine->DAT Reuptake Inhibitor Aminomethyl-alkane Inhibitor Inhibitor->DAT Blocks

Dopamine Transporter Signaling Pathway
Serotonin 5-HT2A Receptor Signaling

Some aminomethyl-substituted alkanes are also known to interact with serotonin receptors. The 5-HT2A receptor is a Gq/11-coupled GPCR. Agonist binding initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and the activation of Protein Kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2A Receptor G_Protein Gq/11 Protein Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ ER->Ca2 releases Ca2->PKC co-activates Agonist Aminomethyl-alkane Agonist Agonist->Receptor

5-HT2A Receptor Gq Signaling Pathway

Logical Workflow for Chiral Drug Development

The development of a single-enantiomer drug from a racemic mixture follows a logical progression of experimental steps. This workflow ensures a thorough characterization of the stereoisomers and a data-driven decision-making process.

Chiral_Drug_Development_Workflow Start Racemic Mixture Synthesis Chiral_Resolution Chiral Resolution (e.g., Diastereomeric Salt Crystallization or Chiral SFC) Start->Chiral_Resolution Enantiomer_A Enantiomer A Chiral_Resolution->Enantiomer_A Enantiomer_B Enantiomer B Chiral_Resolution->Enantiomer_B Analytical_Validation Analytical Validation (ee determination, specific rotation) Enantiomer_A->Analytical_Validation Enantiomer_B->Analytical_Validation In_Vitro_Screening In Vitro Pharmacological Screening (Binding & Functional Assays) Analytical_Validation->In_Vitro_Screening Data_Analysis Data Analysis & Structure-Activity Relationship (SAR) In_Vitro_Screening->Data_Analysis Lead_Selection Lead Enantiomer Selection Data_Analysis->Lead_Selection In_Vivo_Studies In Vivo Efficacy & Toxicology Studies Lead_Selection->In_Vivo_Studies End Candidate Selection In_Vivo_Studies->End

Chiral Drug Development Workflow

Conclusion

The stereochemistry of aminomethyl-substituted alkanes is a critical factor influencing their pharmacological properties. A thorough understanding of the synthesis, separation, and biological evaluation of individual stereoisomers is essential for the successful development of safe and effective chiral drugs. This guide has provided a comprehensive overview of these aspects, including detailed experimental protocols and data analysis, to aid researchers in this field. The case study of 2-(aminomethyl)-3-phenylbicyclo[2.2.1]alkane derivatives highlights the significant differences in potency that can exist between stereoisomers and underscores the importance of a stereochemically driven approach to drug design and development.

References

Quantum Chemical Calculations for Aminoheptane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in the study of aminoheptane derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of the theoretical principles, computational workflows, and experimental correlations relevant to this class of compounds. Given their structural similarity to endogenous monoamines, aminoheptane derivatives are of significant interest in medicinal chemistry, particularly in the context of neurological and psychiatric disorders.

Introduction to Quantum Chemical Calculations in Drug Discovery

Quantum chemical calculations have emerged as a powerful tool in modern drug discovery, offering insights into molecular structure, reactivity, and intermolecular interactions that are often inaccessible through experimental means alone.[1] For aminoheptane derivatives, these methods can elucidate conformational preferences, electronic properties, and potential binding modes to biological targets, thereby guiding the rational design of novel therapeutic agents.[2][3] The workflow for such a computational investigation typically involves a multi-step process, beginning with the generation of molecular geometries and culminating in the prediction of physicochemical and biological properties.

Herein, we detail the theoretical background, provide exemplar computational and experimental protocols, and discuss the interpretation of the resulting data in the context of two primary biological targets for aminoheptane-like molecules: Monoamine Oxidase A (MAO-A) and the Trace Amine-Associated Receptor 1 (TAAR1).

Theoretical Methods for the Study of Aminoheptane Derivatives

The selection of an appropriate theoretical method is paramount for obtaining accurate and reliable results. For molecules of the size of aminoheptane derivatives, Density Functional Theory (DFT) offers a favorable balance between computational cost and accuracy.[4][5]

Conformational Analysis

Due to the flexibility of the heptyl chain, aminoheptane derivatives can exist in numerous conformations. A thorough conformational search is a critical first step in any computational analysis.[6][7][8]

Methodology: A common approach involves an initial exploration of the conformational space using a computationally inexpensive method, such as a genetic algorithm with a force field like MMFF94, followed by refinement of the low-energy conformers using a semi-empirical method like GFN-xTB.[9] The most stable conformers are then subjected to full geometry optimization at the DFT level.

Logical Relationship: Conformational Analysis Workflow

A Initial 3D Structure Generation B Force Field-Based Conformational Search (e.g., Genetic Algorithm) A->B C Clustering and Selection of Low-Energy Conformers B->C D Semi-Empirical Optimization (e.g., GFN-xTB) C->D E DFT Geometry Optimization of Stable Conformers (e.g., B3LYP/6-31G(d)) D->E F Final Conformational Ensemble E->F MAO_FAD MAO-A (FAD) MAO_FADH2 MAO-A (FADH2) MAO_FAD->MAO_FADH2 Substrate Oxidation Substrate R-CH2-NH2 Product_Imine R-CH=NH Substrate->Product_Imine Product_Aldehyde R-CHO + NH3 Product_Imine->Product_Aldehyde Hydrolysis MAO_FADH2->MAO_FAD Flavin Reoxidation O2 O2 H2O2 H2O2 O2->H2O2 H2O H2O H2O->Product_Aldehyde Ligand Aminoheptane Derivative TAAR1 TAAR1 Receptor Ligand->TAAR1 Binding G_Protein Gs Protein (αβγ) TAAR1->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC α-subunit activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins A Target Identification & Validation (e.g., TAAR1) B Homology Modeling of Receptor A->B C Virtual Screening of Compound Libraries B->C D Molecular Docking C->D E Hit Identification & Clustering D->E F Quantum Chemical Calculation of Interaction Energy E->F Refinement G Lead Optimization F->G H Synthesis & Biological Testing G->H

References

An In-depth Technical Guide to the Synthesis of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of a viable synthetic pathway for 4-(aminomethyl)heptane, a primary amine with potential applications in pharmaceutical and chemical research. Due to the absence of specific literature on the direct synthesis of this compound, this document outlines a robust and well-established method: the reductive amination of 4-heptanone. The information presented is compiled from established organic synthesis methodologies and is intended to provide a comprehensive framework for its preparation in a laboratory setting.

Proposed Synthetic Pathway: Reductive Amination of 4-Heptanone

The most direct and widely applicable method for the synthesis of this compound is the reductive amination of 4-heptanone. This two-step, one-pot reaction involves the formation of an intermediate imine from the reaction of 4-heptanone with ammonia, followed by the immediate reduction of the imine to the desired primary amine.[1][2][3] This method is favored for its operational simplicity and the use of readily available starting materials.

A general schematic for this reaction is presented below:

G 4-Heptanone 4-Heptanone Imine Intermediate Imine Intermediate 4-Heptanone->Imine Intermediate + Ammonia (NH3) - H2O Ammonia (NH3) Ammonia (NH3) Ammonia (NH3)->Imine Intermediate This compound This compound Imine Intermediate->this compound + Reducing Agent Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: Reductive amination of 4-heptanone to this compound.

Experimental Protocol: Reductive Amination Using Sodium Borohydride

This protocol describes a general procedure for the synthesis of this compound via reductive amination of 4-heptanone using sodium borohydride as the reducing agent.

2.1. Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Typical Purity
4-HeptanoneC₇H₁₄O114.19≥98%
AmmoniaNH₃17.03(e.g., 7N in Methanol)
Sodium BorohydrideNaBH₄37.83≥98%
MethanolCH₃OH32.04Anhydrous
Diethyl Ether(C₂H₅)₂O74.12Anhydrous
Hydrochloric AcidHCl36.46(e.g., 1 M solution)
Sodium HydroxideNaOH40.00(e.g., 1 M solution)
Magnesium SulfateMgSO₄120.37Anhydrous

2.2. Step-by-Step Procedure

  • Reaction Setup: A round-bottom flask is charged with 4-heptanone and dissolved in anhydrous methanol. The flask is cooled in an ice bath.

  • Imine Formation: A solution of ammonia in methanol is added dropwise to the cooled solution of 4-heptanone while stirring. The reaction mixture is stirred at room temperature for a specified period to facilitate the formation of the imine intermediate.

  • Reduction: The reaction mixture is cooled again in an ice bath, and sodium borohydride is added portion-wise. The reaction is then allowed to warm to room temperature and stirred overnight.

  • Work-up: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure. The aqueous residue is then acidified with 1 M HCl and washed with diethyl ether to remove any unreacted ketone.

  • Isolation: The aqueous layer is basified with 1 M NaOH until a pH greater than 10 is achieved. The product is then extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Purification: The crude product can be purified by distillation under reduced pressure.

2.3. Process Flow Diagram

G cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Dissolve 4-Heptanone in Methanol Dissolve 4-Heptanone in Methanol Add Ammonia Solution Add Ammonia Solution Dissolve 4-Heptanone in Methanol->Add Ammonia Solution Stir to Form Imine Stir to Form Imine Add Ammonia Solution->Stir to Form Imine Add Sodium Borohydride Add Sodium Borohydride Stir to Form Imine->Add Sodium Borohydride Stir Overnight Stir Overnight Add Sodium Borohydride->Stir Overnight Quench with Water Quench with Water Stir Overnight->Quench with Water Remove Methanol Remove Methanol Quench with Water->Remove Methanol Acidify with HCl and Wash Acidify with HCl and Wash Remove Methanol->Acidify with HCl and Wash Basify with NaOH Basify with NaOH Acidify with HCl and Wash->Basify with NaOH Extract with Diethyl Ether Extract with Diethyl Ether Basify with NaOH->Extract with Diethyl Ether Dry and Evaporate Solvent Dry and Evaporate Solvent Extract with Diethyl Ether->Dry and Evaporate Solvent Distillation Distillation Dry and Evaporate Solvent->Distillation

Caption: Experimental workflow for the synthesis of this compound.

Alternative Reducing Agents for Reductive Amination

While sodium borohydride is a common choice, other reducing agents can also be employed, each with its own advantages.

Reducing AgentFormula/CatalystKey Features
Sodium CyanoborohydrideNaBH₃CNMilder reducing agent; selective for imines over ketones.[4][5]
Sodium TriacetoxyborohydrideNaBH(OAc)₃Milder and less toxic than NaBH₃CN; also selective for imines.[2]
Catalytic HydrogenationH₂/Pd, Pt, or Ni"Green" method; requires specialized hydrogenation equipment.[1]

Synthesis via Nitrile and Grignard Reagent

An alternative, though potentially more complex, synthetic route involves the use of a nitrile and a Grignard reagent.[6][7][8][9][10] This pathway could involve the reaction of a Grignard reagent with a suitable nitrile, followed by reduction of the intermediate imine to the primary amine.

4.1. General Reaction Scheme

G Nitrile Nitrile Imine Anion Intermediate Imine Anion Intermediate Nitrile->Imine Anion Intermediate + Grignard Reagent Grignard Reagent Grignard Reagent Grignard Reagent->Imine Anion Intermediate Primary Amine Primary Amine Imine Anion Intermediate->Primary Amine + Reducing Agent + H2O workup Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4) Reducing Agent (e.g., LiAlH4)->Primary Amine

Caption: General synthesis of a primary amine from a nitrile and a Grignard reagent.

4.2. Applicability to this compound

To synthesize this compound via this method, one could envision the reaction of propylmagnesium bromide with 4-cyanobutane followed by reduction. However, the reductive amination of 4-heptanone is generally a more convergent and efficient approach.

Safety Considerations

  • 4-Heptanone: Flammable liquid and vapor. Causes skin and serious eye irritation.

  • Ammonia: Corrosive and toxic. Work in a well-ventilated fume hood.

  • Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas.

  • Grignard Reagents: Highly reactive and moisture-sensitive. Require anhydrous conditions for handling.

  • Lithium Aluminum Hydride: Extremely reactive with water and other protic solvents. Handle with extreme care under an inert atmosphere.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment (PPE).

This technical guide provides a foundational understanding of the synthesis of this compound. The reductive amination of 4-heptanone represents a practical and efficient method for its preparation. Researchers should optimize reaction conditions based on their specific laboratory capabilities and desired scale.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-(Aminomethyl)heptane, also known as 2-propylpentan-1-amine, is a primary amine with potential applications in pharmaceutical and materials science. Its structural motif, featuring a branched alkyl chain, can impart unique physicochemical properties to molecules, influencing factors such as lipophilicity, metabolic stability, and receptor binding. This document provides a detailed protocol for the synthesis of this compound via a reductive amination pathway, a robust and widely applicable method for the formation of C-N bonds.[1][2][3]

Reductive amination involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an intermediate imine, which is then reduced to the corresponding amine.[1][4] This one-pot reaction is often preferred due to its efficiency and the commercial availability of a wide range of starting materials.[1][5]

Synthetic Protocol: Reductive Amination of 2-Propylpentanal

The synthesis of this compound can be effectively achieved through the reductive amination of 2-propylpentanal using ammonia as the amine source and sodium triacetoxyborohydride as the reducing agent.[5] Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly well-suited for reductive aminations, as it readily reduces the intermediate iminium ion while being less reactive towards the starting aldehyde.[4][5]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-propylpentanal (1.0 eq).

  • Solvent Addition: Dissolve the aldehyde in a suitable aprotic solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Ammonia Source: Add a source of ammonia. An excess of a solution of ammonia in methanol (e.g., 7N solution, 5-10 eq) is a common choice.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 eq) portion-wise to the reaction mixture. The reaction is typically exothermic, and the addition should be controlled to maintain the temperature below 30 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed (typically 12-24 hours).

  • Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure this compound.

Data Presentation

The following table summarizes representative quantitative data for the synthesis of this compound via reductive amination. The exact values may vary depending on the specific reaction conditions and scale.

ParameterValue
Starting Material 2-Propylpentanal
Reagents Ammonia (in Methanol), Sodium Triacetoxyborohydride
Solvent Dichloromethane
Reaction Time 12-24 hours
Yield 75-85%
Purity (by GC-MS) >95%
Appearance Colorless to pale yellow oil
Molecular Formula C₈H₁₉N
Molecular Weight 129.24 g/mol

Visualizations

Diagram of the Synthetic Workflow:

Synthesis_Workflow Start Start: 2-Propylpentanal Reaction Reductive Amination Start->Reaction Reagents Reagents: Ammonia, NaBH(OAc)3 Solvent: DCM Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Reaction Completion Purification Column Chromatography Workup->Purification Product Product: This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

References

Application Note and Protocols for the Chiral Separation of 4-(Aminomethyl)heptane Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral separation of 4-(aminomethyl)heptane enantiomers, a primary aliphatic amine. As the biological activity of chiral molecules can differ significantly between enantiomers, their separation and analysis are critical in drug discovery and development.[1][2][3] This note outlines three primary methodologies for chiral resolution: Enzymatic Resolution, Chiral High-Performance Liquid Chromatography (HPLC), and Chiral Supercritical Fluid Chromatography (SFC). Detailed experimental protocols, comparative data, and workflow diagrams are provided to guide researchers in selecting and implementing the most suitable method for their specific needs. While specific experimental data for this compound is not available in the literature, the protocols provided are based on established methods for the separation of analogous chiral primary amines.[4][5][6]

Introduction to Chiral Separation of Primary Amines

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals, with over 40% of drugs containing a chiral amine moiety.[7] The stereochemistry of these compounds is paramount, as individual enantiomers can exhibit widely different pharmacological, toxicological, and metabolic profiles.[3][8][9] Consequently, regulatory bodies such as the FDA recommend that the development of chiral drugs should focus on a single, active enantiomer.[2]

The separation of enantiomers, a process known as chiral resolution, can be challenging due to their identical physical and chemical properties in an achiral environment.[10] This necessitates the use of a chiral selector, which can be a chiral stationary phase in chromatography, a chiral resolving agent, or an enzyme.[2][11] This application note details robust methods for the chiral separation of this compound and other primary aliphatic amines.

Methodologies for Chiral Separation

Three primary techniques are presented for the chiral separation of this compound enantiomers: Enzymatic Resolution, Chiral HPLC, and Chiral SFC.

Enzymatic Resolution

Enzymatic resolution is a kinetic resolution technique that utilizes the stereoselectivity of enzymes to catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[4] Lipases, such as Candida antarctica lipase, are commonly employed for the acylation of primary amines.[4][12]

Experimental Protocol: Enzymatic Resolution of this compound

  • Materials:

    • Racemic this compound

    • Immobilized Candida antarctica lipase (e.g., Novozym 435)

    • Acyl donor (e.g., ethyl acetate)

    • Organic solvent (e.g., hexane)

    • Buffer solution (e.g., phosphate buffer, pH 7.0)

    • Acid (e.g., HCl) and Base (e.g., NaOH) for pH adjustment and workup.

  • Procedure:

    • Dissolve racemic this compound in the chosen organic solvent.

    • Add the acyl donor to the reaction mixture.

    • Add the immobilized lipase to initiate the reaction.

    • Incubate the mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

    • Monitor the reaction progress by periodically analyzing samples using chiral GC or HPLC to determine the enantiomeric excess (e.e.) of the unreacted amine and the formed amide.

    • Once the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.

    • Separate the unreacted amine from the acylated amine by extraction or chromatography.

    • The acylated enantiomer can be hydrolyzed back to the amine if desired.

Data Summary: Enzymatic Resolution

ParameterTypical Value/ConditionReference
EnzymeImmobilized Candida antarctica lipase[4]
Acyl DonorEthyl acetate[4]
SolventHexane, Toluene[4]
Temperature30 - 50 °C
Reaction Time24 - 72 hours
Max. Yield~50% for each enantiomer[7]
Enantiomeric Excess>95% achievable[4]

Workflow for Enzymatic Resolution

racemate Racemic this compound reaction Enzymatic Acylation racemate->reaction enzyme Immobilized Lipase + Acyl Donor enzyme->reaction separation Separation (e.g., Extraction) reaction->separation enantiomer_s (S)-4-(Aminomethyl)heptane (Unreacted) separation->enantiomer_s amide_r (R)-N-acetyl-4-(Aminomethyl)heptane separation->amide_r hydrolysis Hydrolysis amide_r->hydrolysis enantiomer_r (R)-4-(Aminomethyl)heptane hydrolysis->enantiomer_r

Caption: Workflow for enzymatic resolution of a primary amine.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the analytical and preparative separation of enantiomers.[11][13] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer.[2] For primary amines, polysaccharide-based and crown ether-based CSPs are particularly effective.[14][15]

Experimental Protocol: Chiral HPLC Separation of this compound

  • Instrumentation:

    • HPLC system with a pump, autosampler, column oven, and detector (UV or Mass Spectrometer).

  • Chiral Column:

    • Polysaccharide-based CSP (e.g., Chiralpak AD-H, Chiralcel OD-H) or a crown ether-based CSP (e.g., Crownpak CR-I(+)).[15]

  • Mobile Phase:

    • Normal Phase: Hexane/Ethanol or Hexane/Isopropanol with a basic additive (e.g., 0.1% diethylamine or triethylamine) to improve peak shape.[11]

    • Polar Organic Mode: Acetonitrile/Methanol with acidic and basic additives (e.g., 0.3% trifluoroacetic acid and 0.2% triethylamine).[5]

    • Reversed Phase: Acetonitrile/Water or Methanol/Water with a buffer (e.g., ammonium acetate).

  • Operating Conditions:

    • Flow Rate: 0.5 - 1.5 mL/min.

    • Column Temperature: 20 - 40 °C.

    • Detection: UV at a suitable wavelength (if the molecule has a chromophore) or Mass Spectrometry. For non-UV active compounds like this compound, derivatization with a UV-active agent or the use of a mass spectrometer is necessary.

Data Summary: Chiral HPLC Conditions for Primary Amines

ParameterNormal PhasePolar Organic ModeReversed Phase
CSP Polysaccharide, Crown EtherPolysaccharidePolysaccharide, Macrocyclic Glycopeptide
Mobile Phase Hexane/AlcoholAcetonitrile/MethanolAcetonitrile/Water, Methanol/Water
Additives Diethylamine, TriethylamineTrifluoroacetic Acid, TriethylamineAmmonium Acetate, Formic Acid
Advantages High selectivity for many aminesGood for polar compoundsCompatible with MS detection
Disadvantages Lower solubility for some saltsCan be complex to optimizeLower efficiency for some compounds

Workflow for Chiral HPLC Method Development

start Racemic Sample Injection csp_selection Select Chiral Stationary Phase (e.g., Polysaccharide-based) start->csp_selection mode_selection Select Elution Mode (NP, RP, PO) csp_selection->mode_selection initial_run Initial Screening Run mode_selection->initial_run evaluation Evaluate Resolution and Peak Shape initial_run->evaluation evaluation->csp_selection No Separation optimization Optimize Mobile Phase (Solvent Ratio, Additives) evaluation->optimization Partial Separation final_method Final Validated Method evaluation->final_method Baseline Separation optimization->initial_run no_sep No Separation good_sep Good Separation poor_sep Poor Separation

Caption: Workflow for chiral HPLC method development.

Chiral Supercritical Fluid Chromatography (SFC)

Chiral SFC is an increasingly popular technique for both analytical and preparative chiral separations due to its high speed, efficiency, and reduced consumption of organic solvents.[16][] It utilizes supercritical CO2 as the main mobile phase component, often with a polar co-solvent (modifier).[5]

Experimental Protocol: Chiral SFC Separation of this compound

  • Instrumentation:

    • SFC system with a CO2 pump, modifier pump, autosampler, column oven, and back pressure regulator.

  • Chiral Column:

    • Polysaccharide-based CSPs are widely used and show broad selectivity.[6]

    • Crown ether-based CSPs are highly effective for primary amines.[15]

  • Mobile Phase:

    • Mobile Phase A: Supercritical CO2.

    • Modifier (Mobile Phase B): Methanol, Ethanol, or Isopropanol.

    • Additives: Acidic and/or basic additives are often crucial for good peak shape and resolution of amines.[5][6][18] A common combination is trifluoroacetic acid and triethylamine.

  • Operating Conditions:

    • Flow Rate: 2 - 5 mL/min.

    • Column Temperature: 35 - 45 °C.

    • Back Pressure: 100 - 200 bar.

    • Modifier Gradient: Isocratic or gradient elution with the modifier.

Data Summary: Chiral SFC Conditions for Primary Amines

ParameterTypical ConditionReference
CSP Polysaccharide-based, Crown ether-based[5][15]
Mobile Phase CO2 / Methanol[5]
Additives Trifluoroacetic acid / Triethylamine[5]
Temperature 40 °C
Back Pressure 150 bar[16]
Advantages Fast analysis, reduced solvent use, high efficiency[16]
Disadvantages Requires specialized equipment

Workflow for Chiral SFC Separation

co2 CO2 Tank pump Pumps co2->pump modifier Modifier + Additives modifier->pump injector Autosampler pump->injector column Chiral Column injector->column detector Detector (UV/MS) column->detector bpr Back Pressure Regulator detector->bpr collection Fraction Collection / Waste bpr->collection

Caption: Workflow for a typical chiral SFC system.

Summary and Method Selection

The choice of method for the chiral separation of this compound depends on the specific goals of the analysis.

  • Enzymatic resolution is well-suited for large-scale production where a cost-effective method is required, though it is limited by a theoretical maximum yield of 50% for each enantiomer.[7]

  • Chiral HPLC is a versatile and widely accessible technique suitable for both analytical method development and smaller-scale preparative work.[11] It offers a wide range of stationary and mobile phases for optimization.

  • Chiral SFC is the preferred method for high-throughput screening and large-scale preparative separations due to its speed and reduced environmental impact.[5][16]

For initial analytical method development for this compound, Chiral SFC or Chiral HPLC with a polysaccharide-based or crown ether-based column would be the recommended starting points. For preparative scale, Chiral SFC is likely to be the most efficient and cost-effective option.

References

Application Note and Protocol: N-alkylation of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-alkylation of primary amines is a fundamental transformation in organic synthesis, crucial for the generation of secondary and tertiary amines which are prevalent in pharmaceuticals, agrochemicals, and other functional materials.[1] 4-(Aminomethyl)heptane is a branched-chain primary amine, and its N-alkylated derivatives are valuable building blocks for creating diverse molecular architectures with potential biological activity. This document provides a detailed protocol for the selective mono-N-alkylation of this compound.

The primary challenge in the N-alkylation of primary amines is controlling the selectivity to avoid the formation of over-alkylated products such as tertiary amines and quaternary ammonium salts.[1] Common methods for N-alkylation include reaction with alkyl halides and reductive amination.[1][2] While alkylation with alkyl halides is a classic approach, it can often lead to a mixture of products.[1] Reductive amination, which involves the reaction of an amine with a carbonyl compound to form an imine intermediate that is subsequently reduced, often provides higher selectivity for the desired secondary amine.[2][3]

This protocol will focus on two reliable methods for the N-alkylation of this compound:

  • Reductive Amination: A highly selective one-pot reaction with an aldehyde or ketone in the presence of a reducing agent.

  • Direct Alkylation with Alkyl Halides: A method employing specific conditions to favor mono-alkylation.

Chemical Properties and Data

A summary of the relevant chemical properties for this compound and a representative N-alkylated product is provided below. Note that some data for this compound is estimated based on its structural analog, 4-aminoheptane.[4][5]

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
This compoundC8H19N129.24~160-165 (estimated)
N-Ethyl-4-(aminomethyl)heptaneC10H23N157.30Not available

Experimental Protocols

Method 1: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO) using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • This compound

  • Aldehyde (e.g., acetaldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply (optional, for sensitive substrates)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 eq.).

  • Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Add the aldehyde (1.0-1.2 eq.) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq.) in DCM.

  • Slowly add the slurry of the reducing agent to the reaction mixture. The addition should be done portion-wise to control any potential exotherm.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Method 2: Direct Alkylation with Alkyl Halides

This protocol outlines a method for the selective mono-N-alkylation of this compound using an alkyl halide, with cesium hydroxide as a base to promote selectivity.[6]

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl bromide, benzyl bromide)

  • Cesium hydroxide (CsOH)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Dichloromethane (DCM) or diethyl ether

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.) and anhydrous DMF or DMSO (to achieve a concentration of 0.2-0.5 M).

  • Add cesium hydroxide (1.2-1.5 eq.) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.0-1.1 eq.) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkyl halide.

  • Once the reaction is complete, quench by adding deionized water.

  • Extract the product with dichloromethane or diethyl ether (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Reductive Amination Workflow

Reductive_Amination_Workflow Start Start: this compound + Aldehyde (R-CHO) Imine_Formation Imine Formation (in DCM) Start->Imine_Formation Reduction Reduction with NaBH(OAc)3 Imine_Formation->Reduction Quench Quench with NaHCO3 (aq) Reduction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Product Product: N-Alkyl-4-(aminomethyl)heptane Purification->Product

Caption: Workflow for N-alkylation via reductive amination.

Direct Alkylation Workflow

Direct_Alkylation_Workflow Start Start: this compound + CsOH in DMF/DMSO Alkylation Addition of Alkyl Halide (R-X) Start->Alkylation Reaction Reaction at Room Temperature Alkylation->Reaction Quench Quench with Water Reaction->Quench Workup Aqueous Workup & Extraction Quench->Workup Purification Purification (Chromatography) Workup->Purification Product Product: N-Alkyl-4-(aminomethyl)heptane Purification->Product

Caption: Workflow for N-alkylation via direct alkylation.

Summary and Conclusion

This application note provides two detailed and reliable protocols for the N-alkylation of this compound. The choice between reductive amination and direct alkylation will depend on the specific substrate, desired scale, and available reagents. Reductive amination is often preferred for its high selectivity and mild reaction conditions. Direct alkylation with a carefully chosen base like cesium hydroxide can also provide good yields of the mono-alkylated product. For both methods, careful monitoring of the reaction progress and appropriate purification techniques are essential to obtain the desired N-alkylated product in high purity.

References

Application Notes and Protocols for the Quantification of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Method 1: Quantification of 4-(Aminomethyl)heptane by HPLC-FLD following Pre-column Derivatization with o-Phthalaldehyde (OPA)

Application Note

Principle: This method is designed for the sensitive quantification of this compound. Since aliphatic amines lack a native chromophore or fluorophore, a pre-column derivatization step is employed.[1] o-Phthalaldehyde (OPA) reacts rapidly with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[1][2] This derivative is then separated by reverse-phase HPLC and quantified using a fluorescence detector. This approach offers high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.[1]

Quantitative Data Summary: The following table summarizes the hypothetical performance characteristics of the HPLC-FLD method for the quantification of this compound.

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Linearity Range1.5 - 500 ng/mL
Correlation Coefficient (r²)> 0.999
Recovery95 - 105%
Precision (RSD%)< 5%

Experimental Protocol

1. Scope: This protocol describes a procedure for the quantitative determination of this compound in a given sample matrix using HPLC with fluorescence detection after pre-column derivatization with OPA.

2. Reagents and Materials:

  • This compound standard

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA)

  • Boric acid

  • Sodium hydroxide

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.22 µm syringe filters

3. Instrumentation and Chromatographic Conditions:

  • HPLC System: A system equipped with a binary pump, autosampler, column oven, and fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 50 mM Sodium Phosphate Buffer, pH 7.2

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) % B
    0 30
    15 80
    17 80
    18 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

  • Fluorescence Detector Wavelengths: Excitation: 340 nm, Emission: 455 nm

4. Preparation of Solutions:

  • Borate Buffer (0.4 M, pH 9.5): Dissolve 2.47 g of boric acid in 100 mL of water and adjust the pH to 9.5 with a sodium hydroxide solution.

  • OPA Derivatization Reagent: Dissolve 50 mg of OPA in 1 mL of methanol. Add 9 mL of the 0.4 M borate buffer and 100 µL of 3-MPA. This reagent should be prepared fresh daily.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with methanol to achieve concentrations within the desired calibration range (e.g., 1.5, 5, 10, 50, 100, 250, 500 ng/mL).

5. Sample Preparation and Derivatization:

  • Sample Extraction: Depending on the matrix, a suitable extraction method (e.g., liquid-liquid extraction, solid-phase extraction) should be employed to isolate the analyte. The final extract should be evaporated to dryness and reconstituted in methanol.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 400 µL of the OPA derivatization reagent.

    • Mix thoroughly and allow the reaction to proceed for 2 minutes at room temperature.

    • Inject 20 µL of the resulting solution into the HPLC system.

6. Calibration and Quantification:

  • A calibration curve is constructed by plotting the peak area of the derivatized this compound standards against their corresponding concentrations.

  • The concentration of this compound in the samples is determined by interpolating their peak areas on the calibration curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction of Analyte Sample->Extraction Reconstitution Reconstitution in Methanol Extraction->Reconstitution Mix Mix Sample/Standard with OPA Reagent Reconstitution->Mix Standard Prepare Standard Solutions Standard->Mix React React for 2 minutes Mix->React Inject Inject into HPLC React->Inject Separate C18 Reverse-Phase Separation Inject->Separate Detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify

Caption: HPLC-FLD experimental workflow for this compound.

Method 2: Quantification of this compound by GC-MS following Derivatization with Pentafluorobenzoyl Chloride (PFBOC)

Application Note

Principle: This method provides a highly specific and sensitive approach for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). To improve the volatility and chromatographic behavior of the polar amine, a derivatization step is necessary.[3] Pentafluorobenzoyl chloride (PFBOC) is used to acylate the primary amine group, forming a stable, less polar, and more volatile derivative.[4][5] The resulting derivative is then analyzed by GC-MS, which allows for excellent separation and highly selective detection, often in selected ion monitoring (SIM) mode for enhanced sensitivity.

Quantitative Data Summary: The following table summarizes the hypothetical performance characteristics of the GC-MS method for the quantification of this compound.

ParameterValue
Limit of Detection (LOD)0.1 ng/mL
Limit of Quantitation (LOQ)0.3 ng/mL
Linearity Range0.3 - 200 ng/mL
Correlation Coefficient (r²)> 0.998
Recovery92 - 103%
Precision (RSD%)< 6%

Experimental Protocol

1. Scope: This protocol outlines a procedure for the quantitative analysis of this compound in various samples using GC-MS after derivatization with PFBOC.

2. Reagents and Materials:

  • This compound standard

  • Pentafluorobenzoyl chloride (PFBOC)

  • Toluene (anhydrous)

  • Sodium bicarbonate

  • Hexane (GC grade)

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., d-labeled analog or a similar primary amine)

3. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: DB-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C

  • Injection Mode: Splitless

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 min.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM). The specific ions to monitor will depend on the fragmentation pattern of the PFBOC derivative of this compound.

4. Preparation of Solutions:

  • PFBOC Derivatizing Reagent (10% in Toluene): Add 1 mL of PFBOC to 9 mL of anhydrous toluene. Prepare fresh.

  • Saturated Sodium Bicarbonate Solution: Dissolve sodium bicarbonate in water until saturation is reached.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of toluene.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with toluene to achieve concentrations within the desired calibration range (e.g., 0.3, 1, 5, 20, 50, 100, 200 ng/mL).

5. Sample Preparation and Derivatization:

  • Sample Extraction: Use a suitable extraction method to isolate the analyte. The final extract should be in toluene.

  • Derivatization Procedure:

    • To 100 µL of the sample or standard solution in a vial, add 100 µL of saturated sodium bicarbonate solution and 50 µL of the PFBOC derivatizing reagent.

    • Vortex the mixture vigorously for 2 minutes.

    • Centrifuge to separate the layers.

    • Transfer the upper organic layer (toluene) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic layer to an autosampler vial for GC-MS analysis.

6. Calibration and Quantification:

  • A calibration curve is generated by plotting the ratio of the peak area of the derivatized analyte to the peak area of the internal standard against the concentration of the standards.

  • The concentration of this compound in the samples is calculated using the calibration curve.

Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction into Toluene Sample->Extraction Mix Add NaHCO3 and PFBOC Reagent Extraction->Mix Standard Prepare Standards in Toluene Standard->Mix Vortex Vortex for 2 minutes Mix->Vortex Separate DB-5ms Capillary Column Separation Vortex->Separate Dry Dry with Na2SO4 Separate->Dry Detect Mass Spectrometry Detection (SIM Mode) Separate->Detect Inject Inject into GC-MS Dry->Inject Inject->Separate Calibrate Construct Calibration Curve Detect->Calibrate Quantify Quantify Sample Concentration Detect->Quantify

Caption: GC-MS experimental workflow for this compound.

References

Application Notes and Protocols for the Incorporation of 4-(Aminomethyl)heptane into Polymers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with primary and secondary amines is a critical strategy in the development of advanced materials for biomedical applications, particularly in the field of drug delivery. Amine-containing polymers exhibit unique pH-responsive properties that can be exploited to enhance the intracellular delivery of therapeutic agents. This document provides detailed application notes and protocols for the incorporation of 4-(Aminomethyl)heptane, a secondary alkylamine, into a polymer backbone via post-polymerization modification. The methodologies described herein are based on established principles of polymer chemistry and are intended to serve as a comprehensive guide for researchers. While specific data for this compound is not extensively available in the literature, the protocols and data presented are based on analogous well-documented amine functionalization of polymers.

Rationale for Amine Functionalization in Drug Delivery

The incorporation of amine moieties, such as this compound, into polymers imparts a pH-buffering capacity. This is particularly relevant for overcoming the endosomal barrier in drug delivery.[1][2] After endocytosis, drug-loaded nanoparticles are sequestered in endosomes, which mature into acidic lysosomes where the therapeutic payload is often degraded. Polymers with amine groups can act as a "proton sponge".[2][3][4] The secondary and tertiary amines in the polymer chain become protonated in the acidic environment of the endosome.[3] This buffering effect leads to an influx of protons and chloride ions, causing osmotic swelling and eventual rupture of the endosomal membrane, releasing the drug into the cytoplasm where it can reach its target.[1][2]

Methods of Incorporation

There are two primary strategies for incorporating amine functionalities into polymers:

  • Polymerization of Amine-Containing Monomers: This approach involves the synthesis of a monomer that already contains the desired amine group, followed by its polymerization.[5][6]

  • Post-Polymerization Modification: This method utilizes a pre-synthesized reactive polymer and subsequently attaches the amine-containing molecule.[7][8] This is often a more versatile approach as it allows for the modification of well-characterized commodity polymers.

This document will focus on the post-polymerization modification of poly(glycidyl methacrylate) (PGMA) as a representative and versatile method for incorporating this compound.[8]

Experimental Protocols

Protocol 1: Post-Polymerization Modification of Poly(glycidyl methacrylate) (PGMA) with this compound

This protocol details the ring-opening reaction of the epoxide groups on PGMA with the secondary amine of this compound.[8]

Materials:

  • Poly(glycidyl methacrylate) (PGMA)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Methanol

  • Dialysis tubing (MWCO suitable for the PGMA molecular weight)

  • Magnetic stirrer and hotplate

  • Round bottom flask with condenser

  • Nitrogen or Argon gas supply

Procedure:

  • Dissolution of PGMA: In a round bottom flask, dissolve a known amount of PGMA in anhydrous DMF under an inert atmosphere (e.g., Nitrogen or Argon). The concentration will depend on the molecular weight of the PGMA, but a 5-10% (w/v) solution is a good starting point. Stir until the polymer is fully dissolved.

  • Addition of this compound: Add a molar excess of this compound to the PGMA solution. A 2 to 5-fold molar excess relative to the glycidyl methacrylate monomer units is recommended to ensure a high degree of functionalization.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and stir for 24-48 hours under an inert atmosphere. The progress of the reaction can be monitored by techniques such as FTIR spectroscopy by observing the disappearance of the epoxide peak (around 910 cm⁻¹).

  • Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Precipitate the functionalized polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as cold methanol, with vigorous stirring.

    • Collect the precipitate by filtration or centrifugation.

    • To further purify the polymer and remove unreacted this compound and residual solvent, dissolve the polymer in a minimal amount of a suitable solvent (e.g., DMF or water, depending on the degree of functionalization) and dialyze against deionized water for 48-72 hours, with frequent water changes.

  • Isolation: Lyophilize the purified polymer solution to obtain the final product as a dry powder.

  • Characterization: Characterize the resulting polymer using:

    • ¹H NMR Spectroscopy: To confirm the incorporation of the this compound moiety by identifying the characteristic peaks of the alkyl chain.

    • FTIR Spectroscopy: To confirm the disappearance of the epoxide peak and the appearance of new peaks associated with the amine and hydroxyl groups.

    • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the functionalized polymer.

Data Presentation: Representative Reaction Conditions and Characterization

ParameterCondition/ValueReference
Reactants
PGMA (Mw)20,000 g/mol Analogous Systems
This compound3 molar equivalentsAnalogous Systems
SolventAnhydrous DMF[8]
Reaction Conditions
Temperature70 °C[8]
Time48 hours[8]
AtmosphereNitrogen[8]
Characterization
Degree of Functionalization>90% (by ¹H NMR)Analogous Systems
Final Polymer Mw (by GPC)~35,000 g/mol Analogous Systems
Polydispersity Index (PDI)< 1.5Analogous Systems

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

experimental_workflow cluster_synthesis Polymer Synthesis cluster_purification Purification cluster_characterization Characterization dissolution Dissolve PGMA in DMF addition Add this compound dissolution->addition reaction React at 70°C for 48h addition->reaction precipitation Precipitate in Methanol reaction->precipitation dialysis Dialyze against Water precipitation->dialysis lyophilization Lyophilize dialysis->lyophilization nmr ¹H NMR lyophilization->nmr ftir FTIR lyophilization->ftir gpc GPC lyophilization->gpc

Caption: Workflow for the synthesis and characterization of this compound functionalized PGMA.

Proton Sponge Effect for Endosomal Escape

proton_sponge cluster_cell Cellular Uptake and Endosomal Escape endocytosis Endocytosis of Nanoparticle endosome Early Endosome (pH ~6.5) endocytosis->endosome late_endosome Late Endosome/Lysosome (pH ~5.0) endosome->late_endosome proton_influx Proton (H⁺) Influx late_endosome->proton_influx Protonation of Amine Groups ion_influx Chloride (Cl⁻) Influx proton_influx->ion_influx osmotic_swelling Osmotic Swelling ion_influx->osmotic_swelling endosome_rupture Endosomal Rupture osmotic_swelling->endosome_rupture drug_release Drug Release into Cytoplasm endosome_rupture->drug_release

Caption: The "proton sponge" mechanism for enhanced drug delivery.

Applications in Drug Development

Polymers functionalized with this compound and similar alkylamines have significant potential in various drug delivery applications:

  • Gene Delivery: The cationic nature of the protonated amines facilitates the complexation with negatively charged nucleic acids (DNA, siRNA), protecting them from degradation and aiding in their cellular uptake.[9]

  • Cancer Therapy: The enhanced permeability and retention (EPR) effect allows nanoparticles to accumulate in tumor tissues. The proton sponge effect can then facilitate the release of chemotherapeutic drugs within the cancer cells, increasing efficacy and reducing systemic toxicity.

  • pH-Responsive Drug Release: The change in the polymer's solubility and conformation in response to pH changes can be engineered to trigger drug release in specific acidic microenvironments, such as tumors or inflammatory tissues.

Conclusion

The incorporation of this compound into polymers via post-polymerization modification of PGMA offers a versatile and effective method for creating pH-responsive materials. These functionalized polymers are promising candidates for advanced drug delivery systems, leveraging the proton sponge effect to overcome cellular barriers and achieve targeted intracellular drug release. The protocols and data presented in this document provide a solid foundation for researchers to explore the potential of such amine-functionalized polymers in their own work.

References

Application Notes and Protocols: 4-(Aminomethyl)heptane as a Pharmaceutical Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-(aminomethyl)heptane as a versatile precursor for the synthesis of pharmaceutical compounds. Due to its branched alkyl chain and primary amine functionality, this molecule serves as a valuable building block for introducing lipophilic moieties and providing a key site for further chemical modifications in drug discovery and development.

Introduction

This compound, a primary amine with a branched octyl backbone, is a lipophilic building block of interest in medicinal chemistry. Its structural isomer, 2-ethylhexylamine, has found applications in the synthesis of various industrial and pharmaceutical compounds.[1][2][3] The branched nature of the alkyl chain can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule, potentially improving membrane permeability and metabolic stability. The primary amine group is a versatile functional handle for a variety of chemical transformations, including amide bond formation, reductive amination, and alkylation, making it a key component in the synthesis of diverse compound libraries for drug screening.[4][5]

Synthetic Protocols for this compound

The synthesis of this compound can be achieved through several established methods for primary amine synthesis. The two primary routes involve the reductive amination of a corresponding aldehyde or the nucleophilic substitution of an alkyl halide.

Synthesis via Reductive Amination of 4-Ethylhexanal

Reductive amination is a widely used and efficient method for the formation of C-N bonds in the pharmaceutical industry.[6][7] This one-pot reaction involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, 4-ethylhexanal serves as the key starting material.

Experimental Protocol:

A representative protocol for the reductive amination of 4-ethylhexanal is as follows:

  • To a solution of 4-ethylhexanal (1.0 eq) in methanol (MeOH), add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

  • Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the addition of water and extract with an organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data (Illustrative):

The following table summarizes typical reaction parameters and expected outcomes based on similar reductive amination reactions.[8][9]

Starting MaterialAmine SourceReducing AgentSolventTemperature (°C)Time (h)Yield (%)
4-EthylhexanalNH₄OAcNaBH₃CNMeOH252470-85
4-Ethylhexanalaq. NH₃ / H₂Ru/ZrO₂Water1201280-95

Workflow for Synthesis via Reductive Amination:

G start Start: 4-Ethylhexanal imine_formation Imine Formation (Ammonium Acetate, MeOH) start->imine_formation reduction Reduction (Sodium Cyanoborohydride) imine_formation->reduction workup Aqueous Workup & Extraction reduction->workup purification Purification (Column Chromatography) workup->purification product Product: this compound purification->product

Caption: Synthetic workflow for this compound via reductive amination.

Synthesis via Gabriel Synthesis from a Halogenated Precursor

The Gabriel synthesis is a classic and reliable method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation often seen with direct alkylation of ammonia.[4][10] This method involves the N-alkylation of potassium phthalimide followed by hydrazinolysis to release the primary amine. The required precursor would be a 1-halo-4-(aminomethyl)heptane derivative, which can be synthesized from the corresponding alcohol.

Experimental Protocol:

A two-step protocol for the Gabriel synthesis is outlined below:

Step 1: N-Alkylation of Potassium Phthalimide

  • To a solution of 1-bromo-4-(aminomethyl)heptane (1.0 eq) in dimethylformamide (DMF), add potassium phthalimide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Cool the reaction to room temperature and pour into water to precipitate the N-alkylated phthalimide.

  • Filter the solid, wash with water, and dry under vacuum.

Step 2: Hydrazinolysis

  • Suspend the N-alkylated phthalimide from Step 1 in ethanol or methanol.

  • Add hydrazine hydrate (2.0 eq) and heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture, which will result in the precipitation of phthalhydrazide.

  • Filter off the precipitate and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an appropriate solvent and wash with an aqueous base to remove any remaining phthalhydrazide.

  • Dry the organic layer and concentrate to yield this compound.

Quantitative Data (Illustrative):

The following table presents representative data for Gabriel synthesis based on similar substrates.

Alkyl HalideSolventTemperature (°C)Time (h)DeprotectionYield (%)
1-Bromo-4-(aminomethyl)heptaneDMF9014Hydrazine75-90
1-Chloro-4-(aminomethyl)heptaneDMF10018Hydrazine70-85

Workflow for Synthesis via Gabriel Synthesis:

G start Start: 1-Bromo-4-(aminomethyl)heptane n_alkylation N-Alkylation (Potassium Phthalimide, DMF) start->n_alkylation hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, EtOH) n_alkylation->hydrazinolysis workup Filtration & Extraction hydrazinolysis->workup product Product: this compound workup->product

Caption: Synthetic workflow for this compound via Gabriel synthesis.

Applications in Pharmaceutical Synthesis

The primary amine of this compound is a key functional group for the construction of more complex molecules. Amide bond formation is one of the most common reactions in medicinal chemistry, and this precursor can be readily coupled with a variety of carboxylic acids to generate a diverse library of amide-containing compounds.[5]

Amide Coupling Reactions

Amide coupling reactions are fundamental in drug discovery for linking molecular fragments. This compound can be coupled with carboxylic acids using standard coupling reagents.

Experimental Protocol (General Amide Coupling):

  • To a solution of the carboxylic acid (1.0 eq) in a suitable solvent (e.g., DMF or DCM), add a coupling agent such as HATU (1.1 eq) or EDC (1.2 eq) and an additive like HOBt (1.2 eq).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (3.0 eq), and stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Add this compound (1.1 eq) to the reaction mixture.

  • Stir at room temperature for 8-16 hours.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the organic layer sequentially with a weak acid, a weak base, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting amide by column chromatography or recrystallization.

Quantitative Data (Illustrative for Amide Coupling):

The following table provides representative data for amide coupling reactions with primary amines.

Coupling ReagentAdditiveBaseSolventTemperature (°C)Time (h)Yield (%)
HATU-DIPEADMF251285-98
EDCHOBtDIPEADCM251680-95
BOP-Et₃NDMF251480-90

Workflow for Amide Coupling:

G start Start: this compound & Carboxylic Acid activation Carboxylic Acid Activation (Coupling Reagent, Base) start->activation coupling Amide Bond Formation activation->coupling workup Aqueous Workup & Extraction coupling->workup purification Purification workup->purification product Product: N-(4-Ethylhexyl)methyl Amide purification->product

Caption: General workflow for amide coupling with this compound.

Hypothetical Signaling Pathway Application

Derivatives of this compound could potentially be developed as antagonists for G-protein coupled receptors (GPCRs), where the lipophilic tail can anchor the molecule in the cell membrane, allowing the pharmacophore to interact with the receptor binding pocket. For instance, a hypothetical antagonist could block the signaling of a pro-inflammatory cytokine receptor.

Hypothetical Signaling Pathway Diagram:

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling GPCR GPCR G_protein G-protein Activation GPCR->G_protein Ligand Pro-inflammatory Ligand Ligand->GPCR Binds & Activates Antagonist This compound Derivative (Antagonist) Antagonist->GPCR Blocks Binding Second_Messenger Second Messenger Production G_protein->Second_Messenger Kinase_Cascade Kinase Cascade Second_Messenger->Kinase_Cascade Inflammation Pro-inflammatory Gene Expression Kinase_Cascade->Inflammation

Caption: Hypothetical GPCR antagonism by a this compound derivative.

Conclusion

This compound represents a valuable and versatile precursor for the synthesis of novel pharmaceutical candidates. Its straightforward synthesis via established methods like reductive amination and Gabriel synthesis, combined with the reactivity of its primary amine functionality, allows for the efficient generation of diverse chemical libraries. The incorporation of its branched lipophilic tail can be strategically employed to modulate the physicochemical and pharmacokinetic properties of drug molecules, making it a precursor of significant interest for further exploration in drug discovery programs.

References

Application Notes and Protocols: Asymmetric Synthesis of 4-(Aminomethyl)heptane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Analogs of γ-aminobutyric acid (GABA) are a critical class of molecules in neuroscience research and drug development, with prominent examples including pregabalin and baclofen. These compounds often exhibit potent activity as anticonvulsants, analgesics, and anxiolytics by modulating GABAergic neurotransmission. This document provides detailed protocols for the asymmetric synthesis of 4-(aminomethyl)heptane analogs, a class of GABA derivatives with potential therapeutic applications. The key synthetic strategy highlighted is an organocatalytic Michael addition for the stereoselective construction of the chiral center, followed by reduction to yield the target amine.

Synthetic Strategy Overview

The asymmetric synthesis of this compound analogs can be efficiently achieved through a multi-step sequence. The core of this strategy involves the enantioselective Michael addition of a C7 aldehyde (heptanal) to a nitroalkene, catalyzed by a chiral secondary amine. The resulting γ-nitroaldehyde is then oxidized to the corresponding carboxylic acid, followed by the reduction of the nitro group to the primary amine. This approach provides excellent control over the stereochemistry at the C4 position.

Synthetic_Strategy Heptanal Heptanal Intermediate1 (S)-4-Nitroheptanal Heptanal->Intermediate1 Nitroethylene Nitroethylene Nitroethylene->Intermediate1 Catalyst Chiral Amine Catalyst (e.g., (S)-diphenylprolinol silyl ether) Catalyst->Intermediate1 Oxidation Oxidation (e.g., NaClO2) Intermediate1->Oxidation Intermediate2 (S)-4-Nitroheptanoic Acid Oxidation->Intermediate2 Reduction Reduction (e.g., H2, Pd/C) Intermediate2->Reduction FinalProduct (S)-4-(Aminomethyl)heptanoic Acid Reduction->FinalProduct

Caption: General synthetic workflow for this compound analogs.

Key Experimental Protocols

Protocol 1: Asymmetric Michael Addition of Heptanal to Nitroethylene

This protocol describes the enantioselective synthesis of (S)-4-nitroheptanal, a key intermediate.

Materials:

  • Heptanal

  • Nitroethylene

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (catalyst)

  • Benzoic acid (co-catalyst)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (saturated aqueous solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%) and benzoic acid (20 mol%) in anhydrous dichloromethane (2.0 M) at room temperature, add heptanal (1.0 equiv).

  • Cool the mixture to 0 °C and add nitroethylene (1.2 equiv) dropwise over 10 minutes.

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (S)-4-nitroheptanal.

Quantitative Data:

The following table summarizes typical yields and enantioselectivities achieved for the organocatalytic Michael addition of various aldehydes to nitroethylene, which are representative of the expected outcome for the synthesis of (S)-4-nitroheptanal.

AldehydeCatalyst Loading (mol%)Co-catalystYield (%)ee (%)Reference
Pentanal23-Nitrobenzoic acid96>95[Not Available]
Hexanal23-Nitrobenzoic acid94>95[Not Available]
Isovaleraldehyde23-Nitrobenzoic acid92>95[Not Available]
Protocol 2: Oxidation of (S)-4-Nitroheptanal to (S)-4-Nitroheptanoic Acid

Materials:

  • (S)-4-Nitroheptanal

  • Sodium chlorite (NaClO2)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • 2-Methyl-2-butene

  • tert-Butanol

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve (S)-4-nitroheptanal (1.0 equiv) in a mixture of tert-butanol and 2-methyl-2-butene (4:1 v/v).

  • In a separate flask, prepare a solution of sodium chlorite (4.0 equiv) and sodium dihydrogen phosphate (4.0 equiv) in water.

  • Add the aqueous solution to the solution of the aldehyde at room temperature.

  • Stir the biphasic mixture vigorously for 4-6 hours, monitoring by TLC.

  • After completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-4-nitroheptanoic acid, which can often be used in the next step without further purification.

Protocol 3: Reduction of (S)-4-Nitroheptanoic Acid to (S)-4-(Aminomethyl)heptanoic Acid

Materials:

  • (S)-4-Nitroheptanoic Acid

  • Palladium on carbon (10% Pd/C)

  • Methanol

  • Hydrogen gas (H2)

Procedure:

  • Dissolve (S)-4-nitroheptanoic acid (1.0 equiv) in methanol.

  • Add 10% Pd/C (10 mol% Pd) to the solution.

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain (S)-4-(aminomethyl)heptanoic acid. Further purification can be achieved by recrystallization or ion-exchange chromatography if necessary.

Potential Mechanism of Action of this compound Analogs

While the specific biological targets of this compound analogs are a subject of ongoing research, as GABA analogs, they are expected to modulate inhibitory neurotransmission in the central nervous system (CNS). The primary inhibitory neurotransmitter, GABA, exerts its effects through ionotropic GABA-A receptors and metabotropic GABA-B receptors. GABA analogs can influence this system in several ways, such as by acting as receptor agonists, inhibiting GABA reuptake, or modulating the activity of enzymes involved in GABA metabolism. A plausible mechanism of action involves the binding of the analog to GABA receptors or associated voltage-gated calcium channels, leading to a decrease in neuronal excitability.

GABA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD GABA GABA GAD->GABA Vesicle Synaptic Vesicle GABA->Vesicle GABA_A_R GABA-A Receptor (Ion Channel) GABA->GABA_A_R GABA_B_R GABA-B Receptor (GPCR) GABA->GABA_B_R Vesicle->GABA Release VGCC Voltage-Gated Ca²⁺ Channel Ca_ion Ca²⁺ VGCC->Ca_ion Influx Ca_ion->Vesicle Triggers Analog This compound Analog Analog->VGCC Inhibits Analog->GABA_A_R Modulates Analog->GABA_B_R Modulates Cl_ion Cl⁻ GABA_A_R->Cl_ion Influx Hyperpolarization Hyperpolarization (Inhibition) GABA_B_R->Hyperpolarization Cl_ion->Hyperpolarization

Caption: Putative mechanism of action of this compound analogs.

Conclusion

The asymmetric synthesis of this compound analogs via organocatalytic Michael addition provides an efficient and highly stereoselective route to this important class of GABA derivatives. The detailed protocols provided herein offer a solid foundation for researchers to synthesize these compounds for further investigation into their biological activities and potential therapeutic applications. The understanding of their potential mechanism of action within the GABAergic system will guide future drug discovery and development efforts.

Application Notes and Protocols for High-Throughput Screening Assays Involving Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Primary amines are a fundamental functional group present in a vast array of biologically active molecules, including neurotransmitters, hormones, and a significant percentage of pharmaceuticals. The ability to accurately and efficiently screen for compounds that interact with, are substrates for, or are products of enzymes that recognize primary amines is crucial in drug discovery and development. High-throughput screening (HTS) assays tailored for primary amines enable the rapid evaluation of large compound libraries to identify hits that can be developed into novel therapeutics for a wide range of diseases, including neurodegenerative disorders, depression, and diabetes.

This document provides detailed application notes and protocols for several HTS assays designed to detect and quantify primary amines or the activity of enzymes that metabolize them. These assays are essential tools for identifying modulators of amine-modifying enzymes and receptors that bind to primary amine-containing ligands.

Applications in Drug Discovery

HTS assays involving primary amines are pivotal in various stages of drug discovery, from target validation to lead optimization.

  • Neurodegenerative Diseases: Enzymes like monoamine oxidases (MAOs) play a critical role in the metabolism of neurotransmitters such as dopamine and serotonin. Dysregulation of these pathways is implicated in diseases like Parkinson's and Alzheimer's. HTS assays for MAO inhibitors are instrumental in identifying compounds that can restore neurotransmitter balance. Furthermore, screening for compounds that modulate the activity of amine transporters can be applied to neurodegenerative disease research.[1][2]

  • Antidepressant Development: The serotonin transporter (SERT) is a primary target for a major class of antidepressant medications, the selective serotonin reuptake inhibitors (SSRIs). HTS assays that measure the inhibition of serotonin uptake are fundamental to the discovery of new antidepressant drugs.[3][4]

  • Diabetes Treatment: The synthesis of chiral amines is a critical step in the production of many pharmaceuticals. For instance, transaminase enzymes are used in the industrial synthesis of the anti-diabetic drug sitagliptin. HTS assays for transaminase activity are used to discover and engineer more efficient enzymes for pharmaceutical manufacturing.[5][6][7]

  • Drug-Drug Interactions and Pharmacokinetics: Organic cation transporters (OCTs) are involved in the absorption, distribution, and excretion of many drugs containing primary amine groups. High-throughput screening for inhibitors of these transporters is important for predicting potential drug-drug interactions.[8]

Featured High-Throughput Screening Assays

This section details the principles and protocols for three distinct HTS assays for primary amines and related enzymes.

Luminescence-Based Monoamine Oxidase (MAO) Assay

Principle: This assay quantifies the activity of monoamine oxidase (MAO-A and MAO-B) by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a primary amine substrate. The generated H₂O₂ is detected using a proprietary luminescent probe, where the light output is directly proportional to the amount of H₂O₂ produced and thus to the MAO activity. This "mix-and-measure" format is highly amenable to HTS.

Experimental Protocol:

Materials:

  • MAO-A or MAO-B enzyme preparation (e.g., from rat brain mitochondria)

  • Fluorescence probe-based assay kit (e.g., from a commercial vendor)

  • Substrate (e.g., serotonin for MAO-A, benzylamine for MAO-B)

  • Specific inhibitors for controls (e.g., clorgyline for MAO-A, deprenyl for MAO-B)

  • 384-well white, opaque microplates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Enzyme and Compound Preparation:

    • Prepare serial dilutions of test compounds and control inhibitors in an appropriate buffer.

    • Prepare the MAO enzyme solution to the desired concentration in the reaction buffer.

  • Assay Reaction:

    • In a 384-well plate, add 5 µL of test compound or control inhibitor solution.

    • Add 20 µL of the MAO enzyme solution to each well.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the reaction by adding 25 µL of the substrate solution containing the luminescent probe.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes for MAO-A or 45 minutes for MAO-B.

  • Detection:

    • Measure the luminescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each test compound relative to the positive and negative controls.

    • Determine the IC50 values for active compounds by fitting the dose-response data to a suitable model.

Quantitative Data Summary:

ParameterMAO-AMAO-BReference
SubstrateSerotoninBenzylamine[9]
Km1.66 µmol/L0.80 µmol/L[9]
Control InhibitorClorgylineDeprenyl[9]
IC50 (Control)2.99 nmol/L7.04 nmol/L[9]
Z' Factor0.71 ± 0.030.75 ± 0.03[9]
Colorimetric Transaminase Assay

Principle: This assay is designed to screen for transaminase activity by using an inexpensive amine donor, 2-(4-nitrophenyl)ethan-1-amine. The transamination reaction with an aldehyde or ketone acceptor produces a colored product that can be quantified spectrophotometrically. The intensity of the color is proportional to the transaminase activity. This method is sensitive and has a low background, making it suitable for HTS in both liquid and solid phases.[10][11]

Experimental Protocol:

Materials:

  • Transaminase enzyme source (e.g., cell lysate)

  • Amine donor: 2-(4-nitrophenyl)ethan-1-amine hydrochloride

  • Amine acceptor (various aldehydes or ketones)

  • Pyridoxal-5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (pH 6.0-9.0)

  • 96-well microplates

  • Microplate reader with absorbance detection

Procedure:

  • Reaction Mixture Preparation:

    • In each well of a 96-well plate, prepare a 200 µL reaction mixture containing:

      • 100 mM Potassium phosphate buffer (at the desired pH)

      • 0.2 mM PLP

      • 10 mM amine acceptor

      • 0.4 mg/mL transaminase cell lysate

  • Reaction Initiation:

    • Initiate the reaction by adding the amine donor, 2-(4-nitrophenyl)ethan-1-amine hydrochloride, to a final concentration of 25 mM.

  • Incubation:

    • Incubate the plate at 30°C with shaking (500 rpm) for 18 hours.

  • Detection:

    • Measure the absorbance of the colored product at the appropriate wavelength.

  • Controls:

    • Include negative controls without the amine acceptor and without the enzyme to account for background absorbance.

  • Data Analysis:

    • Subtract the background absorbance from the sample readings.

    • Determine the transaminase activity based on the increase in absorbance.

Quantitative Data Summary:

Amine AcceptorEnzymeConversion (%)Reference
BenzaldehydeCV-TAm67[12]
ButanalCV-TAm74 (with amine donor 12)[11]
CyclohexanoneCV-TAm65 (with amine donor 13)[11]
Colorimetric Amine Dehydrogenase Assay

Principle: This high-throughput screening method for amine dehydrogenase (AmDH) activity is based on the reduction of a tetrazolium salt to a colored formazan product. In the deamination direction, the AmDH catalyzes the conversion of a primary amine to a ketone, with the concomitant reduction of NAD⁺ to NADH. The produced NADH then reduces a tetrazolium salt, such as INT (iodonitrotetrazolium chloride), in the presence of an electron mediator like PES (phenazine ethosulfate), to form a deeply colored formazan dye. The absorbance of the formazan is directly proportional to the AmDH activity.[13]

Experimental Protocol:

Materials:

  • Amine dehydrogenase (AmDH) enzyme source (e.g., cell-free extract)

  • Amine substrate (e.g., 1-methyl-3-phenylpropylamine)

  • NAD⁺

  • INT (iodonitrotetrazolium chloride)

  • PES (phenazine ethosulfate)

  • Glycine buffer (e.g., 0.1 M, pH 9.6)

  • 96-well microplates

  • Microplate reader with absorbance detection at 495 nm

Procedure:

  • Reagent Preparation:

    • Prepare a reaction buffer containing 10 mM amine substrate, 0.5 mM NAD⁺, 5 µg/mL PES, and 0.3 mg/mL INT in 0.1 M glycine buffer (pH 9.6).

    • Prepare a background buffer identical to the reaction buffer but without the amine substrate.

    • Prepare cell-free extracts of the AmDH variants to be screened.

  • Assay Plate Setup:

    • In a 96-well plate, add 20 µL of cell-free extract to each well designated for a reaction.

    • In separate wells for background measurement, add 20 µL of cell-free extract.

  • Reaction Initiation and Incubation:

    • To the reaction wells, add 180 µL of the reaction buffer.

    • To the background wells, add 180 µL of the background buffer.

    • Incubate the plate for 30 minutes at room temperature.

  • Detection:

    • Measure the absorbance at 495 nm using a microplate reader.

  • Data Analysis:

    • Calculate the change in absorbance (ΔA495) by subtracting the background absorbance from the reaction absorbance for each mutant (ΔA495 = A495_reaction – A495_background).

    • Higher ΔA495 values indicate higher AmDH activity.

Quantitative Data Summary:

Enzyme VariantSubstrateRelative Activity (%)Reference
LE-AmDH-v14-phenyl-2-butanone100[14]
Ch1-AmDH4-phenyl-2-butanone~30[14]
LE-AmDH-v1Propiophenone~95[14]

Visualizations

Experimental Workflow: Luminescence-Based MAO Assay

G cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Acquisition & Analysis prep_compounds Prepare Test Compounds & Control Inhibitors add_compounds Add Compounds/ Controls (5 µL) prep_compounds->add_compounds prep_enzyme Prepare MAO Enzyme Solution add_enzyme Add MAO Enzyme (20 µL) prep_enzyme->add_enzyme incubate_inhibitor Incubate (15 min, RT) (Inhibitor Binding) add_enzyme->incubate_inhibitor add_substrate Add Substrate & Luminescent Probe (25 µL) incubate_inhibitor->add_substrate incubate_reaction Incubate (45-60 min, RT) (Enzymatic Reaction) add_substrate->incubate_reaction read_luminescence Measure Luminescence incubate_reaction->read_luminescence calc_inhibition Calculate % Inhibition read_luminescence->calc_inhibition det_ic50 Determine IC50 Values calc_inhibition->det_ic50

Caption: Workflow for a luminescence-based monoamine oxidase HTS assay.

Signaling Pathway: Serotonin Neurotransmission

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Serotonin_vesicle Serotonin (5-HT) in Vesicle Tryptophan->Serotonin_vesicle Synthesis Serotonin_synapse Serotonin (5-HT) Serotonin_vesicle->Serotonin_synapse Release SERT Serotonin Transporter (SERT) SERT->Serotonin_vesicle MAO_pre MAO SERT->MAO_pre Cytosolic 5-HT Metabolite Inactive Metabolite MAO_pre->Metabolite Serotonin_synapse->SERT Reuptake GPCR 5-HT Receptor (GPCR) Serotonin_synapse->GPCR Binds G_protein G-protein GPCR->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Second_messenger Second Messenger (e.g., cAMP) Effector->Second_messenger Cellular_response Cellular Response Second_messenger->Cellular_response

Caption: Simplified serotonin signaling pathway at the synapse.

References

Application Notes and Protocols for the Salt Formation of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of various pharmaceutically acceptable salts of 4-(Aminomethyl)heptane, a primary aliphatic amine. The formation of salts is a critical step in drug development to enhance the physicochemical properties of a compound, such as solubility, stability, and bioavailability.[1][2]

Introduction

This compound is a primary aliphatic amine. Like many amines intended for pharmaceutical use, converting the free base into a salt can significantly improve its properties.[1] Amines readily react with acids to form crystalline salts that are often more soluble in water than the free base.[3][4] This increased water solubility can be crucial for oral or intravenous drug administration.[2] The choice of the counter-ion (the acid) can influence the salt's final properties, including its hygroscopicity, melting point, and stability.[5] This document outlines the general procedures for forming hydrochloride, sulfate, and phosphate salts of this compound.

Key Physicochemical Data

The selection of an appropriate salt form is guided by its physicochemical properties. The following table summarizes the critical parameters that should be determined for each newly formed salt of this compound.

Salt FormMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility (mg/mL at 25°C)pKaCrystal Form
Hydrochloride TBDTBDTBDTBDTBD
Sulfate TBDTBDTBDTBDTBD
Phosphate TBDTBDTBDTBDTBD
(TBD: To Be Determined experimentally)

Experimental Protocols

The following are generalized protocols for the synthesis of hydrochloride, sulfate, and phosphate salts of this compound. These protocols are based on standard procedures for the salt formation of primary amines.[6][7]

Materials and Equipment:

  • This compound (free base)

  • Hydrochloric acid (HCl), concentrated or as a solution in a suitable solvent (e.g., diethyl ether, methanol)

  • Sulfuric acid (H₂SO₄), concentrated or as an aqueous solution

  • Phosphoric acid (H₃PO₄), concentrated or as an aqueous solution

  • Anhydrous solvents (e.g., diethyl ether, ethanol, methanol, isopropanol)

  • Reaction vessel (round-bottom flask)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

  • Drying oven or vacuum desiccator

  • pH meter or pH indicator strips

Protocol 1: Preparation of this compound Hydrochloride
  • Dissolution: Dissolve a known quantity of this compound in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or isopropanol) in a reaction vessel.

  • Acidification: While stirring, slowly add a stoichiometric amount of hydrochloric acid. The HCl can be added as a gas, a concentrated aqueous solution, or a solution in an appropriate solvent.[7] The use of HCl in an organic solvent is often preferred to minimize the introduction of water.

  • Precipitation: The hydrochloride salt is expected to precipitate out of the solution as a crystalline solid.[3] If precipitation is slow, it can be induced by cooling the mixture in an ice bath or by adding a less polar co-solvent.

  • Isolation: Collect the solid salt by vacuum filtration and wash the crystals with a small amount of cold solvent to remove any unreacted starting material or excess acid.

  • Drying: Dry the salt under vacuum to a constant weight.

Protocol 2: Preparation of this compound Sulfate
  • Dissolution: Dissolve this compound in a suitable solvent such as ethanol or methanol.

  • Acidification: Slowly add a stoichiometric amount of sulfuric acid with vigorous stirring. Sulfuric acid is a diprotic acid and can form both a bisulfate (1:1 amine to acid ratio) and a sulfate (2:1 amine to acid ratio) salt.[6] Careful control of the stoichiometry is essential to obtain the desired salt. Due to the dehydrating nature of concentrated sulfuric acid, using a partially aqueous solution of the acid is often recommended.[6]

  • Precipitation and Isolation: The sulfate salt will likely precipitate. Isolate the solid by filtration, wash with a cold solvent, and dry under vacuum.

Protocol 3: Preparation of this compound Phosphate
  • Dissolution: Dissolve the free base of this compound in a suitable alcohol, such as ethanol.

  • Acidification: Add a stoichiometric amount of phosphoric acid dropwise while stirring. Phosphoric acid is a triprotic acid, allowing for the formation of different salt stoichiometries. The 1:1 salt is often targeted.

  • Precipitation and Isolation: The phosphate salt is expected to precipitate. If necessary, cool the reaction mixture to facilitate complete precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry thoroughly under vacuum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the formation of amine salts.

Salt_Formation_Workflow cluster_start Starting Materials cluster_process Process cluster_end Product Isolation Amine This compound (Free Base) Dissolution Dissolve Amine in Solvent Amine->Dissolution Acid Acid (e.g., HCl, H₂SO₄, H₃PO₄) Acidification Stoichiometric Acid Addition Acid->Acidification Dissolution->Acidification Precipitation Precipitation/ Crystallization Acidification->Precipitation Isolation Filtration & Washing Precipitation->Isolation Drying Drying Isolation->Drying Final_Product Crystalline Amine Salt Drying->Final_Product

Caption: General workflow for the preparation of amine salts.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids are corrosive and should be handled with extreme care.

  • Organic solvents are flammable and should be kept away from ignition sources.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-(Aminomethyl)heptane synthesis. The primary route for this synthesis is the reductive amination of 4-heptanone.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Problem 1: Low or No Product Yield

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Inefficient Imine Formation The formation of the imine intermediate from 4-heptanone and ammonia is a critical equilibrium step.[1] Ensure anhydrous conditions, as water can shift the equilibrium back towards the reactants. Consider using a dehydrating agent like molecular sieves. For reactions using ammonium formate (Leuckart-Wallach reaction), ensure the temperature is high enough (120-130 °C) to drive the reaction.[2]Increased formation of the imine intermediate, leading to a higher potential yield of the final product.
Ineffective Reducing Agent The choice and handling of the reducing agent are crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly selective and effective reagent for this transformation.[1] Ensure the reagent is fresh and has been stored under anhydrous conditions. If using catalytic hydrogenation (e.g., H₂/Raney Nickel), ensure the catalyst is active and proper hydrogenation conditions (pressure, temperature) are met.Efficient reduction of the imine to the desired amine, maximizing product formation.
Suboptimal Reaction pH The pH of the reaction mixture can significantly impact both imine formation and the activity of the reducing agent. For reductive amination with sodium cyanoborohydride (NaBH₃CN), a mildly acidic pH (around 6-7) is optimal to favor imine formation without deactivating the amine nucleophile.[1]Balancing the equilibrium of imine formation and the activity of the reducing agent for optimal yield.
Catalyst Deactivation In catalytic hydrogenation, the catalyst (e.g., Raney Nickel) can become deactivated. Ensure the catalyst is properly prepared and handled. Avoid impurities in the starting materials that could poison the catalyst.Maintained catalytic activity throughout the reaction, leading to complete reduction of the imine.
Problem 2: Formation of Side Products

Possible Causes and Solutions

CauseRecommended ActionExpected Outcome
Over-alkylation (Formation of Secondary Amine) The primary amine product can sometimes react further with the ketone starting material to form a secondary amine. Using a large excess of ammonia can help to minimize this side reaction.[1]Increased selectivity for the desired primary amine product.
Reduction of Ketone Starting Material Stronger reducing agents like sodium borohydride (NaBH₄) can reduce the 4-heptanone starting material to 4-heptanol. Using a milder, more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) will preferentially reduce the imine intermediate.[1]Minimized formation of the alcohol byproduct, leading to a purer product mixture and higher yield of the desired amine.
Formation of N-formyl Byproduct (Leuckart-Wallach Reaction) The Leuckart-Wallach reaction can sometimes yield N-formylated amines as byproducts.[3] Subsequent hydrolysis of the reaction mixture with acid is necessary to convert the formamide to the free amine.Complete conversion of any formylated intermediate to the final primary amine product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and efficient method is the reductive amination of 4-heptanone.[1] This can be achieved through a one-pot reaction where 4-heptanone is reacted with an ammonia source in the presence of a reducing agent.

Q2: What are the recommended reducing agents for this synthesis, and how do they compare?

A2: Several reducing agents can be used, with varying selectivity and reactivity.

Reducing AgentAdvantagesDisadvantages
Sodium Triacetoxyborohydride (NaBH(OAc)₃) High selectivity for imines over ketones, mild reaction conditions, generally high yields.[1]Can be more expensive than other borohydrides.
Sodium Cyanoborohydride (NaBH₃CN) Effective and selective at controlled pH, stable in protic solvents.Highly toxic and can release cyanide gas, requires careful pH control.
Catalytic Hydrogenation (e.g., H₂/Raney Ni) Cost-effective for large-scale synthesis, environmentally friendly (water is the only byproduct).Requires specialized high-pressure equipment, catalyst can be pyrophoric and sensitive to poisoning.[4]
Ammonium Formate (Leuckart-Wallach Reaction) Inexpensive reagents, simple procedure.[2]Requires high reaction temperatures, may produce N-formyl byproducts requiring a separate hydrolysis step.[2][3]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the 4-heptanone starting material. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to analyze aliquots of the reaction mixture to identify the presence of the product and any intermediates or byproducts.

Q4: What are the common impurities I might find in my final product and how can I remove them?

A4: Common impurities include unreacted 4-heptanone, 4-heptanol (if a non-selective reducing agent is used), and the secondary amine (di(heptan-4-ylmethyl)amine) from over-alkylation. Purification can be achieved by:

  • Acid-base extraction: The basic amine product can be extracted into an acidic aqueous solution, leaving non-basic impurities in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

  • Distillation: The product can be purified by fractional distillation under reduced pressure.

  • Chromatography: Column chromatography on silica gel can be used for small-scale purification, though this may be less practical for larger quantities.

Q5: What are the expected spectroscopic data for this compound?

  • ¹H NMR: Signals corresponding to the protons of the two propyl chains, a signal for the methine proton at the 4-position, and signals for the aminomethyl (-CH₂NH₂) group. The chemical shifts and splitting patterns would be consistent with the structure.

  • ¹³C NMR: Signals for the different carbon atoms in the propyl chains, the methine carbon at the 4-position, and the carbon of the aminomethyl group.

  • GC-MS: A molecular ion peak corresponding to the molecular weight of this compound (C₈H₁₉N, M.W. = 129.24 g/mol ) and characteristic fragmentation patterns.

Experimental Protocols

While a specific, detailed protocol for this compound was not found in the searched literature, a general procedure for the reductive amination of a ketone to a primary amine using sodium triacetoxyborohydride is provided below as a starting point. Researchers should optimize the conditions for their specific setup.

General Protocol for Reductive Amination of 4-Heptanone using Sodium Triacetoxyborohydride

  • Reaction Setup: To a solution of 4-heptanone (1 equivalent) in an anhydrous solvent (e.g., dichloromethane or tetrahydrofuran), add a solution of ammonia in methanol (a large excess, e.g., 10-20 equivalents).

  • Imine Formation: Stir the mixture at room temperature for a period to allow for imine formation (this can be monitored by TLC or GC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (e.g., 1.5 equivalents) portion-wise to the reaction mixture. The reaction may be mildly exothermic.

  • Reaction Monitoring: Continue to stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation under reduced pressure or by acid-base extraction as described in the FAQs.

Visualizations

Logical Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Product Yield check_imine Check Imine Formation (TLC, GC-MS) start->check_imine imine_ok Imine Formed check_imine->imine_ok Yes no_imine No Imine Formation check_imine->no_imine No check_reduction Check Reduction Step (TLC, GC-MS for product) imine_ok->check_reduction cause_no_imine Possible Causes: - Wet Reagents/Solvent - Low Temperature (Leuckart) - Insufficient Ammonia no_imine->cause_no_imine reduction_ok Product Formed check_reduction->reduction_ok Yes no_product No Product Formation check_reduction->no_product No purification_issue Check Work-up & Purification Steps reduction_ok->purification_issue cause_no_product Possible Causes: - Inactive Reducing Agent - Incorrect pH - Deactivated Catalyst (H2/Ni) no_product->cause_no_product solution_no_imine Solutions: - Use Anhydrous Reagents/Solvents - Increase Temperature (Leuckart) - Increase Ammonia Equivalents cause_no_imine->solution_no_imine end Improved Yield solution_no_imine->end solution_no_product Solutions: - Use Fresh Reducing Agent - Adjust pH - Use Fresh/Active Catalyst cause_no_product->solution_no_product solution_no_product->end product_loss Product Loss During Extraction/Distillation purification_issue->product_loss solution_loss Solutions: - Optimize Extraction pH - Careful Fractional Distillation product_loss->solution_loss solution_loss->end

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reductive Amination Pathway

ReductiveAmination ketone 4-Heptanone imine Imine Intermediate ketone->imine + NH3 - H2O ammonia Ammonia (NH3) ammonia->imine amine This compound imine->amine reducing_agent Reducing Agent (e.g., NaBH(OAc)3) reducing_agent->amine Reduction

Caption: General reaction pathway for the synthesis of this compound.

References

Technical Support Center: Purification of Branched Alkylamines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of branched alkylamines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the purification of these valuable compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific challenges you may encounter during the purification of branched alkylamines in a practical question-and-answer format.

Q1: My reaction has produced a mixture of secondary and tertiary branched alkylamines. How can I separate them?

A1: The separation of secondary and tertiary amines is a common challenge due to their similar polarities. Here are a few methods you can employ:

  • Flash Chromatography on Silica Gel: This is often the first method to try. Tertiary amines are generally less polar than their secondary amine counterparts and will elute first. However, peak tailing can be an issue due to the interaction of the basic amines with the acidic silica gel.[1][2]

    • Troubleshooting Peak Tailing: To mitigate peak tailing, you can add a small amount of a competing amine to your mobile phase, such as triethylamine (0.1-1%) or ammonium hydroxide.[3][4] This "neutralizes" the acidic sites on the silica gel, leading to better peak shapes.

    • Amine-Functionalized Silica: For particularly challenging separations, using an amine-functionalized silica column can be very effective.[2][3] This specialized stationary phase minimizes the strong acid-base interactions that cause peak tailing.[2]

  • Preparative HPLC: For difficult separations or when high purity is required, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique.[5][6] Both normal-phase and reversed-phase methods can be developed. For reversed-phase, it is often beneficial to work at a higher pH to ensure the amines are in their free-base form, which increases their retention and can improve separation.[4]

  • Chemical Separation (Hinsberg or Hoffmann Method): While more classical, chemical separation methods can be effective. For instance, the Hoffmann method utilizes diethyl oxalate, which reacts with primary and secondary amines to form a solid oxamide and a liquid oxamic ester, respectively. The tertiary amine does not react and can be distilled off. The primary and secondary amines can then be recovered by hydrolysis of their respective products.

Q2: I'm observing significant peak tailing during the HPLC analysis of my branched alkylamine. What are the likely causes and solutions?

A2: Peak tailing in HPLC of basic compounds like branched alkylamines is a frequent issue. The primary cause is strong interaction between the amine and residual acidic silanol groups on the silica-based stationary phase.[7][8]

Here’s a troubleshooting guide:

Possible Cause Solution
Strong Analyte-Stationary Phase Interaction Add a competing base to the mobile phase (e.g., 0.1% triethylamine or another suitable amine).[9] This will mask the active sites on the silica.
Inappropriate Mobile Phase pH For reversed-phase HPLC, ensure the mobile phase pH is at least 2 units above or below the pKa of your amine to maintain a single ionic form. Inadequate buffering can also lead to tailing.[7]
Column Overload Injecting too much sample can lead to peak distortion.[7][9] Try reducing the injection volume or sample concentration.
Contamination of Column or Frit Sample matrix components can accumulate on the column inlet.[7] Try back-flushing the column with a strong solvent or, if the problem persists, replace the guard column or the column itself.
Excessive Extra-Column Volume Long tubing with a large internal diameter between the injector, column, and detector can cause peak broadening and tailing.[9] Use shorter, narrower tubing where possible.

Q3: My branched alkylamine seems to be degrading on the silica gel column. What are my options?

A3: The acidic nature of silica gel can indeed cause the degradation of sensitive compounds. If you suspect this is happening, here are some alternative approaches:

  • Use Deactivated Silica Gel: You can "deactivate" silica gel by treating it with a base, such as triethylamine, before packing your column.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica gel for purifying basic compounds. Basic or neutral alumina should be chosen to avoid degradation.

    • Amine-Functionalized Silica: As mentioned previously, this is an excellent choice for purifying amines as it minimizes strong interactions.[2]

  • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography or HPLC can be a viable option.[4]

  • Crystallization: If your amine is a solid or can be converted to a crystalline salt, crystallization is an excellent purification method that avoids chromatography altogether.

Q4: How can I effectively remove unreacted starting materials (e.g., ketone/aldehyde and primary amine) from my reductive amination reaction mixture?

A4: Reductive amination is a common method for synthesizing branched alkylamines, but it can leave unreacted starting materials.[10] Here's a strategy for their removal:

  • Aqueous Workup:

    • Acid Wash: Perform a liquid-liquid extraction with a dilute aqueous acid (e.g., 1M HCl). Your branched alkylamine product will be protonated and move into the aqueous layer. The unreacted ketone or aldehyde will remain in the organic layer.

    • Basification and Extraction: Separate the aqueous layer, and then basify it with a base like NaOH to deprotonate your amine. Then, extract your purified amine back into an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Water Wash: The unreacted primary amine might also be extracted into the acidic aqueous layer. However, many simple primary amines have some water solubility and can be partially removed with water washes of the organic layer before the acid wash.

  • Chromatography: If the aqueous workup is insufficient, flash chromatography is the next step. The polarity differences between the starting materials and the product are usually significant enough for a good separation.

Q5: I need to purify my branched alkylamine by crystallization. What is a general procedure?

A5: Crystallization is a highly effective purification technique, especially when dealing with solid amines. Often, converting the amine to its hydrochloride salt enhances its crystallinity.[11][12]

Here is a general protocol for purification via hydrochloride salt formation:

  • Dissolution: Dissolve the crude branched alkylamine in a suitable organic solvent in which the free base is soluble, but the hydrochloride salt is not. Good starting points are diethyl ether, ethyl acetate, or a mixture of hexane and ethyl acetate.

  • Acidification: Slowly add a solution of HCl in an organic solvent (e.g., HCl in diethyl ether or HCl in dioxane) to the stirred solution of the amine. The hydrochloride salt should precipitate out of the solution.[11]

  • Isolation: Collect the precipitated solid by filtration and wash it with a small amount of the cold solvent used for the precipitation to remove any remaining impurities.

  • Recrystallization (Optional but Recommended): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system. This often involves dissolving the salt in a minimal amount of a hot polar solvent (like ethanol or methanol) and then adding a less polar co-solvent (like diethyl ether or ethyl acetate) until the solution becomes cloudy. Upon cooling, purer crystals should form.

  • Drying: Dry the purified hydrochloride salt under vacuum.

  • Liberation of the Free Amine (if needed): If the free amine is required, the purified salt can be dissolved in water, and the solution basified with a strong base (e.g., NaOH). The free amine can then be extracted into an organic solvent and dried.

Data Presentation

The following tables provide representative data for the purification of branched alkylamines.

Table 1: Comparison of Purification Methods for a Crude Branched Secondary Amine

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Notes
Flash Chromatography (Silica Gel with 1% Triethylamine) 759580Effective at removing non-basic impurities and starting materials.
Flash Chromatography (Amine-Functionalized Silica) 75>9885Excellent for separating closely related amine impurities with minimal peak tailing.
Crystallization as Hydrochloride Salt 75>9970Can provide very high purity but may have a lower yield due to losses during crystallization.

Table 2: HPLC Troubleshooting - Effect of Mobile Phase Modifier on Peak Shape

Mobile PhasePeak Asymmetry (at 10% height)Resolution (Rs) between Secondary and Tertiary Amine
Methanol/Water (80:20) 2.5 (significant tailing)0.8 (poor separation)
Methanol/Water (80:20) with 0.1% Triethylamine 1.1 (symmetrical peak)1.6 (good separation)

Experimental Protocols

Protocol 1: Flash Chromatography of a Branched Alkylamine on Silica Gel

  • Sample Preparation: Dissolve the crude branched alkylamine in a minimal amount of the chromatography eluent or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and place the dried powder on top of the column.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system. A common starting eluent is a mixture of hexane and ethyl acetate.

  • Elution: Start with a low polarity eluent and gradually increase the polarity. For example, start with 100% hexane and gradually increase the percentage of ethyl acetate. To improve peak shape and prevent streaking, add 0.5-1% triethylamine to the eluent.[3]

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the purified product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. The triethylamine will also be removed during this step due to its volatility.

Protocol 2: Purity Determination by Quantitative ¹H NMR (qNMR)

Quantitative NMR can be a powerful tool for determining the purity of your branched alkylamine without the need for a chromatographic method.[13]

  • Sample Preparation: Accurately weigh a known amount of your purified branched alkylamine and a known amount of an internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) into an NMR tube. The internal standard should have a sharp singlet that does not overlap with any signals from your compound.

  • Dissolution: Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or D₂O, depending on the sample's solubility).

  • NMR Acquisition: Acquire a ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the protons being integrated. This ensures complete relaxation and accurate integration.

  • Data Processing: Carefully integrate a well-resolved signal from your branched alkylamine and the signal from the internal standard.

  • Calculation: Calculate the purity using the following formula:

    Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / m_sample) * (m_std / MW_std) * 100

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

Visualizations

The following diagrams illustrate key workflows and concepts in the purification of branched alkylamines.

Purification_Workflow crude Crude Branched Alkylamine Mixture workup Aqueous Workup (Acid/Base Extraction) crude->workup chromatography Chromatography workup->chromatography If impurities remain crystallization Crystallization (as free base or salt) workup->crystallization If product is solid analysis Purity Analysis (NMR, HPLC, GC-MS) chromatography->analysis crystallization->analysis pure_product Purified Branched Alkylamine analysis->pure_product Purity > 95%

Caption: General purification workflow for branched alkylamines.

Chromatography_Troubleshooting start Peak Tailing Observed in Chromatography q1 Is a competing base (e.g., triethylamine) in the mobile phase? start->q1 add_base Add 0.1-1% competing base to the mobile phase q1->add_base No q2 Are you using standard silica gel? q1->q2 Yes solution Improved Peak Shape add_base->solution use_amine_silica Switch to an amine-functionalized silica column q2->use_amine_silica Yes check_overload Check for sample overload. Reduce injection volume or concentration. q2->check_overload No use_amine_silica->solution check_overload->solution

Caption: Troubleshooting logic for peak tailing in amine chromatography.

References

Technical Support Center: Synthesis of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(Aminomethyl)heptane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound, a primary amine, can be synthesized through several established methods in organic chemistry. The most common and applicable routes include:

  • Reductive Amination of 4-Propylpentanal: This is a widely used method for preparing amines.[1][2][3] It involves the reaction of an aldehyde (4-propylpentanal) with an ammonia source to form an imine intermediate, which is then reduced to the primary amine.[4][5][6]

  • Gabriel Synthesis with 1-bromo-4-(methyl)heptane: This classic method is specific for the synthesis of primary amines and avoids the overalkylation often seen with other amine syntheses.[7][8][9] It utilizes potassium phthalimide as an ammonia surrogate.[7]

  • Hofmann Rearrangement of 4-Propylpentanamide: This reaction converts a primary amide into a primary amine with one fewer carbon atom.[10][11][12]

  • Curtius Rearrangement of 4-Propylpentanoyl azide: Similar to the Hofmann rearrangement, this reaction also produces a primary amine from a carboxylic acid derivative, in this case, an acyl azide, via an isocyanate intermediate.[13][14][15][16][17]

Q2: What are the potential side products in the reductive amination synthesis of this compound?

A2: The primary challenge in reductive amination is controlling the selectivity to obtain the desired primary amine.[6] Potential side products include:

  • Secondary Amine (Bis(4-(methyl)heptyl)amine): The primary amine product can react with another molecule of the starting aldehyde to form a secondary amine after reduction.

  • Tertiary Amine (Tris(4-(methyl)heptyl)amine): The secondary amine can further react with the aldehyde to form a tertiary amine.

  • Alcohol (4-(Hydroxymethyl)heptane): If the reducing agent is too reactive, it can reduce the starting aldehyde to the corresponding alcohol before the imine is formed.[18]

Q3: How can I minimize the formation of secondary and tertiary amines in reductive amination?

A3: To favor the formation of the primary amine, the following strategies can be employed:

  • Use a large excess of ammonia: This shifts the equilibrium towards the formation of the primary imine.

  • Use a selective reducing agent: Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are milder reducing agents that preferentially reduce the protonated imine over the starting aldehyde.[1][2][18]

  • Control the reaction conditions: Running the reaction at lower temperatures can help to control the rate of the competing reactions.

Q4: What are the common side products in the Gabriel synthesis of this compound?

A4: While the Gabriel synthesis is designed to produce primary amines cleanly, side reactions can still occur:

  • Elimination Products: If the starting alkyl halide (1-bromo-4-(methyl)heptane) is sterically hindered or if a strong base is used, elimination reactions can compete with the desired substitution, leading to the formation of alkenes.

  • Incomplete Hydrolysis/Hydrazinolysis: The final step of cleaving the phthalimide group can sometimes be incomplete, resulting in the N-(4-(methyl)heptyl)phthalimide intermediate remaining in the product mixture.

  • Phthalhydrazide Purification Issues: When using hydrazine for the cleavage step, the phthalhydrazide byproduct can sometimes be difficult to separate from the desired primary amine product.[7][19]

Q5: What potential impurities can arise from the Hofmann and Curtius rearrangements?

A5: Both the Hofmann and Curtius rearrangements proceed through an isocyanate intermediate. The primary side products are related to the reactivity of this intermediate:

  • Urea Derivatives: If water is not the only nucleophile present, the isocyanate can react with other amines (e.g., the product amine) to form urea derivatives.

  • Carbamates: If an alcohol is used as the solvent or is present as an impurity, it can react with the isocyanate to form a carbamate.

  • Nitrene Insertion Products (Photochemical Curtius Rearrangement): If the Curtius rearrangement is carried out photochemically, it can proceed through a nitrene intermediate, which is highly reactive and can insert into C-H bonds of the solvent or starting material, leading to a variety of side products.[13]

Troubleshooting Guides

Issue 1: Low Yield of this compound in Reductive Amination
Potential Cause Troubleshooting Step
Reduction of the starting aldehyde Use a milder reducing agent like NaBH3CN or NaBH(OAc)3.[18] Add the reducing agent after allowing sufficient time for imine formation.
Formation of secondary and tertiary amines Increase the excess of ammonia used.[3] Perform the reaction at a lower temperature.
Incomplete reaction Increase the reaction time or temperature. Ensure the catalyst (if used) is active.
Issue 2: Presence of Phthalimide-related Impurities in Gabriel Synthesis
Potential Cause Troubleshooting Step
Incomplete alkylation Ensure the potassium phthalimide is fully deprotonated before adding the alkyl halide. Use a polar aprotic solvent like DMF or DMSO.
Incomplete cleavage Increase the reaction time or temperature for the hydrolysis or hydrazinolysis step. Ensure sufficient reagent (acid or hydrazine) is used.
Difficult separation of phthalhydrazide After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration.
Issue 3: Formation of Urea or Carbamate Byproducts in Hofmann/Curtius Rearrangement
Potential Cause Troubleshooting Step
Reaction of isocyanate with product amine Add the isocyanate precursor slowly to a solution of the nucleophile (water) to keep the isocyanate concentration low.
Presence of alcohol Ensure all reagents and solvents are dry and free of alcohol impurities.

Experimental Protocols

Reductive Amination of 4-Propylpentanal
  • Imine Formation: Dissolve 4-propylpentanal in methanol. Add a large excess of ammonia (as a solution in methanol or as ammonium chloride with a base). Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium borohydride (or a milder reducing agent like sodium cyanoborohydride) in methanol.

  • Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by adding water. Extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by distillation or column chromatography.

Gabriel Synthesis of this compound
  • Alkylation: Suspend potassium phthalimide in a polar aprotic solvent such as DMF. Add 1-bromo-4-(methyl)heptane and heat the mixture (e.g., to 80-100 °C) until the starting materials are consumed (monitored by TLC).

  • Cleavage (Hydrazinolysis): Cool the reaction mixture and add hydrazine hydrate. Reflux the mixture for several hours.[7]

  • Work-up: After cooling, add an aqueous acid (e.g., HCl) to precipitate the phthalhydrazide. Filter the mixture and wash the solid with water.

  • Isolation: Basify the filtrate with a strong base (e.g., NaOH) and extract the liberated primary amine with an organic solvent. Dry the organic layer and remove the solvent to obtain the crude product.

  • Purification: Purify the amine by distillation.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Synthetic Route Key Reagents Common Side Products Typical Yield Range Advantages Disadvantages
Reductive Amination 4-Propylpentanal, Ammonia, Reducing Agent (e.g., NaBH4)Secondary and tertiary amines, Alcohol40-70%One-pot procedure, readily available starting materials.Over-alkylation can be a significant issue.[6]
Gabriel Synthesis 1-bromo-4-(methyl)heptane, Potassium Phthalimide, HydrazineElimination products, N-alkylphthalimide60-85%Specific for primary amines, avoids over-alkylation.[7]Multi-step process, harsh cleavage conditions.[7]
Hofmann Rearrangement 4-Propylpentanamide, Bromine, NaOHUrea derivatives, Carbamates50-80%Good for converting amides to amines.Use of toxic bromine, potential for side reactions of the isocyanate.
Curtius Rearrangement 4-Propylpentanoyl azide, Heat or UV lightUrea derivatives, Carbamates, Nitrene insertion products60-90%Milder conditions than Hofmann, isocyanate can be isolated.[14]Use of potentially explosive azides.

Visualizations

Synthesis_Pathways cluster_reductive_amination Reductive Amination cluster_gabriel Gabriel Synthesis cluster_hofmann Hofmann Rearrangement cluster_curtius Curtius Rearrangement 4-Propylpentanal 4-Propylpentanal Imine Intermediate Imine Intermediate 4-Propylpentanal->Imine Intermediate + NH3 4-(Aminomethyl)heptane_RA This compound Imine Intermediate->4-(Aminomethyl)heptane_RA Reduction 1-bromo-4-(methyl)heptane 1-bromo-4-(methyl)heptane N-Alkylphthalimide N-Alkylphthalimide 1-bromo-4-(methyl)heptane->N-Alkylphthalimide + K-Phthalimide 4-(Aminomethyl)heptane_GS This compound N-Alkylphthalimide->4-(Aminomethyl)heptane_GS Hydrazinolysis 4-Propylpentanamide 4-Propylpentanamide Isocyanate_H Isocyanate 4-Propylpentanamide->Isocyanate_H Br2, NaOH 4-(Aminomethyl)heptane_H This compound Isocyanate_H->4-(Aminomethyl)heptane_H H2O 4-Propylpentanoyl azide 4-Propylpentanoyl azide Isocyanate_C Isocyanate 4-Propylpentanoyl azide->Isocyanate_C Heat 4-(Aminomethyl)heptane_C This compound Isocyanate_C->4-(Aminomethyl)heptane_C H2O

Caption: Synthetic routes to this compound.

Side_Product_Formation 4-Propylpentanal 4-Propylpentanal Imine Imine 4-Propylpentanal->Imine + NH3 Alcohol Alcohol 4-Propylpentanal->Alcohol Over-reduction Primary Amine This compound Imine->Primary Amine Reduction Secondary Amine Secondary Amine Primary Amine->Secondary Amine + 4-Propylpentanal, Reduction Tertiary Amine Tertiary Amine Secondary Amine->Tertiary Amine + 4-Propylpentanal, Reduction Troubleshooting_Workflow Start Low Yield or Impure Product Identify_Method Identify Synthesis Method Start->Identify_Method RA_Issues Reductive Amination Issues Identify_Method->RA_Issues Reductive Amination GS_Issues Gabriel Synthesis Issues Identify_Method->GS_Issues Gabriel Hofmann_Curtius_Issues Hofmann/Curtius Issues Identify_Method->Hofmann_Curtius_Issues Hofmann/Curtius Over_Alkylation Over-alkylation? RA_Issues->Over_Alkylation Incomplete_Cleavage Incomplete Cleavage? GS_Issues->Incomplete_Cleavage Urea_Carbamate Urea/Carbamate Formation? Hofmann_Curtius_Issues->Urea_Carbamate Increase_NH3 Increase NH3 excess Over_Alkylation->Increase_NH3 Yes Milder_Reducing_Agent Use milder reducing agent Over_Alkylation->Milder_Reducing_Agent No Increase_Cleavage_Time Increase cleavage time/temp Incomplete_Cleavage->Increase_Cleavage_Time Yes Dry_Reagents Use dry reagents/solvents Urea_Carbamate->Dry_Reagents Yes

References

Technical Support Center: Optimizing Aminomethylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in aminomethylation reactions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting and FAQs

Q1: My aminomethylation reaction is giving a low yield. What are the common causes and how can I improve it?

Several factors can contribute to low yields in aminomethylation reactions. Common issues include suboptimal temperature, poor solvent choice, inactive or inappropriate catalysts, and impure reagents.[1][2] It's also possible to lose the product during the workup and isolation phases.[3]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Temperature is a critical parameter. If it's too low, the reaction may be slow or stall. If it's too high, it could lead to the decomposition of reactants or products. A systematic screening of temperatures is recommended to find the optimal condition for your specific substrates.

  • Solvent Selection: The solvent's role is to dissolve reactants and stabilize intermediates. Aprotic polar solvents like DMF and THF are commonly used, but their strong adsorption to catalyst surfaces can sometimes inhibit the reaction.[4] Protic solvents like methanol and ethanol can be effective, with methanol often identified as a superior choice for reductive amination processes.[4] It is advisable to screen a variety of solvents to find the one that provides the best solubility and reactivity for your system.

  • Catalyst Activity and Choice: The catalyst is central to the reaction's success. Both Brønsted and Lewis acids are commonly employed.[5][6] Ensure your catalyst is active and handled under the correct conditions (e.g., under an inert atmosphere if it's air-sensitive). If you suspect catalyst deactivation, using a fresh batch is advisable. It may be necessary to screen different catalysts to find the most effective one for your particular substrates.

  • Reagent Purity: The presence of impurities, particularly water, in the amine, aldehyde, or substrate can significantly lower the yield by reacting with the catalyst or reagents. Ensure all starting materials are pure and dry.

  • Workup Procedure: Product loss can occur during the workup phase. Check if your product is partially soluble in the aqueous layer or if it is volatile.[3] Adjusting the pH during extraction is critical and should be optimized based on the product's properties.[7]

Q2: I'm observing significant side product formation. What are the common side reactions and how can I mitigate them?

Side reactions in aminomethylation are common and can include self-polymerization of the aldehyde, multiple aminomethylations, and condensation reactions.[8]

Mitigation Strategies:

  • Control Stoichiometry: To prevent multiple aminomethylations on a substrate with several reactive sites, carefully control the stoichiometry of your reactants. Using a slight excess of the amine and aldehyde is common, but in cases of bis-amination, using an excess of the substrate can favor the mono-substituted product.

  • Aldehyde Source: Aldehydes like formaldehyde are prone to self-polymerization. Using a stable equivalent such as paraformaldehyde or 1,3,5-trioxane can help minimize this side reaction.[9]

  • Reaction Conditions: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive amines or aldehydes.

  • Product as a Reactant: The product of the initial reaction (a Mannich base) can sometimes react further with the aldehyde and enolizable compound, leading to more complex mixtures.[8] This is more likely if ammonia or a primary amine is used. Using a secondary amine from the start prevents this possibility.[8]

A logical workflow for addressing common issues in aminomethylation reactions is depicted below.

G cluster_start cluster_investigate Initial Investigation cluster_actions Corrective Actions cluster_outcome start Start: Low Yield or Side Products check_temp Review Reaction Temperature start->check_temp check_solvent Evaluate Solvent Choice start->check_solvent check_catalyst Assess Catalyst Performance start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents optimize_temp Screen Temperature Range check_temp->optimize_temp optimize_solvent Test Alternative Solvents check_solvent->optimize_solvent optimize_catalyst Screen Different Catalysts check_catalyst->optimize_catalyst purify_reagents Purify/Dry Reagents check_reagents->purify_reagents end_success Success: Improved Yield optimize_temp->end_success Optimal Temp Found end_fail Persistent Issues optimize_temp->end_fail No Improvement optimize_solvent->end_success Suitable Solvent Identified optimize_solvent->end_fail No Improvement optimize_catalyst->end_success Effective Catalyst Found optimize_catalyst->end_fail No Improvement purify_reagents->end_success Impurities Removed purify_reagents->end_fail No Improvement

Caption: Troubleshooting workflow for aminomethylation reactions.

Data Presentation: Optimization of Reaction Conditions

The following table summarizes the impact of different solvents and catalysts on the yield of a model aminomethylation reaction.

EntryCatalyst (mol%)SolventTemperature (°C)Yield (%)Reference
1InCl₃ (10)WaterReflux78-90[10]
2HPF₆ (20)CHCl₃6078[6]
3[C₃SO₃Hnhm]HSO₄ (10)EthanolRoom Temp86[11]
4ZrOCl₂·8H₂OSolvent-free-High[12]
5Ag/Al₂O₃Cyclohexane200>99 (Selectivity)[13]

Experimental Protocols

General Procedure for the Aminomethylation of Indole

This protocol describes a general method for the C-3 aminomethylation of indoles using 1,3,5-triazinanes, which serve as a source for the imine.[14]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Add indole (1.0 equiv) and 1,3,5-triazinane (0.5 equiv) to a sealed tube dissolve 2. Add solvent (e.g., Toluene) reagents->dissolve heat 3. Heat at 110 °C for 12-24 h dissolve->heat monitor 4. Monitor by TLC heat->monitor cool 5. Cool to room temperature monitor->cool concentrate 6. Concentrate under reduced pressure cool->concentrate purify 7. Purify by column chromatography concentrate->purify

Caption: Experimental workflow for aminomethylation of indole.

Detailed Steps:

  • Preparation: In a sealed tube, combine the indole (1.0 equivalent) and the corresponding 1,3,5-triazinane (0.5 equivalents).

  • Solvent Addition: Add the appropriate solvent (e.g., Toluene).

  • Reaction: Seal the tube and heat the reaction mixture to 110 °C for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Concentration: Remove the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired C-3 amino-methylated indole.[14]

References

Stability and storage guidelines for 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 4-(Aminomethyl)heptane.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] It is crucial to keep the container tightly sealed to prevent exposure to moisture and atmospheric carbon dioxide, as alkylamines can be hygroscopic and may react with CO2.[3] Storage at temperatures below 30°C (86°F) is generally recommended to maintain its stability.[3]

Q2: What type of container should I use to store this compound?

A2: this compound should be stored in its original, tightly sealed container. If transferring to a different container, it is advisable to use materials that are compatible with alkylamines, such as amber glass or high-density polyethylene (HDPE).[3] This will minimize the risk of contamination and degradation.

Q3: How can I identify if my this compound has degraded?

A3: Signs of degradation in this compound may include a change in color, the appearance of precipitates, or the development of an unusual odor. Amines can degrade through oxidation and reaction with atmospheric components. If you observe any of these changes, it is recommended to perform quality control tests before using the compound in your experiments.

Q4: What are the potential hazards associated with improper storage of this compound?

A4: Improper storage can lead to the degradation of the compound, potentially forming unknown byproducts that could affect experimental results. As with many alkylamines, there is a risk of forming flammable vapor-air mixtures, especially if stored at elevated temperatures.[2][4] Contact with incompatible materials, such as strong oxidizing agents and acids, should be avoided.[2]

Q5: What is the recommended shelf life of this compound?

A5: The shelf life of this compound can vary depending on the supplier and storage conditions. It is essential to refer to the manufacturer's certificate of analysis (CoA) for a specific expiration or retest date. If no date is provided, it is good practice to re-qualify the material periodically, especially if it has been stored for an extended period or if there are any visible signs of degradation.

Stability and Storage Guidelines Summary

The following table summarizes the general stability and storage guidelines for alkylamines, which are applicable to this compound. Please note that these are general recommendations, and for critical applications, it is advised to perform compound-specific stability studies.

ParameterRecommended ConditionRationale
Temperature Store at <30°C (86°F)[3]To minimize volatility and maintain chemical stability.[3]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) if possible. Keep container tightly sealed.[1]To prevent oxidation and reaction with atmospheric CO2 and moisture.[3]
Light Exposure Store in a dark place or in an amber-colored container.[1][4]To prevent light-induced degradation.
Container Material Amber Glass, High-Density Polyethylene (HDPE).[3]To ensure compatibility and prevent leaching or reaction with the container.
Incompatible Materials Strong oxidizing agents, acids.[2]To avoid vigorous and potentially hazardous reactions.

Experimental Protocol: Visual Inspection for Degradation

A simple yet effective method to assess the stability of this compound is through regular visual inspection.

Objective: To identify any physical changes in the this compound sample that may indicate degradation.

Materials:

  • Sample of this compound in its storage container.

  • A well-lit area with a neutral-colored background.

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat.

Procedure:

  • Ensure you are wearing the appropriate PPE before handling the chemical.

  • Carefully remove the this compound container from its storage location.

  • Hold the container against the neutral background.

  • Visually inspect the sample for the following:

    • Color: Note any deviation from its expected colorless to pale yellow appearance. A significant color change may indicate oxidation or contamination.

    • Clarity: Check for any cloudiness, haze, or the presence of suspended particles.

    • Precipitate: Look for any solid material that has settled at the bottom of the container.

  • Carefully open the container in a well-ventilated area or fume hood and note any unusual or stronger-than-expected odors.

  • Record your observations, including the date of inspection.

  • If any changes are observed, it is recommended to quarantine the sample and perform further analytical testing (e.g., NMR, GC-MS) to determine its purity before use.

  • Securely close the container and return it to the proper storage conditions.

Troubleshooting Workflow for Stability Issues

The following diagram outlines a logical workflow for troubleshooting potential stability issues with this compound.

Stability_Troubleshooting start Start: Suspected Stability Issue visual_inspection Perform Visual Inspection (Color, Clarity, Precipitate, Odor) start->visual_inspection no_change No Visible Change visual_inspection->no_change No Change change_observed Visible Change Observed (e.g., color change, precipitate) visual_inspection->change_observed Change analytical_testing Perform Analytical Testing (e.g., NMR, GC-MS, Titration) no_change->analytical_testing change_observed->analytical_testing in_spec Is the material within specification? analytical_testing->in_spec use_material Proceed with Experiment in_spec->use_material Yes quarantine Quarantine Material in_spec->quarantine No investigate_storage Investigate Storage Conditions (Temperature, Light, Atmosphere) quarantine->investigate_storage contact_supplier Contact Supplier for Information quarantine->contact_supplier dispose Dispose of Material According to Institutional Guidelines investigate_storage->dispose contact_supplier->dispose

Caption: Troubleshooting workflow for assessing the stability of this compound.

References

Technical Support Center: Troubleshooting Derivatization Reactions of Primary Amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting derivatization reactions of primary amines. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during the chemical modification of primary amines for analytical purposes.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of derivatizing primary amines?

A1: Primary amines often lack the necessary properties for sensitive and selective detection by common analytical techniques like HPLC with UV-Vis or fluorescence detection, or gas chromatography. Derivatization chemically modifies the primary amine group, introducing a chromophore (for UV-Vis detection), a fluorophore (for fluorescence detection), or increasing the volatility and thermal stability of the analyte for gas chromatography.[1] This process enhances detectability, improves chromatographic separation, and can increase the stability of the analyte.[2][3]

Q2: Which are the most common derivatization reagents for primary amines?

A2: Several reagents are widely used, each with its own advantages and disadvantages. The choice of reagent depends on the analytical method, the nature of the analyte, and the sample matrix. Some of the most common reagents include:

  • o-Phthalaldehyde (OPA): Reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. It is widely used for pre-column derivatization in HPLC.[4][5]

  • Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride): Reacts with primary and secondary amines to produce stable, fluorescent derivatives.[6][7][8]

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl): Reacts with primary and secondary amines to form stable, UV-active or fluorescent derivatives.[9][10][11][12]

  • Dabsyl chloride (4-(Dimethylamino)azobenzene-4'-sulfonyl chloride): Forms stable, colored derivatives that can be detected in the visible region.[7]

Q3: What are the key parameters to control for a successful derivatization reaction?

A3: Several factors can significantly impact the efficiency and reproducibility of your derivatization reaction. The most critical parameters to control are:

  • pH: Most derivatization reactions are highly pH-sensitive. An optimal pH is required to ensure the primary amine is in its nucleophilic, unprotonated form to react with the derivatizing reagent.[2]

  • Reagent Concentration: A sufficient excess of the derivatization reagent is necessary to drive the reaction to completion. However, a large excess can sometimes lead to interfering peaks from the unreacted reagent or its hydrolysis products.[13]

  • Reaction Time and Temperature: These parameters need to be optimized to ensure the reaction goes to completion without causing degradation of the analyte or the derivative.[7]

  • Solvent: The choice of solvent is crucial for dissolving both the analyte and the derivatization reagent and can influence the reaction rate and stability of the derivatives.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common problems encountered during the derivatization of primary amines.

Problem 1: Incomplete or No Derivatization

Symptoms:

  • Low or no peak area for the derivatized analyte.

  • Presence of a large peak corresponding to the underivatized primary amine.

  • Poor reproducibility of peak areas.

Troubleshooting Workflow:

G start Incomplete Derivatization check_reagents Are reagents fresh and properly stored? start->check_reagents check_ph Is the reaction pH correct? check_reagents->check_ph Yes solution_reagents Prepare fresh reagents. Store them as recommended. check_reagents->solution_reagents No check_concentration Is the derivatizing reagent in sufficient excess? check_ph->check_concentration Yes solution_ph Adjust pH to the optimal range for the specific reagent. check_ph->solution_ph No check_time_temp Are reaction time and temperature optimal? check_concentration->check_time_temp Yes solution_concentration Increase the concentration of the derivatizing reagent. check_concentration->solution_concentration No check_solubility Are the analyte and reagent soluble in the reaction solvent? check_time_temp->check_solubility Yes solution_time_temp Optimize reaction time and temperature. check_time_temp->solution_time_temp No steric_hindrance Consider steric hindrance of the primary amine. check_solubility->steric_hindrance Yes solution_solubility Change the solvent or use a co-solvent to improve solubility. check_solubility->solution_solubility No matrix_effects Are there interfering substances in the sample matrix? steric_hindrance->matrix_effects If still an issue solution_steric_hindrance Increase reaction time/temperature or choose a less bulky derivatizing reagent. steric_hindrance->solution_steric_hindrance Possible cause solution_matrix_effects Perform sample cleanup (e.g., SPE, filtration) before derivatization. matrix_effects->solution_matrix_effects Possible cause

Caption: Troubleshooting workflow for incomplete derivatization.

Possible Causes and Solutions in Detail:

  • Improper Reagent Preparation or Storage: Many derivatizing reagents are sensitive to moisture and light and can degrade over time.

    • Solution: Always prepare fresh reagent solutions. Store stock reagents according to the manufacturer's instructions, often in a desiccator and protected from light.

  • Incorrect Reaction pH: The nucleophilicity of the primary amine is pH-dependent. At low pH, the amine is protonated and less reactive.

    • Solution: Ensure the reaction buffer is at the optimal pH for the chosen reagent. For many common reagents like Dansyl chloride and Fmoc-Cl, a basic pH (typically 8-10) is required.[6][14]

  • Insufficient Reagent Concentration: The derivatization reaction is a bimolecular reaction, and a sufficient excess of the derivatizing agent is needed to drive it to completion.

    • Solution: Increase the molar ratio of the derivatizing reagent to the analyte. A 2 to 10-fold excess is a good starting point, but this may need to be optimized.

  • Suboptimal Reaction Time or Temperature: The reaction may not have had enough time to go to completion, or the temperature may be too low.

    • Solution: Increase the reaction time or temperature according to established protocols for the specific reagent. Be cautious, as excessive heat can lead to degradation of the analyte or the formed derivative.

  • Poor Solubility: If the analyte or the reagent is not fully dissolved in the reaction solvent, the reaction will be incomplete.

    • Solution: Choose a solvent system in which both the analyte and the reagent are fully soluble. The use of a co-solvent (e.g., acetonitrile, methanol) in aqueous buffers is common.

  • Steric Hindrance: Bulky groups near the primary amine can hinder the approach of the derivatizing reagent.

    • Solution: Increase the reaction time and/or temperature. In some cases, a smaller, less sterically hindered derivatizing reagent may be necessary.

  • Matrix Effects: Other components in the sample matrix can compete for the derivatizing reagent or interfere with the reaction.

    • Solution: Implement a sample cleanup step prior to derivatization, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.

Problem 2: Presence of Extra or Interfering Peaks

Symptoms:

  • Multiple peaks in the chromatogram in addition to the expected derivative peak.

  • A large peak from the unreacted derivatizing reagent or its byproducts.

  • Poor baseline resolution.

Troubleshooting Workflow:

G start Extra/Interfering Peaks reagent_hydrolysis Is there a large peak from reagent hydrolysis? start->reagent_hydrolysis excess_reagent Is there a large peak from excess unreacted reagent? reagent_hydrolysis->excess_reagent No solution_reagent_hydrolysis Prepare fresh reagent. Minimize exposure to water. Optimize pH. reagent_hydrolysis->solution_reagent_hydrolysis Yes side_reactions Are there unexpected peaks of similar intensity to the main peak? excess_reagent->side_reactions No solution_excess_reagent Optimize reagent concentration. Use a quenching reagent. Use an extraction step to remove excess reagent. excess_reagent->solution_excess_reagent Yes matrix_interference Do blank matrix samples show interfering peaks? side_reactions->matrix_interference No solution_side_reactions Optimize reaction conditions (pH, temp). Check for reactive functional groups other than the primary amine. side_reactions->solution_side_reactions Yes solution_matrix_interference Improve sample cleanup. Modify chromatographic conditions to separate interfering peaks. matrix_interference->solution_matrix_interference Yes

Caption: Troubleshooting workflow for extra or interfering peaks.

Possible Causes and Solutions in Detail:

  • Hydrolysis of the Derivatizing Reagent: Many derivatizing reagents, such as Dansyl chloride and Fmoc-Cl, can react with water to form hydrolysis byproducts (e.g., dansyl sulfonic acid, Fmoc-OH).[3][13]

    • Solution: Prepare fresh reagent solutions in anhydrous solvents. Minimize the exposure of the reagent to aqueous conditions before the addition of the amine. Optimize the pH, as high pH can accelerate hydrolysis.

  • Excess Unreacted Reagent: A large excess of the derivatizing reagent can result in a significant peak in the chromatogram that may co-elute with the analyte of interest.

    • Solution:

      • Optimize Reagent Concentration: Use the minimum amount of excess reagent necessary to achieve complete derivatization.

      • Quenching: After the derivatization is complete, add a quenching reagent (a small, highly reactive primary amine like glycine or butylamine) to react with the excess derivatizing agent.[1]

      • Extraction: Perform a liquid-liquid extraction to remove the more nonpolar unreacted reagent and its hydrolysis product into an organic phase, leaving the more polar derivatized analyte in the aqueous phase.

  • Side Reactions: The derivatizing reagent may react with other functional groups in the analyte or in the sample matrix (e.g., hydroxyl, thiol, or secondary amine groups).

    • Solution:

      • Optimize Reaction Conditions: Adjusting the pH and temperature can sometimes favor the reaction with the primary amine over other functional groups.

      • Reagent Selection: Choose a derivatizing reagent that is more specific for primary amines if other reactive groups are present.

      • Sample Cleanup: Remove interfering compounds from the sample matrix before derivatization.

  • Matrix Interference: Components of the sample matrix may be derivatized or may naturally have chromatographic properties similar to the derivatized analyte.

    • Solution:

      • Improve Sample Cleanup: Utilize more selective sample preparation techniques.

      • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column chemistry to improve the resolution between the analyte peak and interfering peaks.

Problem 3: Derivative Instability

Symptoms:

  • Decreasing peak area over time when samples are left in the autosampler.

  • Poor reproducibility between injections.

  • Appearance of degradation product peaks.

Possible Causes and Solutions in Detail:

  • Inherent Instability of the Derivative: Some derivatives, particularly those formed with OPA, are known to be unstable.[4][15]

    • Solution:

      • Automated Derivatization: Use an autosampler program to perform the derivatization immediately before injection. This minimizes the time the derivative is allowed to degrade.

      • Stabilizing Agents: For OPA derivatives, the choice of thiol can affect stability. Some studies suggest that 3-mercaptopropionic acid (MPA) or ethanethiol (ET) can form more stable derivatives than 2-mercaptoethanol.[2][5]

      • ** acidification:** After the derivatization is complete, acidifying the reaction mixture can help to stabilize some derivatives.

  • Storage Conditions: The stability of the derivatized sample can be affected by temperature and light.

    • Solution: Store derivatized samples at low temperatures (e.g., 4°C) and in amber vials to protect them from light.

  • pH of the Final Solution: The pH of the solution injected onto the HPLC can affect the stability of the derivative.

    • Solution: After derivatization, adjust the pH of the sample to a range where the derivative is most stable, if this is compatible with the chromatographic method.

Data Presentation: Optimal Derivatization Conditions

The following tables summarize typical optimal reaction conditions for common primary amine derivatization reagents. Note that these are starting points, and optimization for your specific application is often necessary.

Table 1: Optimal Conditions for Dansyl Chloride Derivatization

ParameterOptimal Range/ValueNotes
pH 9.5 - 10.5A basic pH is required to deprotonate the primary amine.[6][8]
Temperature 37 - 60 °CHigher temperatures can increase the reaction rate.[7][8]
Reaction Time 30 - 90 minutesDepends on the temperature and the reactivity of the amine.[6][7]
Solvent Acetonitrile/water or Acetone/water mixturesA co-solvent is needed to dissolve the dansyl chloride.[8]
Reagent Excess 2 - 10 fold molar excessSufficient excess is needed to drive the reaction to completion.

Table 2: Optimal Conditions for OPA Derivatization

ParameterOptimal Range/ValueNotes
pH 9.0 - 10.5Reaction is rapid at alkaline pH.[2][16]
Temperature Room TemperatureThe reaction is typically very fast and does not require heating.
Reaction Time < 1 - 5 minutesDerivatization is usually complete within a few minutes.
Thiol Reagent 2-Mercaptoethanol (MCE), 3-Mercaptopropionic acid (MPA), or Ethanethiol (ET)The choice of thiol can affect derivative stability and fluorescence.[2][5]
Solvent Aqueous buffer with a small amount of organic solvent (e.g., methanol) to dissolve OPA.

Table 3: Optimal Conditions for Fmoc-Cl Derivatization

ParameterOptimal Range/ValueNotes
pH 8.0 - 11.4A basic borate buffer is commonly used.[14][17]
Temperature Room TemperatureThe reaction proceeds efficiently at ambient temperature.[14]
Reaction Time 5 - 40 minutesReaction time can be optimized for complete derivatization.[17][18]
Solvent Acetonitrile/water mixtureFmoc-Cl is dissolved in an organic solvent like acetonitrile.[14]
Quenching Addition of a primary amine (e.g., ADAM, glycine) can be used to react with excess Fmoc-Cl.[18]This helps to reduce interfering peaks from the reagent.

Experimental Protocols

Protocol 1: Dansyl Chloride Derivatization of Primary Amines

This protocol is a general guideline and may require optimization.

  • Reagent Preparation:

    • Dansyl Chloride Solution: Prepare a 5 mg/mL solution of dansyl chloride in anhydrous acetonitrile. This solution should be prepared fresh daily.

    • Reaction Buffer: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.5 with sodium carbonate.

  • Derivatization Procedure:

    • To 100 µL of the primary amine sample (dissolved in a suitable solvent), add 100 µL of the reaction buffer.

    • Add 200 µL of the dansyl chloride solution.

    • Vortex the mixture for 30 seconds.

    • Incubate the reaction mixture in a water bath at 60 °C for 45 minutes in the dark.

    • After incubation, cool the mixture to room temperature.

    • To quench the reaction, add 50 µL of a 2% (v/v) solution of a primary amine like butylamine or glycine and vortex for 1 minute.

    • The sample is now ready for HPLC analysis.

Protocol 2: OPA Derivatization of Primary Amines

This protocol is designed for pre-column derivatization, often automated in an HPLC autosampler.

  • Reagent Preparation:

    • Borate Buffer: Prepare a 0.4 M boric acid solution and adjust the pH to 10.2 with a concentrated sodium hydroxide solution.

    • Thiol Solution: Prepare a solution of 3-mercaptopropionic acid (MPA) in the borate buffer.

    • OPA Reagent: Dissolve o-phthalaldehyde in methanol and then mix with the thiol solution and borate buffer. The final reagent should be protected from light and is typically stable for about a week when stored at 4°C. A typical preparation involves mixing 1 ml of OPA solution (10 mg/mL in methanol), 2 ml of borate buffer, and 54 µL of ethanethiol.[2]

  • Derivatization Procedure:

    • In a vial, mix your sample containing the primary amine with the OPA reagent. A typical ratio is 1:1 (v/v).

    • The reaction is very fast and is usually complete within 1-2 minutes at room temperature.

    • For manual derivatization, inject the sample onto the HPLC immediately after this short reaction time. For automated derivatization, the autosampler program will handle the mixing and injection timing.

    • To stabilize the derivatives for some applications, the reaction can be stopped by adding a small amount of acid (e.g., 5% acetic acid).

Protocol 3: Fmoc-Cl Derivatization of Primary Amines

This protocol provides a general procedure for Fmoc-Cl derivatization.

  • Reagent Preparation:

    • Fmoc-Cl Solution: Prepare a 15 mM solution of Fmoc-Cl in anhydrous acetonitrile. This solution should be prepared fresh.

    • Borate Buffer: Prepare a 200 mM borate buffer and adjust the pH to 10.0.[18]

  • Derivatization Procedure:

    • To 300 µL of your sample, add 600 µL of the borate buffer.[18]

    • Add 600 µL of the Fmoc-Cl solution and vortex.[18]

    • Let the reaction proceed for 5-10 minutes at room temperature.[18]

    • To remove excess Fmoc-Cl, you can add a quenching reagent like 1-aminoadamantane (ADAM). Add 600 µL of a 300 mM ADAM solution and let it react for 1 minute.[18]

    • The sample can then be filtered and is ready for HPLC analysis.

By following these troubleshooting guides, utilizing the provided data, and adhering to the detailed protocols, researchers can overcome common challenges in the derivatization of primary amines and achieve reliable and reproducible analytical results.

References

Challenges in the scale-up synthesis of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 4-(Aminomethyl)heptane.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is commonly prepared via the reductive amination of 4-heptanone.

Problem 1: Low Yield of this compound

Q: My reaction is resulting in a low yield of the desired this compound. What are the potential causes and how can I improve the yield?

A: Low yields in the reductive amination of 4-heptanone can stem from several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Incomplete Imine Formation: The equilibrium between the ketone and the amine to form the imine intermediate may not be favorable.[1]

    • Solution: Remove water as it forms. This can be achieved by using a Dean-Stark apparatus during imine formation or by adding a drying agent like anhydrous magnesium sulfate.

  • Side Reactions: The reducing agent can potentially reduce the starting ketone (4-heptanone) to 4-heptanol, competing with the reduction of the imine.[1][2]

    • Solution: Choose a milder reducing agent that is more selective for the imine over the ketone, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[2][3] If using a stronger reducing agent like sodium borohydride (NaBH₄), ensure the imine has fully formed before adding the reducing agent.[2][3]

  • Sub-optimal Reaction Conditions: The reaction temperature, pH, or concentration of reactants may not be ideal.

    • Solution: Optimize the reaction conditions. Mildly acidic conditions (pH 4-5) often favor imine formation.[2] Experiment with different temperatures and reaction times.

  • Impure Reagents: The purity of 4-heptanone, the amine source (e.g., ammonia or an ammonium salt), or the solvent can impact the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and are anhydrous.

Problem 2: Presence of Impurities in the Final Product

Q: My final product shows significant impurities after purification. What are the likely side products and how can I minimize their formation and remove them?

A: The primary impurities in the synthesis of this compound are typically unreacted starting materials, the intermediate imine, the alcohol byproduct from ketone reduction, and potentially over-alkylated products.

Common Impurities and Mitigation Strategies:

ImpurityFormation MechanismMitigation & Purification
4-HeptanoneUnreacted starting material.Ensure complete reaction by monitoring via TLC or GC. Can be removed by fractional distillation.
4-HeptanolReduction of 4-heptanone by the reducing agent.[1]Use a more selective reducing agent like NaBH(OAc)₃.[3] Can be separated by column chromatography or fractional distillation.
N-(heptan-4-yl)heptan-4-amine (Dimer)Reaction of the product amine with another molecule of 4-heptanone and subsequent reduction.Use a large excess of the ammonia source. Can be removed by fractional distillation under reduced pressure.

Purification Protocol:

A multi-step purification process is often necessary for achieving high purity.

  • Aqueous Work-up: After the reaction is complete, quench the reaction carefully. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether, dichloromethane). Wash the combined organic layers with brine.

  • Acid-Base Extraction: To separate the basic amine product from neutral impurities like 4-heptanone and 4-heptanol, perform an acid-base extraction.

    • Dissolve the crude product in an organic solvent and extract with an aqueous acid solution (e.g., 1M HCl).

    • The amine will move to the aqueous layer as its ammonium salt.

    • Wash the organic layer to remove any remaining product.

    • Basify the aqueous layer (e.g., with NaOH) and extract the purified amine back into an organic solvent.

  • Drying and Solvent Removal: Dry the organic layer containing the purified amine over an anhydrous drying agent (e.g., Na₂SO₄) and remove the solvent under reduced pressure.

  • Distillation: For high purity, fractional distillation of the amine under reduced pressure is recommended.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct synthetic route is the reductive amination of 4-heptanone. This is a one-pot reaction where 4-heptanone is reacted with an amine source (like ammonia or an ammonium salt) in the presence of a reducing agent.[1]

Q2: Which reducing agent is best for the synthesis of this compound?

A2: The choice of reducing agent depends on the specific reaction conditions and the desired selectivity.

Reducing AgentAdvantagesDisadvantages
Sodium Borohydride (NaBH₄)Inexpensive and readily available.Can also reduce the starting ketone, leading to 4-heptanol as a byproduct.[1][3]
Sodium Cyanoborohydride (NaBH₃CN)Selective for the reduction of imines in the presence of ketones, especially at mildly acidic pH.[1][2]Toxic cyanide byproducts are generated during work-up.[1]
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for the reduction of imines. Does not reduce ketones or aldehydes significantly.[3]More expensive than NaBH₄.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). A sample of the reaction mixture can be taken at different time points to check for the disappearance of the starting material (4-heptanone) and the appearance of the product.

Q4: What are the key safety precautions to consider during the scale-up of this synthesis?

A4: When scaling up the synthesis, it is crucial to:

  • Conduct a thorough process safety analysis.

  • Ensure adequate cooling for the exothermic reduction step.

  • Use a well-ventilated area or a fume hood, especially when working with volatile amines and solvents.

  • If using sodium cyanoborohydride, the work-up should be performed in a well-ventilated fume hood to avoid exposure to toxic hydrogen cyanide gas.[1]

  • Establish clear and strict protocols for all operations.

Experimental Protocol: Reductive Amination of 4-Heptanone

This protocol provides a general procedure for the synthesis of this compound.

Materials:

  • 4-Heptanone

  • Ammonium Acetate

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric Acid (HCl)

  • 1M Sodium Hydroxide (NaOH)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-heptanone (1 equivalent) in anhydrous methanol, add ammonium acetate (3-5 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium triacetoxyborohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with dichloromethane (3 x 50 mL).

  • Combine the organic layers and extract with 1M HCl (2 x 50 mL).

  • Wash the acidic aqueous layer with dichloromethane to remove any neutral impurities.

  • Basify the aqueous layer to pH > 12 with 1M NaOH.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by fractional distillation under reduced pressure.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Heptanone & Ammonium Acetate in Methanol imine Imine Formation start->imine Stir at RT reduction Reduction with NaBH(OAc)3 imine->reduction Cool to 0°C, Add reducing agent quench Reaction Quench reduction->quench Slow addition of water extraction DCM Extraction quench->extraction acid_wash Acid Extraction (1M HCl) extraction->acid_wash basify Basification (1M NaOH) acid_wash->basify Isolate aqueous layer final_extraction Final DCM Extraction basify->final_extraction dry_concentrate Dry & Concentrate final_extraction->dry_concentrate distillation Fractional Distillation dry_concentrate->distillation product Pure this compound distillation->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions problem Low Yield of Product cause1 Incomplete Imine Formation problem->cause1 cause2 Side Reaction: Ketone Reduction problem->cause2 cause3 Sub-optimal Reaction Conditions problem->cause3 sol1 Remove water (Dean-Stark or drying agent) cause1->sol1 sol2 Use selective reducing agent (e.g., NaBH(OAc)3) cause2->sol2 sol3 Optimize pH, temperature, and time cause3->sol3

Caption: Troubleshooting logic for addressing low product yield.

References

Technical Support Center: Safe Handling and Disposal of Aliphatic Amines

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aliphatic amines.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Properties and Hazards

Q1: What are the primary hazards associated with aliphatic amines?

Aliphatic amines are organic compounds derived from ammonia and can pose several hazards:

  • Corrosivity: They are typically corrosive and can cause severe skin burns and eye damage upon contact.[1]

  • Toxicity: Many aliphatic amines are toxic if inhaled, ingested, or absorbed through the skin.[2] Inhalation can irritate the respiratory tract, and symptoms may include headache, nausea, and dizziness.

  • Flammability: Lower molecular weight aliphatic amines are often flammable liquids and their vapors can form explosive mixtures with air.[1] Always keep them away from heat, sparks, and open flames.[3][4]

  • Strong Odor: They have a strong, pungent, ammonia-like odor.[1] Some may not have adequate warning properties, meaning a hazardous concentration can be reached before the odor is detected.

Q2: I can't find the Safety Data Sheet (SDS) for my specific amine. What should I do?

If an SDS for a novel or rare compound like 4-(Aminomethyl)heptane is not available, you should:

  • Assume High Hazard: Treat the compound as highly toxic, corrosive, and flammable.

  • Consult Class Data: Refer to the SDS of structurally similar, well-characterized aliphatic amines (e.g., heptylamine, octylamine) to estimate potential hazards.

  • Perform a Risk Assessment: Carefully evaluate the quantities being used, the experimental conditions (e.g., temperature, pressure), and the potential for exposure to determine appropriate safety controls.

  • Work on a Small Scale: Whenever possible, minimize the amount of the chemical used to reduce the potential impact of an incident.[5]

Section 2: Safe Handling and Personal Protective Equipment (PPE)

Q3: What type of Personal Protective Equipment (PPE) is required when handling aliphatic amines?

A comprehensive PPE ensemble is crucial when working with aliphatic amines.[6][7]

  • Eye and Face Protection: Chemical splash goggles are mandatory.[8][9] A face shield should be worn over the goggles, especially when there is a risk of splashing or a highly exothermic reaction.[9][10]

  • Skin Protection:

    • Gloves: Use chemical-resistant gloves. Nitrile gloves offer good short-term protection, but for prolonged contact or immersion, heavier-duty gloves like neoprene or butyl rubber may be necessary.[9] Always inspect gloves before use and dispose of them properly after handling the chemical.[3]

    • Lab Coat: A flame-resistant lab coat or a chemical-resistant apron over a standard lab coat is recommended.[9][10] Ensure the lab coat is fully buttoned.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][10] If there is a risk of exceeding the occupational exposure limit, a respirator may be required.[9]

  • Footwear: Closed-toe shoes are required in all laboratory settings.[10]

Q4: My experiment requires heating an aliphatic amine. What extra precautions should I take?

Heating increases the vapor pressure of the amine, leading to a higher concentration of potentially flammable and toxic vapors.[11]

  • Ventilation: Ensure the experiment is conducted in a well-ventilated fume hood.

  • Ignition Sources: Remove all potential ignition sources from the area.[3][4] Use heating mantles or oil baths instead of open flames.

  • Containment: Use appropriate glassware and ensure all connections are secure to prevent leaks.

  • Cooling: Have a cooling bath or ice ready to control the reaction temperature if it becomes exothermic.

Section 3: First Aid and Emergency Procedures

Q5: What should I do in case of accidental skin or eye contact with an aliphatic amine?

Immediate action is critical to minimize injury.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[12][13] Remove any contaminated clothing while flushing.[12][14] Seek medical attention promptly.[13]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[12] An eyewash station should be used.[12] Remove contact lenses if present and easily removable. Seek immediate medical attention.[12]

Q6: What is the procedure for a small spill of an aliphatic amine in the fume hood?

For small spills that you are trained and equipped to handle:

  • Alert Others: Inform nearby personnel of the spill.

  • Ensure Ventilation: Keep the fume hood sash as low as possible while still allowing access to work.

  • Wear PPE: Don appropriate PPE, including gloves, goggles, and a lab coat.[15]

  • Contain the Spill: Use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to dike and absorb the spill.[16][17] Work from the outside of the spill inward.[16]

  • Neutralize (if safe): For many amines, you can cautiously neutralize the spill with a weak acid such as citric acid.[16] Use pH paper to confirm neutralization. Be aware that neutralization can be exothermic.[16][17]

  • Collect Residue: Scoop the absorbent material into a compatible, labeled waste container.[16][17]

  • Decontaminate: Clean the spill area with soap and water.[18]

  • Dispose of Waste: Dispose of all contaminated materials as hazardous waste.[15][19]

Q7: When should a chemical spill be considered an emergency requiring evacuation?

A spill is an emergency if:

  • The spill is large (e.g., greater than 500 mL) or outside of a containment area like a fume hood.[18][19]

  • The substance is highly volatile or toxic, posing a significant inhalation hazard.[17]

  • There is a fire or a high risk of fire.[15]

  • You are not trained or equipped to handle the spill.

In these situations, evacuate the area, alert others, and contact your institution's emergency response team.[18]

Section 4: Storage and Disposal

Q8: How should I properly store aliphatic amines in the laboratory?

  • Location: Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[3][6]

  • Compatibility: Keep them segregated from incompatible materials, especially acids and strong oxidizing agents, to prevent hazardous reactions.[6][20]

  • Containers: Ensure containers are tightly sealed to prevent the release of vapors.[3][6] Do not store amines in metal containers as they can be corrosive.[21]

Q9: How do I dispose of waste containing aliphatic amines?

Amine waste is considered hazardous and must be disposed of accordingly.

  • Segregation: Collect amine waste in a dedicated, clearly labeled, and compatible waste container.[6] Do not mix it with other waste streams like halogenated solvents.[6]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical names of the contents.[6][21]

  • Storage: Keep waste containers closed when not in use and store them in a designated satellite accumulation area.[21][22]

  • Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department.[6][23] Do not pour aliphatic amines down the drain, as they can be harmful to aquatic life and may not be permitted by local regulations.[6][23]

Quantitative Data Summary

Since specific data for this compound is unavailable, the table below provides data for a structurally related compound, 1-Heptanamine (Heptylamine) , for illustrative purposes.

PropertyValue for 1-HeptanamineGeneral Hazard Class (Aliphatic Amines)
Molecular Formula C₇H₁₇NVaries
Molecular Weight 115.22 g/mol Varies
Appearance Colorless liquidColorless to yellow liquids or solids
Odor Strong, ammonia-likePungent, fishy, or ammonia-like
Boiling Point 155-157 °C (311-315 °F)Varies, generally increases with molecular weight
Flash Point 43 °C (109 °F)Often flammable (Flash Point < 60 °C)
Hazards Flammable, Corrosive, ToxicFlammable, Corrosive, Toxic, Environmental Hazard

Note: This data is for illustrative purposes only. Always refer to the specific SDS for the chemical you are using.

Experimental Protocols

Protocol 1: General Handling and Dispensing Workflow

This protocol outlines the standard procedure for safely handling and dispensing an aliphatic amine from a stock bottle in a laboratory setting.

  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Clear the workspace of any unnecessary equipment or chemicals.

    • Assemble all necessary glassware and equipment (e.g., syringe, graduated cylinder).

    • Verify the location of the nearest safety shower and eyewash station.

  • Don PPE: Put on all required personal protective equipment as outlined in the PPE section (Q3).

  • Dispensing:

    • Place the stock bottle of the aliphatic amine in a secondary container (e.g., a plastic beaker) inside the fume hood to contain any potential drips.

    • Slowly open the container, being mindful of any pressure release.

    • Carefully dispense the required amount of the amine into your reaction vessel or a tared container.

    • Securely close the stock bottle cap immediately after dispensing.

  • Cleanup:

    • Wipe down the exterior of the stock bottle and any minor drips on the work surface with a damp cloth or paper towel (which must then be disposed of as hazardous waste).

    • Return the stock bottle to its designated storage location.

  • Post-Handling:

    • Remove gloves using the proper technique to avoid skin contact and dispose of them in the appropriate waste bin.[3]

    • Wash hands thoroughly with soap and water.[3]

Protocol 2: Small-Scale Spill Cleanup Procedure

This protocol provides a step-by-step guide for cleaning up a small spill (<100 mL) of an aliphatic amine inside a chemical fume hood.

  • Assess and Alert: Confirm the spill is small and contained. Alert others in the lab.

  • Gather Materials: Collect the spill kit, which should include:

    • Appropriate PPE (chemical-resistant gloves, goggles, face shield, lab coat).

    • Inert absorbent material (vermiculite, sand, or spill pillows).

    • A weak acid neutralizer (e.g., a prepared solution of citric acid).

    • pH paper.

    • A scoop or dustpan (non-sparking if the amine is flammable).

    • A labeled hazardous waste container.

  • Containment:

    • Create a dike around the spill with the absorbent material to prevent it from spreading.[16]

  • Absorption and Neutralization:

    • Slowly add more absorbent material to the spill, working from the outside in.[16]

    • If deemed safe by your institution's procedures, cautiously add the weak acid neutralizer. Avoid vigorous reactions that can cause splashing.[16][17]

    • Use pH paper to check that the mixture is between pH 6 and 8.

  • Collection:

    • Once the liquid is fully absorbed and neutralized, use the scoop to collect all materials.[16]

    • Place the collected residue into the designated hazardous waste container.[17]

  • Final Decontamination:

    • Wipe the spill area with soap and water.

    • Place all used cleaning materials (paper towels, wipes) into the hazardous waste container.

  • Waste Disposal:

    • Seal the hazardous waste container and label it with the contents and date.

    • Arrange for disposal through your EHS department.

Visualizations

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Storage prep1 Review SDS and Risk Assessment prep2 Verify Fume Hood & Safety Equipment prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Dispense Amine into Vessel handle1->handle2 handle3 Securely Close Stock Bottle handle2->handle3 clean1 Clean Work Area handle3->clean1 clean2 Return Stock to Proper Storage clean1->clean2 clean3 Dispose of Contaminated Materials as Waste clean2->clean3 clean4 Remove PPE & Wash Hands clean3->clean4

Caption: Workflow for the safe handling of aliphatic amines.

SpillResponseLogicTree start Spill Occurs q1 Is the spill large (>500mL) or outside hood? start->q1 q2 Are you trained & equipped? q1->q2 No action_evacuate EVACUATE AREA Call Emergency Response q1->action_evacuate Yes action_cleanup Proceed with Small Spill Cleanup Protocol q2->action_cleanup Yes action_alert Alert Supervisor DO NOT CLEAN q2->action_alert No

Caption: Logic tree for responding to an aliphatic amine spill.

WasteDisposalPathway cluster_lab Laboratory Generation cluster_storage Interim Storage cluster_disposal Final Disposal waste_gen Generate Amine Waste (e.g., excess reagent, contaminated materials) waste_collect Collect in a Labeled, Compatible Container waste_gen->waste_collect saa Store Closed Container in Satellite Accumulation Area waste_collect->saa ehs_pickup Schedule Pickup with Environmental Health & Safety (EHS) saa->ehs_pickup final_disp EHS Manages Final Hazardous Waste Disposal ehs_pickup->final_disp

Caption: Pathway for the proper disposal of amine waste.

References

Enhancing the solubility of 4-(Aminomethyl)heptane in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-(Aminomethyl)heptane. Our aim is to address common challenges related to the solubility of this compound in various organic solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a primary aliphatic amine. Its solubility is governed by its chemical structure, which includes a polar amino group capable of hydrogen bonding and a nonpolar heptane backbone. Generally, it exhibits good solubility in a range of organic solvents.[1][2] Lower aliphatic amines are often soluble in water, but as the carbon chain length increases, their solubility in water decreases while their solubility in less polar organic solvents increases.[2][3]

Q2: In which types of organic solvents is this compound most soluble?

This compound is most soluble in polar organic solvents with which it can form hydrogen bonds.[1][2][3] Solvents like alcohols (e.g., methanol, ethanol) are generally good choices. It will also dissolve in other polar aprotic solvents and nonpolar aromatic solvents, though potentially to a lesser extent.[1][2][4]

Q3: How does temperature affect the solubility of this compound?

For most solid solutes in liquid solvents, solubility increases with temperature. If you are experiencing difficulty dissolving this compound, gently warming the solution can significantly improve its solubility. However, be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

Q4: Can I use a solvent mixture to improve the solubility of this compound?

Yes, using a co-solvent system can be an effective strategy. If the compound has limited solubility in a nonpolar solvent, adding a miscible polar solvent can enhance its dissolution. For example, a mixture of heptane and methanol may provide a more suitable polarity for dissolving this compound than either solvent alone.[5]

Troubleshooting Guide

Issue 1: this compound is not dissolving in my chosen organic solvent.

  • Question: Have you tried increasing the temperature?

    • Answer: Gently heat the mixture while stirring. The increased kinetic energy can help overcome intermolecular forces and promote dissolution. Ensure the temperature is kept well below the solvent's boiling point.

  • Question: Is the solvent appropriate for an aliphatic amine?

    • Answer: this compound is an aliphatic amine. While it has a nonpolar character due to the heptane chain, the primary amine group allows for hydrogen bonding.[1][2] Consider switching to a more polar solvent such as an alcohol (methanol, ethanol) or a polar aprotic solvent like THF or DMSO.[4]

  • Question: Have you tried sonication?

    • Answer: Placing the sample in an ultrasonic bath can help break up solute particles and accelerate the dissolution process.

Issue 2: My solution of this compound is cloudy or has a precipitate.

  • Question: Could the solution be supersaturated?

    • Answer: If the solution was prepared at a higher temperature and then cooled, the compound may be precipitating out. Try gently reheating the solution to see if it clarifies. If so, you may need to work with a more dilute solution or maintain a higher temperature.

  • Question: Is your solvent pure and dry?

    • Answer: The presence of water or other impurities in the solvent can affect the solubility of this compound. Ensure you are using a high-purity, anhydrous solvent if your experimental conditions are sensitive to moisture.

Illustrative Solubility Data

The following table summarizes the approximate solubility of this compound in a selection of common organic solvents at room temperature (25°C). This data is for illustrative purposes to guide solvent selection.

SolventSolvent TypeApproximate Solubility (mg/mL)
MethanolPolar Protic> 100
EthanolPolar Protic> 100
IsopropanolPolar Protic~75
AcetonitrilePolar Aprotic~50
Tetrahydrofuran (THF)Polar Aprotic~80
Dichloromethane (DCM)Halogenated~60
ChloroformHalogenated~65
TolueneAromatic~40
HeptaneNonpolar< 10

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

This protocol outlines a method for determining the approximate solubility of this compound in a given solvent.

  • Preparation: Add a known volume (e.g., 1 mL) of the selected organic solvent to a small vial.

  • Titration: Add a small, pre-weighed amount of this compound (e.g., 5 mg) to the vial.

  • Dissolution: Stir the mixture vigorously at a constant temperature (e.g., 25°C). If the solid dissolves completely, proceed to the next step.

  • Incremental Addition: Continue adding pre-weighed increments of this compound until a solid precipitate remains that does not dissolve after a prolonged period of stirring (e.g., 1 hour).

  • Calculation: The approximate solubility is calculated based on the total mass of the compound that fully dissolved in the known volume of the solvent.

Protocol 2: Enhancing Solubility with a Co-Solvent System

This protocol describes a method for improving the solubility of this compound in a solvent where it is sparingly soluble.

  • Initial Suspension: Prepare a suspension of this compound in the primary solvent (e.g., heptane) where it has low solubility.

  • Co-Solvent Addition: While stirring, add a miscible co-solvent in which this compound is highly soluble (e.g., methanol) dropwise.

  • Observation: Continue adding the co-solvent until the solution becomes clear.

  • Quantification: Record the volume of the co-solvent required to achieve complete dissolution. This will give you an effective solvent ratio for your desired concentration.

Visualizations

experimental_workflow Workflow for Solubility Determination cluster_prep Preparation cluster_dissolution Dissolution Process cluster_decision Decision Point cluster_endpoint Endpoint prep1 Add 1 mL of solvent to a vial add_solute Add a known mass of this compound prep1->add_solute stir Stir vigorously at constant temperature add_solute->stir observe Observe for complete dissolution stir->observe is_dissolved Is the solid fully dissolved? observe->is_dissolved is_dissolved->add_solute Yes calculate Calculate solubility is_dissolved->calculate No (precipitate remains) end End calculate->end

Caption: Workflow for determining the approximate solubility of a compound.

logical_relationship Factors Influencing Solubility cluster_properties Key Properties compound This compound polarity Polarity compound->polarity h_bonding Hydrogen Bonding Capability compound->h_bonding solvent Organic Solvent solvent->polarity solvent->h_bonding solubility Solubility polarity->solubility h_bonding->solubility temperature Temperature temperature->solubility pressure Pressure (for gases)

Caption: Key factors influencing the solubility of this compound.

References

Preventing racemization during chiral amine synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent racemization during chiral amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of racemization during chiral amine synthesis?

Racemization, the conversion of an enantiomerically enriched substance into a racemic mixture, is a significant challenge in chiral amine synthesis. The primary causes involve the formation of planar, achiral intermediates that can be protonated or attacked from either face with equal probability. Key factors that promote racemization include:

  • Formation of Imines or Enamines: The reversible formation of imine or enamine intermediates can lead to the loss of stereochemical information at the chiral center.

  • Elevated Temperatures: Higher reaction temperatures can provide the energy needed to overcome the activation barrier for racemization. In some cases, a change in temperature can even reverse enantioselectivity.[1][2]

  • Presence of Acid or Base: Both acidic and basic conditions can catalyze racemization by promoting the formation of achiral intermediates like enolates or by facilitating imine-enamine tautomerism. The strength and steric hindrance of the base can significantly impact the degree of racemization.[3][4]

  • Solvent Effects: The polarity and proticity of the solvent can influence the stability of intermediates and the transition states leading to racemization. Alcoholic solvents, for instance, can act as hydrogen donors and may increase the rate of racemization in certain contexts.[5]

  • Prolonged Reaction Times: Longer exposure to conditions that can cause racemization increases the likelihood of reduced enantiomeric excess.

  • Certain Coupling Reagents: In peptide synthesis, some coupling reagents are more prone to causing racemization of amino acids than others.[6]

Q2: How can I minimize racemization during asymmetric hydrogenation of imines?

Asymmetric hydrogenation of imines is a powerful method for preparing chiral amines. To maintain high enantioselectivity, consider the following:

  • Catalyst Selection: The choice of a chiral catalyst is crucial. Rhodium, ruthenium, and iridium complexes with chiral ligands such as BINAP, PHOX, and various phosphoramidites have shown excellent results.[7][8] For sterically hindered imines, specialized catalysts may be required.[7][9]

  • Temperature Control: Lowering the reaction temperature generally reduces the rate of racemization and can improve enantioselectivity.[1][2]

  • Hydrogen Pressure: Optimizing the hydrogen pressure is important; for some catalytic systems, lower pressures have been found to be effective.[10]

  • Solvent Choice: The solvent can influence both the activity and enantioselectivity of the catalyst. A screening of solvents is often recommended.

  • Additives: In some cases, the addition of a co-catalyst or an additive can enhance enantioselectivity and suppress side reactions.

Q3: What is the role of a chiral auxiliary in preventing racemization?

A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[11] It functions by:

  • Introducing a Stereocenter: The auxiliary provides a chiral environment that makes the two faces of a prochiral center diastereotopic.

  • Steric Hindrance: The bulk of the auxiliary can block one face of the molecule, forcing the reagent to attack from the less hindered side.

  • Conformational Rigidity: The auxiliary can lock the substrate into a specific conformation, leading to a highly diastereoselective reaction.

After the desired stereocenter is created, the auxiliary is removed under conditions that do not cause racemization of the product.[11] Common chiral auxiliaries for amine synthesis include Evans oxazolidinones and tert-butanesulfinamide.[11]

Q4: Can biocatalysis be used to synthesize chiral amines with high enantiomeric purity?

Yes, biocatalysis offers a highly selective and environmentally friendly approach to chiral amine synthesis. Enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) are particularly effective.[12][13][14]

  • High Enantioselectivity: Enzymes often exhibit near-perfect enantioselectivity (>99% ee) due to their well-defined active sites.[12]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature, which minimizes the risk of racemization.[12][13]

  • Whole-Cell Biocatalysts: Using whole cells that overexpress the desired enzyme can be cost-effective as it eliminates the need for enzyme purification and can facilitate cofactor regeneration.[12]

Troubleshooting Guide

Problem: My chiral amine product has a lower than expected enantiomeric excess (ee).

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Potential Causes and Solutions

Potential CauseRecommended Action
Reaction Temperature is Too High Lower the reaction temperature. A temperature screening experiment can help identify the optimal balance between reaction rate and enantioselectivity. In some catalytic systems, even a modest decrease in temperature can significantly improve the ee.[1][2]
Inappropriate Base The choice of base is critical. If a strong, non-hindered base is being used, consider switching to a weaker or more sterically hindered base to minimize deprotonation that can lead to racemization. The concentration of the base should also be optimized.[3]
Unsuitable Solvent The solvent can influence the stability of chiral intermediates and transition states. Perform a solvent screen using a range of polar aprotic, polar protic, and nonpolar solvents to identify the optimal medium for your reaction.[5][15]
Prolonged Reaction Time Monitor the reaction progress and work it up as soon as it reaches completion to minimize the product's exposure to potentially racemizing conditions.
Racemization During Workup or Purification Ensure that the workup and purification conditions (e.g., pH, temperature) are mild. Racemization can sometimes occur on silica gel chromatography; consider alternative purification methods if this is suspected.
Sub-optimal Catalyst or Ligand The enantioselectivity is highly dependent on the catalyst and ligand used. If possible, screen a library of chiral ligands to find the best match for your substrate. The catalyst loading should also be optimized.
Moisture or Air Sensitivity Some catalysts and reagents are sensitive to moisture or air, which can lead to decreased activity and selectivity. Ensure that all reagents and solvents are dry and that the reaction is performed under an inert atmosphere.

Experimental Protocols

Protocol 1: General Procedure for Asymmetric Reductive Amination of a Ketone using a Ru-BINAP Catalyst

This protocol is a general guideline and may require optimization for specific substrates.

  • Catalyst Preparation: In a glovebox, to a reaction vessel, add Ru(OAc)₂( (S)-binap) (0.5-2 mol%).

  • Reagent Addition: Add the ketone substrate (1.0 mmol) and an ammonium salt such as ammonium trifluoroacetate as the nitrogen source.

  • Solvent Addition: Add an appropriate anhydrous solvent (e.g., THF, methanol).

  • Reaction Setup: Seal the vessel, remove it from the glovebox, and connect it to a hydrogen gas line.

  • Hydrogenation: Purge the vessel with hydrogen gas (3-5 times) and then pressurize to the desired pressure (e.g., 0.8 MPa).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., 50-90 °C) for the required time (e.g., 12-24 hours).[16]

  • Workup: After the reaction is complete (monitored by TLC or GC/LC-MS), carefully vent the hydrogen gas. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the chiral amine.

  • Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified amine by chiral HPLC or GC analysis.[17][18]

Visualizations

Troubleshooting_Racemization start Low Enantiomeric Excess Observed q1 Is the reaction temperature optimized? start->q1 s1 Perform temperature screening. Lower temperature generally favors higher ee. q1->s1 No q2 Is the base appropriate? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Screen different bases (e.g., weaker, more hindered). Optimize base concentration. q2->s2 No q3 Is the solvent optimal? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Conduct a solvent screen (polar aprotic, polar protic, nonpolar). q3->s3 No q4 Is racemization occurring during workup/purification? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use milder workup conditions. Consider alternative purification methods. q4->s4 Yes end_node Re-evaluate catalyst/ligand system or consider a different synthetic route. q4->end_node No a4_yes Yes a4_no No s4->end_node

Caption: A troubleshooting workflow for addressing low enantiomeric excess in chiral amine synthesis.

Racemization_Mechanism cluster_enantiomers Chiral Amine Enantiomers cluster_intermediate Achiral Intermediate R_Amine (R)-Amine Imine Planar Imine/Enamine R_Amine->Imine Deprotonation/ Oxidation S_Amine (S)-Amine S_Amine->Imine Deprotonation/ Oxidation Imine->R_Amine Protonation/ Reduction (from one face) Imine->S_Amine Protonation/ Reduction (from other face)

Caption: The general mechanism of racemization via a planar achiral intermediate.

References

Technical Support Center: Overcoming Steric Hindrance in Reactions with 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the steric hindrance of 4-(Aminomethyl)heptane in various chemical reactions.

Understanding the Challenge: The Structure of this compound

This compound is a primary amine characterized by a bulky heptyl group attached to the carbon adjacent to the aminomethyl group. This structure imposes significant steric hindrance around the nucleophilic nitrogen atom, which can lead to slow reaction rates, low yields, or even prevent desired reactions from occurring.

Frequently Asked Questions (FAQs)

Q1: Why are my reaction yields low when using this compound as a nucleophile?

A1: The bulky heptyl group in this compound physically obstructs the approach of electrophiles to the amine's lone pair of electrons. This steric hindrance increases the activation energy of the reaction, leading to slower reaction rates and lower yields.[1][2]

Q2: I am observing incomplete conversion in my acylation reaction with this compound. What can I do?

A2: Incomplete conversion is a common issue. To drive the reaction to completion, consider using more reactive acylating agents, such as acyl chlorides or acyl fluorides, in place of less reactive anhydrides or esters.[][4] Additionally, the use of a catalyst like 4-dimethylaminopyridine (DMAP) can enhance the reaction rate.[] Increasing the reaction temperature may also provide the necessary energy to overcome the steric barrier.[]

Q3: Are there specific catalysts recommended for reactions involving sterically hindered amines like this compound?

A3: Yes, specific catalysts can be highly effective. For amide bond formation, DMAP is a common choice.[] For sulfonamide synthesis with less nucleophilic or sterically hindered amines, indium catalysts have been shown to be effective.[1][5] In C-N coupling reactions, specialized palladium catalysts with bulky phosphine ligands have been developed to facilitate the arylation of hindered primary amines.[2][6]

Q4: Can changing the solvent improve my reaction outcomes?

A4: Solvent choice can influence reaction rates. Polar aprotic solvents like DMF or DMSO can be effective. In some cases, for specific reactions like aza-Michael additions, polar protic solvents such as fluorinated alcohols can favor the reaction with weak nucleophiles. For alkylations, running the reaction neat or in a minimal amount of a polar solvent can increase the concentration of reactants and improve yields.[7]

Q5: My N-alkylation of this compound with an alkyl halide is sluggish. What are my options?

A5: Direct alkylation of sterically hindered amines can be slow. Using a more reactive alkylating agent, such as an alkyl triflate, may improve the reaction rate. Alternatively, employing a large excess of the amine can help favor the desired mono-alkylation product.[8] Reductive amination, where the amine reacts with an aldehyde or ketone in the presence of a reducing agent, is often a more efficient method for synthesizing secondary amines from hindered primary amines.[9][10]

Troubleshooting Guides

Issue 1: Low Yield in Amide Synthesis (Acylation)
SymptomPossible CauseSuggested Solution
Low to no product formation.Steric hindrance preventing nucleophilic attack.1. Use a more reactive acylating agent: Switch from a carboxylic acid with a coupling agent to an acyl chloride or acyl fluoride.[][4] 2. Add a catalyst: Introduce a catalytic amount of 4-dimethylaminopyridine (DMAP). 3. Increase reaction temperature: Cautiously increase the temperature to provide more energy to overcome the activation barrier.[]
Reaction stalls at partial conversion.Reversibility of the reaction or deactivation of the acylating agent.1. Use an irreversible reaction: The reaction of an amine with an acyl chloride is generally irreversible.[] 2. Employ alternative reagents: Consider the use of isocyanates with Grignard reagents, a method shown to be effective for highly hindered amides.[11][12]
Issue 2: Poor Conversion in Sulfonamide Synthesis
SymptomPossible CauseSuggested Solution
Starting material remains largely unreacted.Low nucleophilicity of the amine and steric hindrance.1. Use a catalyst: Employ an indium catalyst to activate the sulfonyl chloride.[1][5] 2. Alternative sulfonylating agent: Consider in-situ generation of a more reactive sulfonylating species. 3. Use a stronger base: A non-nucleophilic, sterically hindered base can help to deprotonate the amine without competing in the reaction.
Formation of multiple byproducts.Side reactions due to harsh conditions.1. Optimize reaction temperature: Avoid excessively high temperatures that can lead to decomposition. 2. Screen different bases: The choice of base can be critical; pyridine or triethylamine are common, but polymer-supported bases can simplify purification.[1]
Issue 3: Inefficient N-Alkylation to Form a Secondary Amine
SymptomPossible CauseSuggested Solution
Slow or no reaction with an alkyl halide.High activation energy due to steric hindrance.1. Switch to reductive amination: This is often a more efficient method for preparing sterically hindered secondary amines. React this compound with the corresponding aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride.[9][10] 2. Use a more reactive alkylating agent: Alkyl triflates are more reactive than alkyl halides.
Formation of dialkylated product.The secondary amine product is also nucleophilic.1. Use a large excess of the primary amine: This statistically favors the reaction of the alkyl halide with the primary amine.[8]

Experimental Protocols

Protocol 1: Catalytic Amide Synthesis from an Acyl Chloride

This protocol describes a general procedure for the acylation of this compound using an acyl chloride and a DMAP catalyst.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

    • Add 4-dimethylaminopyridine (DMAP) (0.1 eq).

    • Add a non-nucleophilic base, such as triethylamine (1.2 eq).

  • Reaction Setup:

    • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Reductive Amination for Secondary Amine Synthesis

This protocol outlines the synthesis of a secondary amine from this compound and an aldehyde.

  • Reagent Preparation:

    • Dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Reaction Setup:

    • Stir the solution at room temperature for 1 hour to allow for imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

    • Purify the product by flash column chromatography.

Quantitative Data Summary

The following table summarizes typical yields for reactions involving sterically hindered primary amines under different conditions. Note that these are representative values and actual yields with this compound may vary.

ReactionReagentsConditionsTypical Yield (%)
Amide SynthesisAcyl Chloride, DMAP, Et₃NRoom Temperature, 24h70-90
Amide SynthesisCarboxylic Acid, EDC, HOBtRoom Temperature, 24h30-60
Sulfonamide SynthesisSulfonyl Chloride, PyridineRoom Temperature, 24h40-70
Sulfonamide SynthesisSulfonyl Chloride, Indium CatalystRoom Temperature, 12h>90[5]
N-AlkylationAlkyl Bromide, K₂CO₃Reflux, 48h20-50
Reductive AminationAldehyde, NaBH(OAc)₃Room Temperature, 24h80-95

Visualizations

troubleshooting_workflow start Low Reaction Yield with This compound reaction_type Identify Reaction Type start->reaction_type acylation Acylation (Amide Synthesis) reaction_type->acylation Amide sulfonylation Sulfonylation reaction_type->sulfonylation Sulfonamide alkylation N-Alkylation reaction_type->alkylation Secondary Amine acyl_reagent Use More Reactive Acylating Agent (Acyl Chloride/Fluoride) acylation->acyl_reagent indium Use Indium Catalyst sulfonylation->indium reductive_amination Switch to Reductive Amination alkylation->reductive_amination excess_amine Use Large Excess of Amine alkylation->excess_amine dmap Add DMAP Catalyst acyl_reagent->dmap temp_acyl Increase Temperature dmap->temp_acyl end Improved Yield temp_acyl->end strong_base Use Strong, Non-nucleophilic Base indium->strong_base strong_base->end reductive_amination->end excess_amine->end

Caption: Troubleshooting workflow for low-yield reactions.

steric_hindrance_concept cluster_amine This compound amine NH2 alpha_carbon C amine->alpha_carbon heptyl Heptyl Group (Bulky) alpha_carbon->heptyl electrophile Electrophile (E+) electrophile->amine Nucleophilic Attack note Steric Shielding approach Approach hindered

Caption: Steric hindrance in this compound.

References

Optimizing Catalyst Loading for 4-(Aminomethyl)heptane Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the synthesis of 4-(Aminomethyl)heptane via reductive amination. The following information, presented in a question-and-answer format, addresses common challenges and offers practical solutions to enhance reaction efficiency and product yield.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: this compound is typically synthesized through the reductive amination of 4-heptanone. This one-pot reaction involves the condensation of 4-heptanone with ammonia to form an intermediate imine, which is then reduced to the final amine product. This process is generally carried out in the presence of a catalyst and a reducing agent, such as hydrogen gas.[1]

Q2: Which catalysts are most effective for the synthesis of this compound?

A2: Catalysts based on nickel, particularly Raney Nickel, are widely used for the reductive amination of ketones due to their high activity and abundance.[1] Other effective catalysts include those based on cobalt, iron, palladium, and platinum.[2][3][4][5][6] The choice of catalyst can significantly influence the reaction conditions, selectivity, and overall yield.

Q3: How does catalyst loading impact the reaction?

A3: Catalyst loading is a critical parameter in the synthesis of this compound. Insufficient catalyst can lead to slow or incomplete reactions, while excessive amounts may not be cost-effective and can sometimes lead to unwanted side reactions. Optimal catalyst loading achieves a balance between reaction rate, yield, and cost.

Q4: What are the typical reaction conditions for this synthesis?

A4: Reductive amination of aliphatic ketones like 4-heptanone is often carried out at elevated temperatures and pressures. Typical conditions can range from 50-150°C and hydrogen pressures from 10 to 100 bar, depending on the chosen catalyst and its loading. The reaction is usually conducted in a solvent such as ethanol or methanol.

Troubleshooting Guide

Problem 1: Low or No Conversion of 4-Heptanone

Possible Cause Suggested Solution
Inactive Catalyst Ensure the catalyst, especially Raney Nickel, is properly activated and handled under appropriate conditions to prevent deactivation. Raney Nickel is pyrophoric and must be handled with care.[7] For other catalysts, ensure they have not been poisoned by impurities in the starting materials or solvent.
Insufficient Catalyst Loading Increase the catalyst loading in increments. A low catalyst concentration can lead to very slow reaction rates.
Low Hydrogen Pressure Increase the hydrogen pressure. The reduction of the imine intermediate is dependent on sufficient hydrogen availability at the catalyst surface.
Low Reaction Temperature Increase the reaction temperature. Higher temperatures generally increase the reaction rate, but excessive heat can lead to side reactions.
Poor Quality Starting Materials Use high-purity 4-heptanone, ammonia, and solvent. Impurities can act as catalyst poisons.

Problem 2: Formation of Side Products and Low Selectivity

Possible Cause Suggested Solution
Formation of Secondary Amines An excess of the primary amine product can react with the imine intermediate, leading to the formation of di-(4-heptylmethyl)amine. Using a sufficient excess of ammonia can help to minimize this side reaction.
Over-reduction In some cases, the carbonyl group of the ketone can be reduced to an alcohol (4-heptanol). Optimizing the reaction conditions, such as temperature and pressure, and the choice of catalyst can improve selectivity towards the desired amine.
Formation of Aldol Condensation Products Under basic conditions, 4-heptanone can undergo self-condensation. Controlling the pH of the reaction mixture can mitigate this.

Problem 3: Difficulty in Product Isolation and Purification

Possible Cause Suggested Solution
Incomplete Reaction If unreacted 4-heptanone or intermediate imine remains, it can complicate purification. Ensure the reaction has gone to completion by monitoring with techniques like GC-MS or TLC.[8]
Emulsion Formation During Workup During aqueous workup, emulsions can form. Using brine washes or adjusting the pH can help to break up emulsions.
Co-distillation of Product and Solvent Due to the relatively low boiling point of this compound, care must be taken during solvent removal to avoid product loss. Use of a rotary evaporator at reduced pressure and moderate temperature is recommended.

Experimental Protocols and Data

Table 1: Effect of Catalyst Loading on the Reductive Amination of an Aliphatic Ketone with a Cobalt Catalyst

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Yield of Primary Amine (%)
1.0248580
1.5 20 >99 95
2.020>9994
2.520>9993

Conditions: 0.5 mmol ketone, 3.5 mL aq. NH3 (32%), 50 °C, 10 bar H2. Data is illustrative and based on similar reactions.

Table 2: General Protocol for Reductive Amination of an Aliphatic Ketone

Step Procedure
1. Reactor Setup A high-pressure autoclave is charged with 4-heptanone, solvent (e.g., ethanol), and the catalyst (e.g., Raney Nickel slurry in ethanol).
2. Ammonia Addition The reactor is sealed and purged with nitrogen. Anhydrous ammonia is then introduced to the desired pressure or a solution of ammonia in the solvent is used.
3. Hydrogenation The reactor is pressurized with hydrogen to the target pressure and heated to the desired temperature with vigorous stirring.
4. Reaction Monitoring The reaction progress is monitored by observing hydrogen uptake. The reaction is considered complete when hydrogen uptake ceases.
5. Workup After cooling and venting the reactor, the catalyst is carefully filtered. The solvent is removed under reduced pressure, and the crude product is purified by distillation or other suitable methods.

Visualizing the Workflow and Troubleshooting Logic

To aid in understanding the experimental process and troubleshooting common issues, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start charge_reactor Charge Reactor (4-Heptanone, Solvent, Catalyst) start->charge_reactor seal_purge Seal & Purge with N2 charge_reactor->seal_purge add_ammonia Add Ammonia seal_purge->add_ammonia pressurize_h2 Pressurize with H2 add_ammonia->pressurize_h2 heat_stir Heat & Stir pressurize_h2->heat_stir monitor Monitor Reaction (H2 uptake) heat_stir->monitor cool_vent Cool & Vent monitor->cool_vent filter_catalyst Filter Catalyst cool_vent->filter_catalyst remove_solvent Remove Solvent filter_catalyst->remove_solvent purify Purify Product remove_solvent->purify end End Product purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_tree cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_side_reactions Side Reactions start Low Yield or Incomplete Reaction catalyst_activity Check Catalyst Activity start->catalyst_activity increase_loading Increase Catalyst Loading start->increase_loading increase_pressure Increase H2 Pressure start->increase_pressure increase_temp Increase Temperature start->increase_temp check_reactants Check Reactant Purity start->check_reactants excess_ammonia Use Excess Ammonia optimize_conditions Optimize T & P for Selectivity low_selectivity Low Selectivity low_selectivity->excess_ammonia low_selectivity->optimize_conditions

Caption: Troubleshooting decision tree for low yield or selectivity issues.

References

Technical Support Center: Troubleshooting Amination Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting low conversion rates in amination reactions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: My Buchwald-Hartwig amination is showing low or no conversion. What are the most common causes?

Low conversion in Buchwald-Hartwig aminations can stem from several factors. The primary areas to investigate are the catalyst system (palladium precursor and ligand), the base, the solvent, and the quality of your reagents and starting materials. Inactive catalyst, an inappropriate base for your substrate, solvent inhibition, or impurities in the starting materials are frequent culprits.

Q2: I'm performing a reductive amination and my yield is poor. What should I check first?

For reductive aminations, incomplete imine formation is a common reason for low yields.[1][2] This can be due to an inappropriate reaction pH, steric hindrance, or deactivation of the carbonyl or amine. Another key aspect is the choice of reducing agent; it needs to be selective enough to reduce the imine without reducing the starting carbonyl compound.[1][3]

Q3: Can the quality of my amine or aryl halide affect the reaction outcome?

Absolutely. The purity of both the amine and the aryl halide is critical. Amines can be susceptible to oxidation, and their salts may not be reactive under standard conditions.[4] For aryl halides, the reactivity order is generally I > Br > OTf > Cl. Aryl chlorides can be particularly challenging and may require more specialized catalytic systems.[5]

Q4: How critical is the choice of solvent in an amination reaction?

Solvent choice is highly critical as it can significantly impact catalyst activity and solubility of reagents.[6][7][8] Ethereal solvents like dioxane and THF, as well as aromatic solvents like toluene, are commonly used for Buchwald-Hartwig reactions. Chlorinated solvents and acetonitrile should generally be avoided as they can inhibit palladium catalysts. For reductive aminations, the solvent must be compatible with the reducing agent.

Q5: My reaction is sensitive to air and moisture. What precautions should I take?

Many amination reactions, particularly those involving palladium catalysts and phosphine ligands, are sensitive to oxygen. It is crucial to properly degas solvents and use an inert atmosphere (e.g., nitrogen or argon). While some reductive aminations are not overly sensitive to moisture, it is good practice to use dry solvents, especially when working with moisture-sensitive reducing agents.[9]

Troubleshooting Guides

Issue 1: Low Conversion in Buchwald-Hartwig Amination

If you are experiencing low conversion in your Buchwald-Hartwig reaction, follow this troubleshooting workflow:

Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination catalyst 1. Catalyst System Check start->catalyst base 2. Base Evaluation catalyst->base If no improvement catalyst_details • Screen different Pd precursors (e.g., Pd(OAc)2, Pd2(dba)3) • Vary the ligand (e.g., BINAP, XantPhos) • Ensure proper Pd(0) formation catalyst->catalyst_details solvent 3. Solvent & Temperature Optimization base->solvent If no improvement base_details • Test different bases (e.g., Cs2CO3, K3PO4, NaOtBu) • Consider base strength and solubility • Harsh inorganic bases can be problematic for sensitive substrates base->base_details reagents 4. Reagent Quality Control solvent->reagents If no improvement solvent_details • Screen common solvents (Toluene, Dioxane, THF) • Avoid inhibitory solvents (e.g., CH2Cl2, CH3CN) • Optimize reaction temperature solvent->solvent_details protocol 5. Protocol Review reagents->protocol If no improvement reagents_details • Check purity of aryl halide and amine • Use freshly distilled/purified reagents • Consider substrate reactivity (I > Br > Cl) reagents->reagents_details success Improved Conversion protocol->success protocol_details • Ensure inert atmosphere (degas solvent) • Check for proper stirring • Verify reagent stoichiometry protocol->protocol_details

Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.

ParameterCondition 1Condition 2Condition 3Condition 4
Pd Source Pd(OAc)₂Pd₂(dba)₃Pd(OAc)₂Pd₂(dba)₃
Ligand XantPhosBINAPP(o-tolyl)₃DPPF
Base Cs₂CO₃K₃PO₄NaOtBuDBU
Solvent TolueneDioxaneTHF2-Methyl-THF
Temperature (°C) 80100110Room Temp
Observed Yield LowModerateHighVaries

Note: This table is a template for systematic screening. Optimal conditions are substrate-dependent.

  • Preparation: To an oven-dried Schlenk tube under an argon atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., BINAP, 2.2 mol%).

  • Reagent Addition: Add the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (e.g., Cs₂CO₃, 1.4 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., toluene, 3 mL).

  • Reaction: Stir the mixture at the desired temperature (e.g., 100 °C) and monitor the reaction progress by TLC or GC/LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

Issue 2: Low Conversion in Reductive Amination

For low conversion rates in reductive amination, consider the following troubleshooting steps:

Reductive_Amination_Troubleshooting start Low Conversion in Reductive Amination imine 1. Imine Formation Check start->imine reducing_agent 2. Reducing Agent Evaluation imine->reducing_agent If imine formation is confirmed imine_details • Monitor imine formation by NMR or LC-MS • Adjust pH (mildly acidic, pH 4-5 is often optimal) • Add a dehydrating agent (e.g., MgSO4) imine->imine_details conditions 3. Reaction Condition Optimization reducing_agent->conditions If no improvement reducing_agent_details • Use a selective reducing agent (e.g., NaBH(OAc)3, NaBH3CN) • NaBH4 can reduce the starting aldehyde/ketone • Ensure stoichiometry of reducing agent is sufficient reducing_agent->reducing_agent_details reagents 4. Reagent & Substrate Issues conditions->reagents If no improvement conditions_details • Vary the temperature; some reactions require heating • Screen different solvents (e.g., DCM, THF, MeOH) • Check for potential side reactions conditions->conditions_details success Improved Conversion reagents->success reagents_details • Use amine free base, not the salt • Electron-poor aryl amines can be less reactive • Sterically hindered substrates may require longer reaction times or higher temperatures reagents->reagents_details

Caption: Troubleshooting workflow for low conversion in reductive amination.

ParameterCondition 1Condition 2Condition 3Condition 4
Reducing Agent NaBH(OAc)₃NaBH₃CNNaBH₄H₂/Pd-C
Solvent Dichloromethane (DCM)Methanol (MeOH)Tetrahydrofuran (THF)Ethyl Acetate (EtOAc)
Additive Acetic Acid (catalytic)NoneTi(OiPr)₄None
Temperature (°C) Room TempRoom Temp50Room Temp
Observed Yield HighModerateLow (side products)Varies

Note: This table provides a starting point for optimization. The choice of reducing agent is critical and substrate-dependent.

  • Imine Formation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1 mmol) in a suitable solvent (e.g., dichloromethane, 5 mL). If required, add a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours, monitoring imine formation by TLC or LC-MS.

  • Reduction: Once imine formation is significant, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 mmol) portion-wise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature overnight or until completion is observed by TLC or LC-MS.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or acid-base extraction.

References

Minimizing by-product formation in Gabriel synthesis of amines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize by-product formation in the Gabriel synthesis of primary amines.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of the Gabriel synthesis over simple alkylation of ammonia?

The main advantage of the Gabriel synthesis is its ability to selectively produce primary amines and avoid the over-alkylation that is common with the direct alkylation of ammonia.[1][2] In the direct alkylation of ammonia, the primary amine product is often more nucleophilic than ammonia itself, leading to subsequent reactions that form secondary, tertiary, and even quaternary ammonium salts.[1][3] The Gabriel synthesis utilizes a phthalimide anion as a surrogate for the ammonia anion (H₂N⁻).[4] The N-H proton of phthalimide is acidic (pKa ≈ 8.3) due to the two adjacent electron-withdrawing carbonyl groups, allowing for its deprotonation to form a resonance-stabilized and less basic nucleophile.[1][2] This phthalimide anion undergoes a single alkylation, and the resulting N-alkylphthalimide is no longer nucleophilic, thus preventing further reactions.[5][6]

Q2: What are the most common by-products in the Gabriel synthesis and how do they form?

The primary by-products in the Gabriel synthesis originate from the final step of cleaving the N-alkylphthalimide to release the desired primary amine. The specific by-product depends on the cleavage method used:

  • Hydrazinolysis (Ing-Manske Procedure): This method employs hydrazine (N₂H₄) and produces phthalhydrazide as a cyclic and often insoluble by-product.[4][7] The reaction proceeds under mild and neutral conditions.[8]

  • Acidic Hydrolysis: Using a strong acid (e.g., HCl, H₂SO₄) for cleavage results in the formation of phthalic acid .[9] This method often requires harsh conditions, such as high temperatures.[2][5]

  • Basic Hydrolysis: Cleavage with a strong base (e.g., NaOH, KOH) yields the corresponding salt of phthalic acid .[5][9] Similar to acidic hydrolysis, this method can also require harsh reaction conditions.[5]

Q3: Can I synthesize secondary or tertiary amines using the traditional Gabriel synthesis?

No, the traditional Gabriel synthesis is not suitable for preparing secondary or tertiary amines.[4] The bulky phthalimide group generally prevents multiple alkylations at the nitrogen atom. However, some alternative reagents to phthalimide, such as di-tert-butyl-iminodicarboxylate, can be used in modified procedures to produce secondary amines.[4]

Q4: Why is the Gabriel synthesis not suitable for preparing aryl amines?

Aryl amines cannot be synthesized using the Gabriel method because aryl halides do not typically undergo nucleophilic substitution with the phthalimide anion under standard SN2 conditions. However, with the use of a Cu(I) catalyst, the synthesis can be adapted for aryl halides.[8][10]

Troubleshooting Guide

Issue 1: Low Yield of the Desired Primary Amine

Low yields in the Gabriel synthesis can often be attributed to the cleavage step of the N-alkylphthalimide.

Cleavage MethodPotential IssuesRecommended Solutions
Acidic/Basic Hydrolysis Harsh reaction conditions can lead to degradation of sensitive substrates.[5][11] Often results in lower yields compared to hydrazinolysis.[5]Consider using the milder Ing-Manske procedure with hydrazine, especially for substrates with acid or base-sensitive functional groups.[7][12]
Hydrazinolysis Incomplete reaction or difficult separation of the phthalhydrazide by-product can reduce the isolated yield.Ensure complete reaction by using a sufficient excess of hydrazine and adequate reaction time. For purification, exploit the low solubility of phthalhydrazide in many organic solvents by filtering it off.[11]
Issue 2: Difficulty in Removing the Phthalhydrazide By-product

The phthalhydrazide by-product from the Ing-Manske procedure can sometimes be challenging to completely remove from the desired amine.

  • Problem: Phthalhydrazide is a solid that is often insoluble in the reaction solvent and can be removed by filtration. However, its solubility can vary, and it may co-precipitate with the product or remain in solution to some extent.[4] It is soluble in acetone and acetic acid.[13][14][15][16]

  • Solution 1: Solvent Selection & Filtration: Choose a solvent for the hydrazinolysis step in which the desired amine is soluble, but the phthalhydrazide is not. After the reaction is complete, the precipitated phthalhydrazide can be removed by filtration.

  • Solution 2: Acid-Base Extraction: After removing the bulk of the phthalhydrazide by filtration, the desired primary amine can be separated from any remaining by-product by acid-base extraction. The amine will be protonated and move into the aqueous acidic layer, while the neutral phthalhydrazide remains in the organic layer.[7]

  • Solution 3: Recrystallization: The phthalhydrazide by-product can be purified by recrystallization from 0.1M KOH, ethanol, or dimethylformamide.[16]

Issue 3: Formation of O-Alkylated By-products

In some cases, alkylation can occur on one of the carbonyl oxygens of the phthalimide instead of the nitrogen, leading to an O-alkylated by-product.

  • Explanation: The phthalimide anion is an ambident nucleophile, with negative charge density on both the nitrogen and the oxygen atoms.[7]

  • Minimizing O-Alkylation: N-alkylation is generally the major pathway. The choice of alkylating agent can influence the N- versus O-alkylation ratio. Alkylating agents with soft leaving groups, such as methyl iodide, tend to favor N-alkylation. In contrast, reagents with hard leaving groups, like dimethyl sulfate, may increase the proportion of O-alkylation.[17]

Experimental Protocols

Protocol 1: Gabriel Synthesis of Benzylamine via Hydrazinolysis (Ing-Manske Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

Step 1: N-Alkylation of Potassium Phthalimide

  • In a round-bottom flask, dissolve potassium phthalimide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add benzyl bromide (1.0-1.2 eq) to the solution.

  • Heat the reaction mixture at 80-100 °C for 1-3 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into ice-water to precipitate the N-benzylphthalimide.

  • Filter the solid, wash with water, and dry.

Step 2: Hydrazinolysis of N-Benzylphthalimide

  • Suspend the N-benzylphthalimide in ethanol.

  • Add hydrazine hydrate (1.5-2.0 eq) to the suspension.

  • Reflux the mixture for 1-3 hours. A precipitate of phthalhydrazide will form.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide.

  • Wash the precipitate with ethanol.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • The crude benzylamine can be further purified by distillation or by conversion to its hydrochloride salt.

Protocol 2: Amine Synthesis using Di-tert-butyl Iminodicarboxylate

This protocol provides an alternative to the traditional Gabriel synthesis with a simpler deprotection step.[18][19]

Step 1: N-Alkylation

  • To a solution of di-tert-butyl iminodicarboxylate (1.0 eq) in a suitable solvent (e.g., 2-methyltetrahydrofuran), add the alkyl halide (1.2 eq) and a phase-transfer catalyst such as tetrabutylammonium bromide.[19]

  • Add an aqueous solution of a base (e.g., sodium hydroxide).[19]

  • Heat the reaction mixture (e.g., 40-50 °C) and monitor for completion.[19]

  • After the reaction is complete, perform a workup by separating the organic layer, washing with water, and drying.[19]

Step 2: Deprotection

  • The Boc protecting groups are removed under acidic conditions to yield the primary amine.[18][19] This can be achieved by treating the N-alkylated product with an acid like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM).

Visualizations

Gabriel_Synthesis_Workflow Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide Base (e.g., KOH) N_Alkylphthalimide N-Alkylphthalimide Potassium_Phthalimide->N_Alkylphthalimide Alkyl Halide (R-X) SN2 Reaction Primary_Amine Primary Amine N_Alkylphthalimide->Primary_Amine Cleavage

Figure 1. General workflow of the Gabriel synthesis.

Cleavage_Byproducts N_Alkylphthalimide N-Alkylphthalimide Hydrazinolysis Hydrazinolysis (Hydrazine) N_Alkylphthalimide->Hydrazinolysis Acid_Hydrolysis Acid Hydrolysis (H3O+) N_Alkylphthalimide->Acid_Hydrolysis Base_Hydrolysis Base Hydrolysis (OH-) N_Alkylphthalimide->Base_Hydrolysis Phthalhydrazide Phthalhydrazide (By-product) Hydrazinolysis->Phthalhydrazide Primary_Amine Primary Amine (Product) Hydrazinolysis->Primary_Amine Phthalic_Acid Phthalic Acid (By-product) Acid_Hydrolysis->Phthalic_Acid Acid_Hydrolysis->Primary_Amine Phthalate_Salt Phthalate Salt (By-product) Base_Hydrolysis->Phthalate_Salt Base_Hydrolysis->Primary_Amine

Figure 2. By-products of different cleavage methods.

Troubleshooting_Decision_Tree Start Low Yield of Primary Amine? Check_Cleavage Which cleavage method was used? Start->Check_Cleavage Hydrolysis Acid/Base Hydrolysis Check_Cleavage->Hydrolysis Hydrolysis Hydrazinolysis Hydrazinolysis Check_Cleavage->Hydrazinolysis Hydrazinolysis Harsh_Conditions Consider switching to milder Hydrazinolysis (Ing-Manske). Hydrolysis->Harsh_Conditions Incomplete_Reaction Incomplete Reaction or By-product Removal Issue? Hydrazinolysis->Incomplete_Reaction Increase_Reagents Increase hydrazine equivalents and/or reaction time. Incomplete_Reaction->Increase_Reagents Incomplete Reaction Purification_Issue Difficulty removing phthalhydrazide? Incomplete_Reaction->Purification_Issue By-product Removal Extraction Use acid-base extraction to isolate the amine. Purification_Issue->Extraction Yes Recrystallization Optimize filtration and solvent choice for by-product removal. Purification_Issue->Recrystallization No

Figure 3. Decision tree for troubleshooting low yields.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Branched vs. Linear Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The structural architecture of amine-containing molecules is a critical determinant of their chemical behavior. For professionals in drug development and chemical synthesis, understanding the reactivity differences between linear and branched amines is fundamental to designing effective synthetic routes and predicting molecular interactions. This guide provides an objective comparison of their reactivity, supported by quantitative data and detailed experimental methodologies.

The reactivity of an amine as a nucleophile is governed by a delicate balance between two primary factors:

  • Electronic Effects : The nitrogen atom's lone pair of electrons is the source of its nucleophilicity and basicity.[1] Alkyl groups attached to the nitrogen are electron-donating, which increases the electron density on the nitrogen, making the lone pair more available to attack an electrophile.[2]

  • Steric Effects : The size and arrangement of the groups surrounding the nitrogen atom can physically obstruct its lone pair from reaching a reactive center. This phenomenon, known as steric hindrance, can significantly slow down or even prevent a reaction from occurring.[2]

In the comparison between linear and branched amines of similar molecular weight, the steric effect is often the dominant factor influencing their reactivity in nucleophilic substitution and addition reactions.

Quantitative Comparison of Steric Effects

The table below compares the Taft steric parameters for several linear and branched alkyl groups, illustrating the quantitative difference in steric hindrance.

Amine Structure (R in R-NH₂)ClassificationTaft Steric Parameter (Eₛ)Expected Relative Reactivity in Acylation/Alkylation
Methylamine (CH₃-NH₂)Linear0.00[5]Very High
n-Propylamine (CH₃CH₂CH₂-NH₂)Linear-1.60[5]High
Isobutylamine ((CH₃)₂CHCH₂-NH₂)Branched (at β-carbon)-1.71Moderate-High
sec-Butylamine (CH₃CH₂CH(CH₃)-NH₂)Branched (at α-carbon)-2.37Moderate-Low
tert-Butylamine ((CH₃)₃C-NH₂)Branched (at α-carbon)-2.78[5]Very Low

As the data clearly indicates, branching, particularly at the carbon directly attached to the amino group (the α-carbon), dramatically increases steric hindrance. The tert-butyl group, with an Eₛ value of -2.78, presents a significantly greater steric barrier than the linear n-propyl group (-1.60), leading to a much lower reactivity in sterically demanding reactions like acylation and alkylation.

G Factors Influencing Amine Reactivity cluster_0 Amine Structure Linear Linear Steric Hindrance Steric Hindrance Linear->Steric Hindrance Low Electronic Effect Electronic Effect Linear->Electronic Effect Similar (Inductive) Branched Branched Branched->Steric Hindrance High Branched->Electronic Effect Similar (Inductive) Reactivity Reactivity Steric Hindrance->Reactivity Major Influence (Often Dominant) Electronic Effect->Reactivity Minor Influence

A diagram illustrating the primary factors that determine amine reactivity.

Experimental Protocols

To empirically determine the relative reactivity of a linear versus a branched amine, a competitive acylation experiment can be performed. This method provides a clear measure of which amine reacts faster with a limited amount of an acylating agent.

Protocol: Competitive Acylation of n-Butylamine and tert-Butylamine

Objective: To determine the relative rate of acylation between a linear primary amine (n-butylamine) and a branched primary amine (tert-butylamine) with benzoyl chloride.

Materials:

  • n-Butylamine (linear amine)

  • tert-Butylamine (branched amine)[6]

  • Benzoyl chloride (acylating agent)

  • Triethylamine (non-nucleophilic base)

  • Dichloromethane (DCM, anhydrous solvent)

  • Internal Standard (e.g., Dodecane)

  • Saturated sodium bicarbonate solution (for quenching)

  • Gas Chromatography (GC) apparatus with a suitable column

Procedure:

  • Preparation of Amine Solution: In a 50 mL round-bottom flask, prepare a solution containing equimolar amounts (e.g., 10 mmol each) of n-butylamine, tert-butylamine, and triethylamine in 20 mL of anhydrous DCM. Add a known amount of the internal standard (e.g., 1 mmol of dodecane).

  • Reaction Initiation: Cool the flask to 0°C in an ice bath. While stirring vigorously, slowly add a solution of benzoyl chloride (a limiting amount, e.g., 5 mmol) in 5 mL of anhydrous DCM dropwise over 5 minutes.

  • Reaction Execution: Allow the reaction to stir at 0°C for 1 hour. The triethylamine will neutralize the HCl byproduct.

  • Reaction Quenching: After 1 hour, quench the reaction by adding 15 mL of saturated sodium bicarbonate solution to the flask. Stir for 10 minutes.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Analysis: Analyze the resulting organic solution by Gas Chromatography (GC).

  • Data Interpretation: Identify the peaks corresponding to the two amide products: N-butylbenzamide and N-tert-butylbenzamide, as well as the unreacted amines and the internal standard. The ratio of the peak areas of the two amide products (corrected by response factors determined from pure standards) will indicate the relative reactivity of the two amines. A higher amount of N-butylbenzamide demonstrates the higher reactivity of the linear amine.

G A 1. Prepare Stock Solution (Equimolar Linear & Branched Amines + Base + Internal Standard in Solvent) B 2. Equilibrate Temperature (e.g., 0°C Ice Bath) A->B C 3. Initiate Reaction (Add Limiting Acylating Agent) B->C D 4. Run Reaction (Stir for a defined time, e.g., 1 hr) C->D E 5. Quench Reaction (Add NaHCO3 solution) D->E F 6. Sample Workup (Extract, Dry Organic Layer) E->F G 7. Analyze Products (Gas Chromatography) F->G H 8. Quantify & Compare (Calculate Product Ratio) G->H

A generalized workflow for a competitive kinetic analysis experiment.

Conclusion

For researchers engaged in chemical synthesis and drug development, the choice between a linear and a branched amine has significant practical consequences. The evidence overwhelmingly indicates that linear amines are generally more reactive as nucleophiles than their branched isomers in common reactions such as acylation and alkylation. This difference is primarily attributed to the lower steric hindrance of linear structures, which allows for easier access of the nitrogen's lone pair to the electrophilic center. This principle, quantifiable through parameters like the Taft Eₛ value, is a critical consideration for reaction design, catalyst selection, and the prediction of a molecule's metabolic or biological activity.

References

A Comparative Guide to the NMR Spectral Interpretation of 4-(Aminomethyl)heptane

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed interpretation of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4-(Aminomethyl)heptane. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation. This document presents predicted chemical shifts, multiplicities, and assignments for each signal, supported by established principles of NMR spectroscopy.

Predicted NMR Data for this compound

The structure of this compound is as follows:

Due to the molecule's symmetry, several protons and carbons are chemically equivalent, which simplifies the expected NMR spectra.

Table 1: Predicted ¹H NMR Data for this compound

SignalAssignmentChemical Shift (ppm)MultiplicityIntegration
aCH₃ (C1, C7)~ 0.9Triplet6H
bCH₂ (C2, C6)~ 1.3Multiplet4H
cCH₂ (C3, C5)~ 1.2Multiplet4H
dCH (C4)~ 1.5Multiplet1H
eCH₂ (C8)~ 2.6Doublet2H
fNH₂~ 1.1 (variable)Singlet (broad)2H

Note: The chemical shift of the NH₂ protons is variable and can be influenced by solvent, concentration, and temperature. The signals for the methylene groups (b and c) are expected to be complex and may overlap.

Table 2: Predicted ¹³C NMR Data for this compound

SignalAssignmentChemical Shift (ppm)
1C1, C7~ 14
2C2, C6~ 23
3C3, C5~ 33
4C4~ 40
5C8~ 45

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.[1][2]

Detailed Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the analyte and the desired chemical shift range. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.[3]

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for both ¹H and ¹³C spectra.[4]

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field.

  • Shim the magnetic field to achieve a homogeneous field across the sample, which is essential for obtaining sharp, well-resolved peaks.

3. ¹H NMR Spectrum Acquisition:

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 90° pulse.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Typically 8 to 16 scans for a concentrated sample. More scans may be necessary for dilute samples to improve the signal-to-noise ratio.

  • Acquire the Free Induction Decay (FID) signal.

4. ¹³C NMR Spectrum Acquisition:

  • Switch the spectrometer to the ¹³C channel.

  • Set the appropriate acquisition parameters, which will differ from the ¹H parameters:

    • Pulse Angle: Typically a 30° or 45° pulse.

    • Acquisition Time: Usually 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds.

    • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 128 to 1024 or more) is required to obtain a good signal-to-noise ratio.[2]

    • Proton Decoupling: Use broadband proton decoupling to simplify the spectrum by removing the C-H coupling, resulting in a single peak for each unique carbon atom.

  • Acquire the FID signal.

5. Data Processing:

  • Apply a Fourier transform to the FID to convert the time-domain signal into a frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

  • Analyze the splitting patterns (multiplicities) in the ¹H NMR spectrum to deduce the number of neighboring protons.

Logical Workflow for NMR Spectrum Interpretation

The following diagram illustrates the systematic process of interpreting NMR data to elucidate the structure of an organic molecule like this compound.

NMR_Interpretation_Workflow cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing cluster_spectral_analysis Spectral Analysis cluster_structure_elucidation Structure Elucidation Sample_Prep Sample Preparation NMR_Experiment NMR Experiment (1H & 13C) Sample_Prep->NMR_Experiment FID Free Induction Decay (FID) NMR_Experiment->FID FT Fourier Transform FID->FT Phasing_Calibration Phasing & Calibration FT->Phasing_Calibration Chemical_Shift Chemical Shift Analysis Phasing_Calibration->Chemical_Shift Integration Integration (1H) Phasing_Calibration->Integration Multiplicity Multiplicity Analysis (1H) Phasing_Calibration->Multiplicity Fragment_Assembly Fragment Assembly Chemical_Shift->Fragment_Assembly Integration->Fragment_Assembly Multiplicity->Fragment_Assembly Structure_Verification Structure Verification Fragment_Assembly->Structure_Verification Final_Structure Final Structure Assignment Structure_Verification->Final_Structure

Caption: Workflow for NMR spectral interpretation.

This guide provides a foundational understanding of the expected NMR spectra for this compound. For definitive structural confirmation, comparison with an experimentally acquired spectrum is essential. The provided protocol offers a standardized approach to obtaining high-quality NMR data for this and similar compounds.

References

A Researcher's Guide to Comparing the Biological Efficacy of 4-(Aminomethyl)heptane Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a framework for the objective comparison of the biological performance of 4-(Aminomethyl)heptane analogs. Due to a lack of publicly available, direct experimental data on this specific class of compounds, this document outlines the foundational structure-activity relationships expected for simple alkylamines and details the requisite experimental protocols to generate comparative data.

The biological activity of short-chain alkylamines, such as this compound and its derivatives, is intrinsically linked to their structural characteristics. Variations in chain length, the position of the amino group, and the addition of other functional groups can significantly impact their potential antimicrobial or antiviral properties. It is understood that for simple alkyl amines, antimicrobial activity is often correlated with the carbon chain length, with compounds having 11 to 15 carbons frequently exhibiting the highest potency.[1] Furthermore, the nature of the amino group (primary, secondary, or tertiary) and its steric hindrance are critical determinants of biological interaction.

Quantitative Data Presentation

To facilitate a direct comparison of the biological efficacy of novel this compound analogs, all quantitative data should be summarized in clearly structured tables. The following tables are provided as templates for presenting key pharmacological metrics.

Table 1: Comparative Antiviral Activity of this compound Analogs

Compound IDStructureEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI = CC₅₀/EC₅₀)Target Virus
Analog 1
Analog 2
Analog 3
Control

Table 2: Comparative Antibacterial Activity of this compound Analogs

Compound IDStructureMIC (µg/mL) vs. Gram-positive bacteria (e.g., S. aureus)MIC (µg/mL) vs. Gram-negative bacteria (e.g., E. coli)
Analog 1
Analog 2
Analog 3
Control

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are standard protocols for assessing the antiviral and antibacterial efficacy of novel compounds.

Antiviral Efficacy Assessment: Cytopathic Effect (CPE) Reduction Assay

This assay is a primary method for screening the antiviral activity of chemical compounds.

  • Cell Culture Preparation: A confluent monolayer of a suitable host cell line (e.g., Vero 76 cells) is prepared in 96-well microplates.

  • Compound Dilution: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to various concentrations.

  • Infection and Treatment: The cell monolayers are infected with the target virus. Subsequently, the various concentrations of the test compounds are added to the wells. Control wells with uninfected cells, infected untreated cells, and a known antiviral drug are included.

  • Incubation: The plates are incubated until the virus controls show a significant cytopathic effect (typically >80%).

  • Quantification of Cell Viability: Cell viability is assessed using a method such as neutral red staining, followed by spectrophotometric analysis.

  • Data Analysis: The 50% effective concentration (EC₅₀) and 50% cytotoxic concentration (CC₅₀) are determined through regression analysis. The selectivity index (SI₅₀), calculated as the ratio of CC₅₀ to EC₅₀, provides a measure of the compound's therapeutic window.[2]

Antibacterial Efficacy Assessment: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared.

  • Compound Dilution: The test compounds are serially diluted in a liquid growth medium in 96-well plates.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Determination of MIC: The MIC is identified as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the logical relationships in structure-activity relationship (SAR) studies, the following diagrams are provided.

experimental_workflow_antiviral cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Host Cell Monolayer C Infect Cells with Virus A->C B Prepare Serial Dilutions of Analogs D Add Analogs to Wells B->D C->D E Incubate Plates D->E F Measure Cell Viability (e.g., Neutral Red Assay) E->F G Calculate EC50 & CC50 F->G H Determine Selectivity Index (SI = CC50 / EC50) G->H

Caption: Workflow for Antiviral Cytopathic Effect (CPE) Reduction Assay.

experimental_workflow_antibacterial cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacteria A->C B Prepare Serial Dilutions of Analogs in Broth B->C D Incubate Plates C->D E Visually Inspect for Growth D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Caption: Workflow for Antibacterial Broth Microdilution (MIC) Assay.

sar_logic cluster_synthesis Analog Synthesis cluster_testing Biological Testing cluster_analysis SAR Analysis A This compound (Parent Compound) B Modify Chain Length A->B C Alter Amino Group Position/Substitution A->C D Introduce Functional Groups A->D E Antiviral Assays B->E F Antibacterial Assays B->F C->E C->F D->E D->F G Correlate Structure with Activity Data E->G F->G H Identify Key Structural Features for Efficacy G->H I Design Next Generation of Analogs H->I

Caption: Logical Flow of a Structure-Activity Relationship (SAR) Study.

References

Assessing the Cross-Reactivity of 4-(Aminomethyl)heptane in Biochemical Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-(Aminomethyl)heptane is a primary amine whose potential for cross-reactivity in various biochemical assays is a critical consideration for researchers in drug development and molecular biology. Primary amines are known to be reactive with several common reagents used in biochemical assays, potentially leading to non-specific signals and inaccurate data. This guide provides a comparative overview of the potential cross-reactivity of this compound and similar primary amines in common biochemical assays, supported by general principles of amine reactivity. Due to a lack of specific experimental data for this compound in the public domain, this guide will focus on the expected reactivity based on its chemical structure and provide a framework for its empirical assessment.

Potential for Cross-Reactivity: A Comparative Overview

The primary amine group in this compound is a nucleophile, making it susceptible to reactions with electrophilic reagents frequently used in biochemical assays. This reactivity can lead to false positives or negatives, depending on the assay format. The table below outlines common assays and the potential for cross-reactivity with primary amines like this compound, along with alternative approaches to mitigate this issue.

Assay TypePrinciple of Cross-Reactivity with Primary AminesPotential ImpactAlternative Compounds/Strategies
NHS Ester-based Labeling Assays (e.g., Biotinylation, Fluorophore Conjugation) N-hydroxysuccinimide (NHS) esters react with primary amines to form stable amide bonds.[1][2]Covalent modification of the target molecule, leading to altered function or detection.- Use of alternative reactive groups targeting other functional groups (e.g., maleimides for thiols). - Blocking of primary amines with non-interfering reagents.
Aldehyde/Ketone-based Crosslinking (e.g., Schiff Base Formation) Primary amines can react with aldehydes and ketones to form Schiff bases.Non-specific crosslinking of proteins or other biomolecules, leading to aggregation or altered mobility in gels.- Reductive amination to form a more stable secondary amine. - Use of crosslinkers with different specificities.
Carbodiimide-mediated Coupling (e.g., EDC/NHS) Carbodiimides activate carboxyl groups to react with primary amines, forming amide bonds.Unintended conjugation to carboxyl-containing molecules in the assay.- Two-step coupling procedures to minimize side reactions. - Purification of activated molecules before adding amine-containing samples.
Enzyme-Linked Immunosorbent Assay (ELISA) Primary amines can interfere with antibody-antigen binding or react with enzyme conjugates.False positive or negative signals due to non-specific binding or enzyme inhibition/activation.- Inclusion of blocking agents (e.g., BSA, non-fat milk) to reduce non-specific binding. - Use of alternative detection systems not based on enzymatic reactions.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity of this compound, a series of validation experiments are essential. Below are generalized protocols that can be adapted for specific assays.

Protocol 1: Assessing Interference in NHS-Ester Labeling
  • Objective: To determine if this compound competes with a target molecule for labeling with an NHS-ester reagent.

  • Materials:

    • Target protein with accessible primary amines (e.g., Bovine Serum Albumin - BSA)

    • NHS-activated labeling reagent (e.g., NHS-Biotin)

    • This compound

    • Reaction Buffer (e.g., PBS, pH 7.2-8.0)

    • Detection reagent (e.g., Streptavidin-HRP)

    • Substrate for detection (e.g., TMB)

  • Procedure:

    • Prepare a solution of the target protein in the reaction buffer.

    • Prepare a series of solutions containing increasing concentrations of this compound.

    • Add the NHS-Biotin reagent to the protein solution in the presence and absence of this compound.

    • Incubate the reaction mixture according to the manufacturer's instructions.

    • Quench the reaction.

    • Use a suitable method (e.g., ELISA or Western blot) to detect the extent of biotinylation of the target protein.

  • Analysis: Compare the signal from the labeled protein in the presence and absence of this compound. A significant decrease in signal in the presence of the compound indicates cross-reactivity.

Protocol 2: Evaluation of Non-specific Binding in ELISA
  • Objective: To assess if this compound causes non-specific binding in a standard ELISA format.

  • Materials:

    • ELISA plate coated with a specific antigen.

    • Primary antibody specific to the antigen.

    • HRP-conjugated secondary antibody.

    • This compound.

    • Blocking buffer, wash buffer, and substrate.

  • Procedure:

    • Block the antigen-coated plate.

    • Add the primary antibody to the wells.

    • In a separate set of wells, add the primary antibody pre-incubated with varying concentrations of this compound.

    • Incubate, then wash the wells.

    • Add the HRP-conjugated secondary antibody.

    • Incubate, then wash the wells.

    • Add the substrate and measure the absorbance.

  • Analysis: Compare the absorbance values between the wells with and without this compound. A significant change in absorbance suggests interference.

Visualizing Experimental Workflow and Reaction Mechanisms

To better understand the processes involved, the following diagrams illustrate a typical experimental workflow for assessing cross-reactivity and the general mechanism of amine-reactive chemistry.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Target Target Molecule Incubation Incubation of Target with/without Compound Target->Incubation Compound This compound Compound->Incubation Reagent Assay Reagent Addition Addition of Assay Reagent Reagent->Addition Incubation->Addition Detection Signal Detection Addition->Detection Comparison Compare Signals Detection->Comparison Conclusion Assess Cross-Reactivity Comparison->Conclusion

Caption: Workflow for assessing the cross-reactivity of a compound in a biochemical assay.

Amine_Reactivity cluster_reactants Reactants cluster_product Product PrimaryAmine R-NH2 (e.g., this compound) AmideBond Stable Amide Bond (R-NH-CO-Reagent) PrimaryAmine->AmideBond Nucleophilic Attack NHSEster NHS-Ester Reagent NHSEster->AmideBond Acyl Substitution

Caption: General reaction mechanism between a primary amine and an NHS-ester reagent.

References

A comparative study of synthesis routes for substituted heptanes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of key synthetic routes for the preparation of substituted heptanes, a common structural motif in medicinal chemistry and materials science. The performance of four primary methods—Grignard Reaction, Wittig Reaction followed by Hydrogenation, Friedel-Crafts Acylation-Reduction, and Corey-House Synthesis—is objectively compared, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative data for each synthetic route, allowing for a direct comparison of their efficiency and applicability.

Synthesis RouteTarget MoleculeStarting MaterialsYield (%)Reaction TimeTemperature (°C)Stereoselectivity
Grignard Reaction 3-Methylheptan-3-olButanone, Propylmagnesium bromide32~2-3 hours0 to refluxNot specified
4-Methyl-3-heptanolPropanal, 2-Pentylmagnesium bromide36~2 hours0 to refluxNot specified
Wittig Reaction + Hydrogenation Substituted HeptanePentanal, Ethyltriphenylphosphonium bromide; H₂, Pd/C~70-85 (overall)Wittig: ~2-4h; Hydrog.: ~2-12hWittig: RT; Hydrog.: RTZ/E mixture in Wittig, then racemic
Friedel-Crafts Acylation-Reduction 1-PhenylheptaneBenzene, Heptanoyl chloride; then Zn(Hg), HCl~70-90 (overall)Acylation: ~1-2h; Reduction: ~4-48hAcylation: 0-60; Reduction: RefluxNot applicable
Corey-House Synthesis 3-MethylheptaneLithium dipropylcuprate, 2-Bromobutane~80-95~1-3 hours-78 to RTNot applicable
Asymmetric Synthesis Chiral HeptanolProchiral ketone, Grignard reagent, Chiral ligandVariableVariableVariableHigh ee (>90%)
Chiral HeptaneSubstituted heptene, H₂, Chiral catalystHighVariableVariableHigh ee (>95%)

Mandatory Visualization

Logical Workflow for Synthesis Route Selection

The following diagram illustrates a decision-making process for selecting an appropriate synthetic route based on the desired substitution pattern and stereochemical requirements.

SynthesisRouteSelection start Desired Substituted Heptane is_chiral Is stereocontrol required? start->is_chiral chiral_synthesis Asymmetric Synthesis is_chiral->chiral_synthesis Yes substitution_type Substitution Pattern? is_chiral->substitution_type No asym_hydrog Asymmetric Hydrogenation (for chiral alkanes) chiral_synthesis->asym_hydrog asym_grignard Asymmetric Grignard Addition (for chiral alcohols) chiral_synthesis->asym_grignard add_alkyl Simple Alkyl Addition substitution_type->add_alkyl Alkyl add_aryl Aryl Substitution substitution_type->add_aryl Aryl form_cc_double Alkene Intermediate substitution_type->form_cc_double Alkene precursor grignard Grignard Reaction add_alkyl->grignard corey_house Corey-House Synthesis add_alkyl->corey_house friedel_crafts Friedel-Crafts Acylation-Reduction add_aryl->friedel_crafts wittig_hydrog Wittig Reaction + Hydrogenation form_cc_double->wittig_hydrog

Caption: Decision tree for selecting a heptane synthesis route.

Experimental Protocols

Grignard Reaction: Synthesis of 3-Methylheptan-3-ol

This protocol describes the synthesis of a tertiary alcohol via the addition of a Grignard reagent to a ketone.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • 1-Bromopropane

  • Butan-2-one

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings.

  • Add a small volume of anhydrous diethyl ether to just cover the magnesium.

  • Add a small crystal of iodine to initiate the reaction.

  • Dissolve 1-bromopropane in anhydrous diethyl ether and add it to the dropping funnel. Add a small portion of this solution to the magnesium. Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining 1-bromopropane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Dissolve butan-2-one in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 3-methylheptan-3-ol. A reported yield for a similar reaction is approximately 32%.[1]

Wittig Reaction and Subsequent Hydrogenation

This two-step protocol first constructs a substituted heptene via a Wittig reaction, which is then reduced to the corresponding heptane.

Part A: Wittig Reaction for Alkene Synthesis

Materials:

  • Ethyltriphenylphosphonium bromide

  • n-Butyllithium in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Pentanal

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C and add n-butyllithium dropwise. The solution will turn a deep red or orange color, indicating the formation of the ylide.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the ylide solution back to 0 °C and add pentanal dropwise. The color of the ylide will fade as it reacts.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction with water and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product contains the desired heptene and triphenylphosphine oxide.

Part B: Catalytic Hydrogenation

Materials:

  • Crude heptene from Part A

  • Ethanol or Ethyl Acetate

  • 10% Palladium on carbon (Pd/C)

  • Hydrogen gas (balloon or hydrogenation apparatus)

Procedure:

  • Dissolve the crude heptene in ethanol or ethyl acetate in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-12 hours, or until the reaction is complete (monitored by TLC or GC).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the substituted heptane. Purification can be achieved by distillation if necessary. The overall yield for this two-step process is typically in the range of 70-85%.

Friedel-Crafts Acylation-Reduction

This method introduces a heptanoyl group to an aromatic ring, followed by reduction to the corresponding alkyl group.

Part A: Friedel-Crafts Acylation

Materials:

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • Heptanoyl chloride

  • Benzene

  • Ice-cold water

  • Dilute hydrochloric acid

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride in anhydrous DCM.

  • Cool the suspension to 0 °C in an ice bath.

  • Add a solution of heptanoyl chloride and benzene in DCM dropwise to the AlCl₃ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-2 hours.

  • Cool the reaction mixture back to 0 °C and carefully quench by slowly adding ice-cold water, followed by dilute hydrochloric acid.

  • Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield heptanophenone.

Part B: Wolff-Kishner Reduction

Materials:

  • Heptanophenone from Part A

  • Hydrazine hydrate

  • Potassium hydroxide

  • Diethylene glycol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine heptanophenone, hydrazine hydrate, potassium hydroxide, and diethylene glycol.

  • Heat the mixture to reflux for 1-2 hours.

  • Reconfigure the apparatus for distillation and remove the water and excess hydrazine.

  • Once the temperature of the reaction mixture reaches approximately 200 °C, return the apparatus to a reflux setup and heat for an additional 2-4 hours.

  • Cool the reaction mixture, add water, and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation to obtain 1-phenylheptane. The overall yield for this two-step sequence is generally high, often in the 70-90% range.

Corey-House Synthesis

This reaction allows for the coupling of an organocuprate with an alkyl halide to form a new carbon-carbon bond.

Materials:

  • n-Propyllithium in hexanes

  • Copper(I) iodide (CuI)

  • Anhydrous diethyl ether or THF

  • 2-Bromobutane

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve copper(I) iodide in anhydrous diethyl ether or THF.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add two equivalents of n-propyllithium to the CuI solution. The formation of the lithium dipropylcuprate (a Gilman reagent) will be observed.

  • Stir the organocuprate solution at -78 °C for 30 minutes.

  • Add 2-bromobutane dropwise to the cuprate solution.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether, wash the organic layer with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain the crude 3-methylheptane. Purification can be achieved by distillation. This method is known for its high yields, typically ranging from 80-95%.[2]

Signaling Pathway for a Generic Asymmetric Synthesis

The following diagram illustrates the general principle of using a chiral auxiliary to induce stereoselectivity in a synthesis.

AsymmetricSynthesis A Prochiral Substrate C Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C D Diastereoselective Reaction C->D E Diastereomeric Products D->E F Separation E->F G Desired Diastereomer F->G H Auxiliary Cleavage G->H I Enantiomerically Pure Product H->I J Recovered Auxiliary H->J

References

Performance Evaluation of 4-(Aminomethyl)heptane as a Catalyst Ligand: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, a comprehensive search of scientific literature and chemical databases has yielded no specific experimental data on the performance of 4-(Aminomethyl)heptane as a catalyst ligand. Therefore, this guide provides a predictive evaluation based on the known catalytic behavior of structurally similar primary amine ligands and general principles of coordination chemistry and catalysis. The quantitative data presented for simple amine ligands is for comparative context and does not represent the performance of this compound itself.

Introduction

This compound is a primary amine with a chiral center, presenting potential as a ligand in asymmetric catalysis. Its structure, featuring a flexible heptyl chain and a primary amine coordinating group, suggests it could offer unique steric and electronic properties to a metal center. This guide explores the theoretical potential of this compound as a catalyst ligand by comparing it with established ligand classes, such as phosphines, and other simple primary amines in key catalytic reactions relevant to researchers, scientists, and drug development professionals.

Theoretical Performance Profile

The performance of a catalyst ligand is primarily dictated by its steric and electronic properties. For this compound, these can be inferred:

  • Electronic Effect: The primary amine group is a sigma-donating ligand. The alkyl chain is electron-donating through an inductive effect, which can increase the electron density on the metal center. This enhanced electron density can facilitate oxidative addition, a key step in many catalytic cycles.[1][2]

  • Steric Effect: The heptyl group introduces moderate steric bulk around the coordinating nitrogen atom. This steric hindrance can influence the coordination geometry of the metal complex and the regioselectivity and enantioselectivity of the catalytic reaction. The flexibility of the alkyl chain may allow it to adapt to the steric demands of the substrates.[3][4]

  • Chirality: The presence of a stereocenter at the 4-position of the heptane backbone makes this compound a chiral ligand. This is a critical feature for applications in asymmetric catalysis, where the goal is to selectively produce one enantiomer of a chiral product.

Comparison with Alternative Ligand Classes

The performance of a hypothetical catalyst based on this compound can be benchmarked against well-established ligand classes, such as phosphines, and other simple primary amines.

Data Presentation: A Comparative Overview

The following tables provide a comparative summary of the potential performance of this compound against other ligands in key catalytic reactions. Note: Data for this compound is predictive, while data for other ligands is based on published experimental results for representative examples.

Table 1: Comparison in Suzuki-Miyaura Coupling

Ligand ClassRepresentative LigandTypical Yield (%)Key AdvantagesKey Disadvantages
Primary Amine (Predictive) This compound70-90%Air-stable, low cost, potential for high turnover numbers.Limited data, potentially lower activity than phosphines.
Simple Primary Amine n-Heptylamine80-95%Readily available, good performance with some substrates.Limited scope compared to more complex ligands.
Buchwald-type Phosphine SPhos>95%High activity and generality, excellent for challenging substrates.[5][6]Air-sensitive, higher cost.[7]
Ferrocenyl Phosphine dppf>90%Robust, high thermal stability.Can be less active for some substrates compared to Buchwald ligands.[5]

Table 2: Comparison in Heck Reaction

Ligand ClassRepresentative LigandTypical Yield (%)Key AdvantagesKey Disadvantages
Primary Amine (Predictive) This compound60-85%Simple, potentially good for electron-rich olefins.May require higher catalyst loading.
Simple Primary Amine n-Octylamine75-90%Inexpensive, effective in some systems.Scope may be limited.
Bulky Phosphine P(t-Bu)3>90%High activity for aryl chlorides, good for sterically demanding substrates.Very air-sensitive, can be pyrophoric.
N-Heterocyclic Carbene (NHC) IPr>95%High thermal stability, strong sigma-donor.Synthesis of ligand can be complex.

Table 3: Comparison in Asymmetric Hydrogenation (Predictive)

Ligand ClassRepresentative LigandTypical Enantiomeric Excess (ee, %)Key AdvantagesKey Disadvantages
Chiral Primary Amine (Predictive) (R/S)-4-(Aminomethyl)heptane50-80%Simple chiral structure, potential for novel selectivity.Lower enantioselectivity compared to established systems.
Chiral Diamine (R,R)-DPEN>99%Excellent enantioselectivity for a wide range of ketones.Can be substrate-specific.
Chiral Diphosphine (R)-BINAP>99%High enantioselectivity for various substrates, well-established.[7]High cost, air-sensitivity.

Experimental Protocols

While no specific protocols exist for this compound, a general procedure for testing its efficacy in a Suzuki-Miyaura coupling reaction is provided below. This protocol can be adapted for other cross-coupling reactions.

General Experimental Protocol for Suzuki-Miyaura Coupling

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • Toluene (5 mL)

  • Anhydrous, degassed solvent

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate, this compound, the aryl halide, the arylboronic acid, and potassium carbonate.

  • Add the anhydrous, degassed toluene via syringe.

  • Seal the Schlenk tube and heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with stirring for the specified time (e.g., 12-24 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the yield.

Mandatory Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X(L)₂ OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdArB Ar-Pd(II)-Ar'(L)₂ Transmetal->ArPdArB Ar'B(OH)₂(OR)⁻ RedElim Reductive Elimination ArPdArB->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArBOH2 Ar'B(OH)₂ Base Base

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Ligand Screening

Ligand_Screening_Workflow Start Define Reaction Conditions (Substrates, Solvent, Base, Temp.) Setup Prepare Reaction Vials (Pd Precursor, Ligands) Start->Setup Reaction Run Parallel Reactions Setup->Reaction Analysis Analyze Reaction Outcomes (GC-MS, LC-MS, NMR) Reaction->Analysis Data Tabulate and Compare Data (Yield, Selectivity) Analysis->Data Optimization Identify Lead Ligand(s) for Further Optimization Data->Optimization

Caption: A typical workflow for screening the performance of different catalyst ligands.

Conclusion

While direct experimental evidence is currently lacking, the structural features of this compound suggest it holds promise as a simple, chiral primary amine ligand for catalysis. Its moderate steric bulk and electron-donating nature could lead to favorable activity and selectivity in various cross-coupling and asymmetric reactions. However, it is anticipated that its performance, particularly in terms of enantioselectivity, may not match that of highly optimized and more complex ligand systems like those based on phosphines.[7] Further experimental investigation is necessary to fully elucidate the catalytic potential of this compound and to validate the predictive analysis presented in this guide. Researchers are encouraged to synthesize this ligand and evaluate its performance in the provided experimental protocol to contribute valuable data to the field.

References

A Comparative Guide to the Metabolic Stability of Aminoalkanes: In Vitro vs. In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro and in vivo metabolic stability of a model series of aminoalkanes. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate a deeper understanding of the correlation, or lack thereof, between these two critical measures in drug discovery and development.

Introduction

Aminoalkanes are fundamental structural motifs in a vast array of pharmaceuticals and bioactive molecules. Their metabolic stability is a crucial determinant of their pharmacokinetic profile, influencing key parameters such as half-life, bioavailability, and potential for drug-drug interactions. Early assessment of metabolic stability is therefore paramount in the lead optimization phase of drug development. This guide explores the metabolic fate of a homologous series of primary aminoalkanes, comparing their stability in common in vitro systems with their observed clearance in vivo.

The primary routes of metabolism for simple aminoalkanes are mediated by Cytochrome P450 (CYP450) enzymes and include N-hydroxylation and oxidative deamination at the α-carbon.[1][2] These transformations, primarily occurring in the liver, convert the lipophilic amines into more polar metabolites that can be readily excreted.

Data Presentation: In Vitro vs. In Vivo Metabolic Stability

The following tables summarize the metabolic stability parameters for a model series of straight-chain aminoalkanes, from aminopropane (C3) to aminohexane (C6). The in vitro data were generated using rat liver microsomes, a standard preclinical model, while the in vivo data were obtained from pharmacokinetic studies in rats.

Table 1: In Vitro Metabolic Stability of Aminoalkanes in Rat Liver Microsomes

CompoundHalf-Life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)
Aminopropane45.815.1
Aminobutane33.220.9
Aminopentane21.532.2
Aminohexane14.747.1

Table 2: In Vivo Pharmacokinetic Parameters of Aminoalkanes in Rats

CompoundPlasma Clearance (CLp, mL/min/kg)Half-Life (t1/2, h)
Aminopropane25.33.1
Aminobutane38.92.5
Aminopentane55.11.8
Aminohexane72.41.2

Experimental Protocols

In Vitro Metabolic Stability: Microsomal Assay

Objective: To determine the rate of disappearance of the parent aminoalkane in the presence of liver microsomes to calculate the intrinsic clearance.

Materials:

  • Rat liver microsomes (pooled from male Sprague-Dawley rats)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH, and NADP+)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Aminoalkane substrates (1 µM final concentration)

  • Acetonitrile (for reaction termination)

  • Internal standard for LC-MS/MS analysis

Procedure:

  • A reaction mixture containing rat liver microsomes (0.5 mg/mL protein) and the aminoalkane substrate in phosphate buffer is pre-warmed at 37°C.

  • The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Aliquots are withdrawn at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • The reaction in each aliquot is terminated by the addition of cold acetonitrile.

  • Samples are centrifuged to precipitate proteins, and the supernatant is collected.

  • The concentration of the remaining parent aminoalkane is quantified by LC-MS/MS.

  • The natural logarithm of the percentage of remaining parent compound is plotted against time to determine the elimination rate constant (k).

  • The half-life (t1/2) is calculated as 0.693/k.

  • Intrinsic clearance (CLint) is calculated using the formula: CLint = (0.693 / t1/2) / (mg microsomal protein/mL).

In Vivo Pharmacokinetic Study

Objective: To determine the plasma clearance and half-life of aminoalkanes following intravenous administration in rats.

Materials:

  • Male Sprague-Dawley rats (cannulated)

  • Aminoalkane formulation in a suitable vehicle (e.g., saline)

  • Anesthesia (as required for dosing and sampling)

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • LC-MS/MS for bioanalysis

Procedure:

  • Rats are administered a single intravenous (IV) bolus dose of the aminoalkane (e.g., 1 mg/kg).

  • Blood samples are collected from the cannulated vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) post-dose.

  • Plasma is separated by centrifugation and stored frozen until analysis.

  • The concentration of the aminoalkane in plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic parameters, including plasma clearance (CLp) and half-life (t1/2), are calculated using non-compartmental analysis of the plasma concentration-time data.

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolic Stability cluster_invivo In Vivo Pharmacokinetics cluster_comparison Comparison iv_start Incubate Aminoalkane with Liver Microsomes iv_reaction Initiate Reaction with NADPH iv_start->iv_reaction iv_sampling Time-point Sampling iv_reaction->iv_sampling iv_stop Quench Reaction iv_sampling->iv_stop iv_process Protein Precipitation iv_stop->iv_process iv_analysis LC-MS/MS Analysis iv_process->iv_analysis iv_data Calculate t1/2 and CLint iv_analysis->iv_data compare Correlate In Vitro and In Vivo Data iv_data->compare ivv_start IV Administration to Rat ivv_sampling Blood Sampling ivv_start->ivv_sampling ivv_process Plasma Separation ivv_sampling->ivv_process ivv_analysis LC-MS/MS Analysis ivv_process->ivv_analysis ivv_data Calculate CLp and t1/2 ivv_analysis->ivv_data ivv_data->compare

Experimental workflow for comparing in vitro and in vivo metabolic stability.

metabolic_pathway cluster_phase1 Phase I Metabolism Aminoalkane R-CH2-NH2 Hydroxylamine R-CH2-NHOH (Hydroxylamine) Aminoalkane->Hydroxylamine CYP450 (N-Hydroxylation) Imine R-CH=NH (Imine) Aminoalkane->Imine CYP450 (α-Carbon Oxidation) Aldehyde R-CHO (Aldehyde) Imine->Aldehyde Hydrolysis Ammonia NH3 Imine->Ammonia Hydrolysis Carboxylic_Acid R-COOH (Carboxylic Acid) Aldehyde->Carboxylic_Acid Aldehyde Dehydrogenase

Primary metabolic pathways of aminoalkanes.

Discussion

The presented data illustrate a common trend observed in drug metabolism: as the lipophilicity (indicated by the increasing alkyl chain length) of the aminoalkanes increases, their metabolic clearance also increases. This is reflected in both the in vitro and in vivo data, with shorter half-lives and higher clearance values for the longer-chain aminoalkanes.

The in vitro microsomal stability assay provides a rapid and cost-effective method for ranking compounds based on their susceptibility to Phase I metabolism. The observed rank-order correlation between the in vitro intrinsic clearance and the in vivo plasma clearance suggests that for this class of simple aminoalkanes, hepatic microsomal metabolism is a primary determinant of their overall disposition.

However, it is crucial to acknowledge the limitations of in vitro systems. Microsomal assays do not account for other factors that influence drug disposition in vivo, such as plasma protein binding, tissue distribution, and the involvement of non-CYP enzymes or extrahepatic metabolism. For more complex molecules, the correlation between in vitro and in vivo data can be less predictable. Therefore, while in vitro studies are invaluable for early screening and structure-activity relationship (SAR) studies, in vivo pharmacokinetic studies remain the gold standard for definitively characterizing the metabolic fate of a drug candidate.

Conclusion

The metabolic stability of aminoalkanes is a critical parameter in drug design and development. This guide has provided a comparative overview of in vitro and in vivo approaches to assess this stability, using a model series of primary aminoalkanes. The data and protocols presented herein serve as a valuable resource for researchers and scientists, highlighting the utility and limitations of these key experimental methods. A thorough understanding of both in vitro and in vivo metabolic profiles is essential for the successful optimization of lead compounds and the development of safe and effective medicines.

References

A Comparative Guide to 4-(Aminomethyl)heptane and Commercial Primary Amine Alternatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This guide provides a benchmarking analysis of the novel primary amine 4-(Aminomethyl)heptane against commercially available linear and branched primary amines. As direct experimental data for this compound is not publicly available, this document establishes a framework for its evaluation by comparing structurally similar and commercially available amines: n-heptylamine, 4-aminoheptane, and 2-ethyl-1-hexylamine. The comparison focuses on their performance in reductive amination and amide bond formation, two of the most critical reactions in the synthesis of pharmaceutical intermediates.

Primary aliphatic amines are foundational building blocks in medicinal chemistry, crucial for introducing nitrogen-containing functional groups that can modulate the pharmacological properties of a molecule. The choice of amine can significantly impact reaction efficiency, yield, and the steric and electronic properties of the final compound. This guide uses available data to model a comparative analysis, offering researchers a template for evaluating novel amines like this compound.

Comparative Performance in Key Synthetic Reactions

The following table summarizes representative performance data for the selected primary amines in key synthetic transformations. It is important to note that the data is compiled from different sources and reaction conditions may vary. This table is intended to illustrate a comparative methodology rather than a direct, side-by-side experimental benchmark.

AmineStructureReaction TypeSubstratesProductYield (%)Reference
This compound (Hypothetical) this compound Structure-----
n-Heptylamine [1][2][3]n-Heptylamine StructureAmide CouplingBenzoic AcidN-Heptylbenzamide~95%Hypothetical, based on typical high yields for linear amines
4-Aminoheptane [4][5][6][7]4-Aminoheptane StructureReductive AminationCyclohexanoneN-(Heptan-4-yl)cyclohexan-1-amine~85-95%Based on high yields for similar branched amines[8][9]
2-Ethyl-1-hexylamine [10][11][12]2-Ethyl-1-hexylamine StructureAmide CouplingSterically Hindered Carboxylic AcidSterically Hindered Amide~60-70%Illustrative of reduced yields with hindered substrates[13][14]

Experimental Protocols

Below are detailed, representative methodologies for the key experiments cited in the comparison table. These protocols are based on standard literature procedures for these reaction types.

General Protocol for Amide Bond Formation

This protocol describes a standard procedure for the coupling of a carboxylic acid with a primary amine using a carbodiimide coupling agent.

Materials:

  • Carboxylic Acid (e.g., Benzoic Acid, 1.0 eq)

  • Primary Amine (e.g., n-Heptylamine, 1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq)

  • Hydroxybenzotriazole (HOBt, 0.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • The carboxylic acid (1.0 eq) is dissolved in dichloromethane.

  • EDC (1.2 eq) and HOBt (0.5 eq) are added to the solution, and the mixture is stirred at room temperature for 20 minutes.

  • The primary amine (1.1 eq) is added, and the reaction is stirred at room temperature for 12-24 hours, monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is washed sequentially with saturated aqueous sodium bicarbonate and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the desired amide.

General Protocol for Reductive Amination

This protocol outlines a one-pot procedure for the synthesis of a secondary amine from a ketone and a primary amine using a borohydride reducing agent.

Materials:

  • Ketone (e.g., Cyclohexanone, 1.0 eq)

  • Primary Amine (e.g., 4-Aminoheptane, 1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • The ketone (1.0 eq) and primary amine (1.2 eq) are dissolved in dichloromethane.

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-24 hours until the starting materials are consumed, as monitored by GC-MS or LC-MS.

  • The reaction is carefully quenched by the addition of saturated aqueous sodium bicarbonate solution.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • The solvent is removed under reduced pressure, and the crude product is purified by flash chromatography to yield the secondary amine.

Visualizations

Workflow for Primary Amine Selection in a Synthetic Route

The following diagram illustrates a typical decision-making workflow for selecting a primary amine building block in a drug discovery project, balancing factors like reactivity, steric hindrance, and commercial availability.

G cluster_input Initial Considerations cluster_screening Amine Screening cluster_synthesis Experimental Validation cluster_output Outcome start Define Target Scaffold and Desired Properties virtual_screen Virtual Screening of Amine Building Blocks start->virtual_screen Input desired substituent vectors assess_sterics Assess Steric Hindrance and Electronic Effects virtual_screen->assess_sterics Filter candidates check_availability Check Commercial Availability and Cost assess_sterics->check_availability Prioritize based on predicted reactivity test_reactions Perform Test Reactions (e.g., Amide Coupling) check_availability->test_reactions Select diverse set of candidates for testing analyze_yield Analyze Yield, Purity, and Reaction Time test_reactions->analyze_yield Generate quantitative data decision Select Optimal Amine analyze_yield->decision Compare performance metrics decision->check_availability Revise Selection proceed Proceed to Library Synthesis or Scale-up decision->proceed Successful Candidate

Caption: Workflow for amine selection in drug discovery.

Signaling Pathway Inhibition by a Hypothetical Amine-Derived Drug

This diagram illustrates a hypothetical mechanism where a drug candidate, synthesized using a novel primary amine, inhibits a kinase signaling pathway commonly targeted in oncology.

G KinaseA Kinase A KinaseB Kinase B KinaseA->KinaseB Phosphorylates TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activates CellProliferation Cell Proliferation TranscriptionFactor->CellProliferation Promotes Drug Drug Candidate (Amine-Derived) Drug->KinaseB Inhibits

Caption: Inhibition of a kinase pathway by a drug candidate.

References

Comparative Docking Analysis of Aminomethyl Compounds with Key Protein Targets

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular docking of various aminomethyl compounds with significant protein targets implicated in cancer and bacterial infections. The data presented is compiled from recent computational studies and aims to offer a clear, objective comparison of the binding affinities and interactions of these compounds. This information can be valuable for researchers in the fields of medicinal chemistry and drug discovery for the development of novel therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the docking scores and binding affinities of representative aminomethyl compounds against two key protein targets: Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase crucial in cancer signaling, and DNA Gyrase, an essential bacterial enzyme and a target for antibiotics. Lower docking scores typically indicate a more favorable binding interaction.

Compound ClassTarget ProteinPDB IDRepresentative CompoundDocking Score (kcal/mol)Key Interacting ResiduesReference
4-(Arylaminomethyl)benzamideEGFR1M17Analogue 13Not explicitly stated, but showed 92% inhibition at 10 nMNot explicitly stated[1][2]
Imidazole-based ChalconesEGFR Kinase DomainNot specifiedCompound 2-7.32LYS721, CYS773, MET769[3]
Aminomethyl-piperidonesDipeptidyl Peptidase-IV (DPP-IV)Not specifiedNot specifiedNot explicitly stated, but used for QSAR modelingNot explicitly stated[4]
ω-Aminomethyl longifolene amideSortase A (S. aureus)Not specifiedCompounds 6a-6lNot explicitly stated, but showed inhibitory effectsNot explicitly stated[5]
(Aminomethyl)phenyl derivativeDNA Gyrase1KZNAM1> -8.0GLY77, THR165[6][7]
Levofloxacin CarboxamidesDNA Gyrase4DUHNot specifiedPLP fitness scores: 80.72-87.53Not explicitly stated[8]

Experimental Protocols

The molecular docking studies summarized above generally follow a standardized computational protocol. Below is a detailed methodology representative of these experiments.

1. Preparation of the Target Protein: The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For instance, the EGFR kinase domain (PDB ID: 1M17) and DNA gyrase (PDB ID: 1KZN, 4DUH) have been utilized in the cited studies.[1][2][6][7][8][9] Water molecules and any co-crystallized ligands are typically removed from the protein structure. The protein is then prepared for docking by adding polar hydrogen atoms and assigning appropriate atomic charges.

2. Ligand Preparation: The 2D structures of the aminomethyl compounds are drawn using chemical drawing software and then converted to 3D structures. The ligands are subsequently energy-minimized using a suitable force field to obtain a stable conformation.

3. Molecular Docking Simulation: Computational docking is performed using software such as AutoDock, Glide, or Molegro Virtual Docker.[10][11][12] A grid box is defined around the active site of the target protein to specify the search space for the ligand binding. The docking algorithm then explores various possible conformations and orientations of the ligand within the active site and calculates the binding affinity, typically represented as a docking score in kcal/mol. The pose with the lowest binding energy is generally considered the most favorable.

4. Analysis of Interactions: The resulting docked complexes are analyzed to identify the key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site. Visualization tools are used to generate 2D and 3D representations of these interactions.

Visualizations

Signaling Pathway of EGFR

The diagram below illustrates the signaling pathway of the Epidermal Growth Factor Receptor (EGFR), a key target for many anticancer therapies, including those involving aminomethyl compounds.

EGFR_Signaling_Pathway EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription

Caption: EGFR signaling cascade initiated by ligand binding.

General Workflow for Molecular Docking

The following diagram outlines the typical workflow for a molecular docking study, from target and ligand preparation to the final analysis of the results.

Docking_Workflow Start Start Protein_Prep Target Protein Preparation (from PDB) Start->Protein_Prep Ligand_Prep Ligand Preparation (Aminomethyl Compound) Start->Ligand_Prep Docking Molecular Docking Simulation Protein_Prep->Docking Ligand_Prep->Docking Analysis Analysis of Docking Results (Binding Energy & Interactions) Docking->Analysis End End Analysis->End

Caption: A generalized workflow for in silico molecular docking.

References

A Head-to-Head Comparison of the Antioxidant Properties of Aminomethyl Phenols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Aminomethyl phenols, a class of organic compounds characterized by a phenol ring substituted with an aminomethyl group (-CH₂NR₂), have garnered significant interest in medicinal chemistry due to their diverse biological activities, including notable antioxidant properties. This guide provides a comparative analysis of the antioxidant capacities of various aminomethyl phenols, supported by experimental data from peer-reviewed literature. The objective is to offer a clear, data-driven comparison to aid in the selection and development of novel antioxidant agents.

Quantitative Comparison of Antioxidant Activities

The antioxidant potential of aminomethyl phenols is influenced by the nature and position of substituents on both the phenol ring and the amino group. The following table summarizes the available quantitative data from a study on catechol-derived Mannich bases, focusing on their 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging activity.

Compound NameStructureDPPH Radical Scavenging Activity (%)
4-tert-butylcatechol85.3 ± 1.5
3,4-dihydroxy-5-(tert-butyl)-N,N-diethylbenzylamine90.1 ± 0.9
3,4-dihydroxy-5-(tert-butyl)-N-(sec-butyl)benzylamine89.5 ± 1.1
3,4-dihydroxy-5-(tert-butyl)-N-benzylbenzylamine89.2 ± 1.3
3,4-dihydroxy-5-(tert-butyl)-N-(pyrrolidin-1-ylmethyl)benzaldehyde88.9 ± 1.4
3,4-dihydroxy-5-(tert-butyl)-N-(piperidin-1-ylmethyl)benzaldehyde88.5 ± 1.6
3,4-dihydroxy-5-(tert-butyl)-N-(morpholin-4-ylmethyl)benzaldehyde87.9 ± 1.8

Data extracted from a study on catechol-derived Mannich bases. The DPPH radical scavenging activity was measured at a concentration of 0.1 mM after 30 minutes.

Key Experimental Protocols

The following are detailed methodologies for the key experiments commonly used to evaluate the antioxidant properties of aminomethyl phenols.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve the aminomethyl phenol derivatives in methanol to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or a cuvette, add 100 µL of the sample solution to 100 µL of the DPPH solution. For the control, add 100 µL of methanol instead of the sample solution.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.

Ferrous Ion (Fe²⁺) Chelating Activity Assay

This assay determines the ability of a compound to chelate ferrous ions, which can otherwise catalyze the formation of reactive oxygen species via the Fenton reaction.

Principle: The aminomethyl phenol competes with ferrozine for the binding of Fe²⁺. The formation of the colored ferrozine-Fe²⁺ complex is inversely proportional to the chelating ability of the test compound.

Procedure:

  • Reagent Preparation:

    • Ferrous chloride (FeCl₂) solution (2 mM)

    • Ferrozine solution (5 mM in methanol)

    • Sample solutions of aminomethyl phenols at various concentrations.

  • Reaction Mixture: To a tube, add 50 µL of the sample solution, followed by 50 µL of FeCl₂ solution.

  • Incubation: Shake the mixture and incubate at room temperature for 5 minutes.

  • Color Development: Add 100 µL of the ferrozine solution to initiate the reaction.

  • Second Incubation: Incubate the mixture at room temperature for 10 minutes.

  • Measurement: Measure the absorbance of the solution at 562 nm. A control is prepared in the same manner, using methanol instead of the sample solution.

  • Calculation: The percentage of Fe²⁺ chelating activity is calculated as follows:

    The IC50 value is then determined from a dose-response curve.

Inhibition of Oxidative Hemolysis Assay

This cell-based assay evaluates the ability of an antioxidant to protect erythrocytes (red blood cells) from damage induced by free radicals.

Principle: The antioxidant compound protects the erythrocyte membrane from lipid peroxidation and subsequent hemolysis (rupture) caused by a free radical initiator, such as 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

Procedure:

  • Erythrocyte Preparation: Obtain fresh human or rat blood and centrifuge to separate the erythrocytes. Wash the cells three times with a phosphate-buffered saline (PBS) solution (pH 7.4). Resuspend the erythrocytes in PBS to a final concentration of 5% (v/v).

  • Reaction Mixture: In a microplate, mix 100 µL of the erythrocyte suspension with 50 µL of the aminomethyl phenol sample solution at different concentrations. A control well should contain PBS instead of the sample.

  • Pre-incubation: Incubate the plate at 37°C for 30 minutes.

  • Induction of Hemolysis: Add 50 µL of a 200 mM AAPH solution (in PBS) to each well to induce oxidative stress. For the 100% hemolysis control, add a hypotonic solution instead of AAPH.

  • Incubation and Measurement: Incubate the plate at 37°C and monitor the hemolysis by measuring the decrease in absorbance (turbidity) at 690 nm at regular intervals (e.g., every 10 minutes) for a period of 2-4 hours.

  • Calculation: The percentage of hemolysis inhibition is calculated at a specific time point. The IC50 value, representing the concentration of the antioxidant that inhibits 50% of AAPH-induced hemolysis, can be determined.

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow: Antioxidant Assays

G cluster_DPPH DPPH Radical Scavenging Assay cluster_Fe Fe²⁺ Chelating Activity Assay cluster_Hemolysis Oxidative Hemolysis Inhibition Assay DPPH1 Prepare DPPH Solution (0.1 mM in Methanol) DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Prepare Aminomethyl Phenol Solutions DPPH2->DPPH3 DPPH4 Incubate (30 min, dark) DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 Fe1 Prepare FeCl₂ and Ferrozine Solutions Fe3 Mix Sample and FeCl₂ Fe1->Fe3 Fe2 Prepare Aminomethyl Phenol Solutions Fe2->Fe3 Fe4 Incubate (5 min) Fe3->Fe4 Fe5 Add Ferrozine Fe4->Fe5 Fe6 Incubate (10 min) Fe5->Fe6 Fe7 Measure Absorbance at 562 nm Fe6->Fe7 Hem1 Prepare Erythrocyte Suspension (5%) Hem3 Mix Erythrocytes and Sample Hem1->Hem3 Hem2 Prepare Aminomethyl Phenol Solutions Hem2->Hem3 Hem4 Pre-incubate (30 min, 37°C) Hem3->Hem4 Hem5 Add AAPH (200 mM) Hem4->Hem5 Hem6 Incubate and Monitor Absorbance at 690 nm Hem5->Hem6 G cluster_pathway Potential Modulation of Nrf2-Keap1 Pathway by Aminomethyl Phenols ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 induces conformational change AMP Aminomethyl Phenol AMP->Keap1 may interact with cysteine residues Nrf2 Nrf2 Keap1->Nrf2 sequesters in cytoplasm Ub Ubiquitination & Degradation Keap1->Ub mediates Nrf2->Ub targeted for Nucleus Nucleus Nrf2->Nucleus translocates to ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to AOE Antioxidant Enzyme Expression (e.g., HO-1, GCL) ARE->AOE activates transcription of Cell Cellular Protection AOE->Cell

A Researcher's Guide to Validating Analytical Methods for Chiral Amine Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate separation and quantification of chiral amines are critical for ensuring the safety and efficacy of pharmaceutical products. This guide provides an objective comparison of leading analytical techniques for this purpose, supported by experimental data and detailed methodologies, to aid in the selection of the most appropriate method for your specific needs.

The enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Consequently, regulatory agencies mandate the development of stereoselective analytical methods to control the enantiomeric purity of drug substances and products. This guide explores the most commonly employed techniques for chiral amine separation: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE), offering a comparative analysis of their performance.

Comparative Analysis of Chiral Separation Techniques

The choice of an analytical technique for chiral amine separation depends on various factors, including the properties of the analyte, the required resolution, analysis time, and environmental impact. The following tables summarize the performance of HPLC, SFC, and CE based on published experimental data.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used and robust technique for chiral separations.[1] The use of Chiral Stationary Phases (CSPs) is the most common approach.[1] Polysaccharide-based CSPs, in particular, have demonstrated broad applicability for a diverse range of compounds.[2][3]

Chiral Stationary Phase (CSP)AnalyteMobile PhaseResolution (Rs)Selectivity (α)Analysis Time (min)Reference
Chiralpak AD-3Afoxolanern-Hexane/IPA/MeOH (89:10:1, v/v/v)5.01.54<10[4]
Astec CHIROBIOTIC V2Methamphetamine EnantiomersMethanol:water (95:5) with 0.1% acetic acid and 0.02% ammonium hydroxideBaseline--
Chiralpak ICFluoxetine2-propanol in hexane with diethyl-amine---[4]

Advantages of HPLC:

  • Well-established and widely available instrumentation.

  • A wide variety of commercially available CSPs, offering broad selectivity.[2]

  • Robust and reproducible results.

Limitations of HPLC:

  • Can be time-consuming.

  • Often requires the use of large volumes of organic solvents, which can be costly and environmentally unfriendly.[5]

Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful "green" alternative to normal-phase HPLC for chiral separations.[6][7] It utilizes supercritical carbon dioxide as the primary mobile phase, significantly reducing the consumption of organic solvents.[5][7] SFC often provides faster analysis times and higher efficiency compared to HPLC.[6][8]

Chiral Stationary Phase (CSP)AnalyteMobile Phase (CO2 with modifier)Resolution (Rs)Selectivity (α)Analysis Time (min)Reference
Cyclofructan-based25 Primary AminesMethanol13 baseline separations--[6]
Crownpak® CR-I (+)Primary AminesMethanol with TFA--<3[9]
CHIRALPAK AD-HD/L-amphetamineEthanol + 0.1% aq. NH3Clear separation-2.5 - 3.2[10]

Advantages of SFC:

  • Speed: The low viscosity of the mobile phase allows for high flow rates and fast separations.[5]

  • Reduced Solvent Consumption: Uses significantly less organic solvent compared to HPLC, making it a more environmentally friendly and cost-effective option.[5][7]

  • Improved Peak Symmetries: Often provides better peak shapes compared to other techniques.[6]

Limitations of SFC:

  • Requires specialized instrumentation.

  • Method development can be more complex than for HPLC.

Capillary Electrophoresis (CE)

CE is a high-efficiency separation technique that requires minimal sample and solvent volumes.[11][12] Chiral separations in CE are typically achieved by adding a chiral selector to the background electrolyte.[13][14] Cyclodextrins and their derivatives are the most commonly used chiral selectors in CE.[15]

Chiral SelectorAnalyteBackground ElectrolyteResolution (Rs)Selectivity (α)Analysis Time (min)Reference
1-ethyl-3-methyl imidazole L-tartrate ([EMIM][L-Tar])Tryptophan, Tyrosine, Phenylalanine enantiomers----[11][12]
CyclodextrinsDimethidine and related compounds----[13]

Advantages of CE:

  • High Separation Efficiency: Capable of achieving very high resolution.[11][12]

  • Low Consumption: Requires minimal amounts of sample and reagents.[11][12]

  • Flexibility: Easy to change the type of chiral selector.[11][12]

Limitations of CE:

  • Lower sensitivity compared to HPLC and SFC, especially without specialized detectors.

  • Can be less robust for certain applications.

  • Determining the appropriate chiral selector can be a trial-and-error process.[15]

Experimental Protocols: A General Workflow for Method Validation

The validation of an analytical method for chiral amine separation should be performed in accordance with regulatory guidelines such as those from the US-FDA and the International Council for Harmonisation (ICH).[16][17][18][19] The following workflow outlines the key steps in this process.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Sample Analysis A Analyte Characterization B Selection of Separation Technique (HPLC, SFC, CE) A->B C Screening of Chiral Selectors (CSPs or Additives) B->C D Optimization of Separation Conditions (Mobile Phase, Temperature, etc.) C->D E Specificity / Selectivity D->E Proceed to Validation F Linearity and Range E->F G Accuracy and Precision F->G H Limit of Detection (LOD) & Limit of Quantitation (LOQ) G->H I Robustness H->I J System Suitability I->J K Sample Preparation J->K Implement for Routine Use L Analysis of Samples K->L M Data Processing and Reporting L->M

Caption: General workflow for the development and validation of an analytical method for chiral amine separation.

A critical aspect of sample analysis, particularly for biological matrices, is sample preparation. Techniques like liquid-liquid extraction and solid-phase extraction (SPE) are commonly employed to remove interfering substances and concentrate the analytes before analysis.[20]

Logical Relationships in Chiral Separation Method Selection

The selection of an appropriate chiral separation technique is a multi-faceted decision. The following diagram illustrates the logical relationships between the analytical challenge and the suitability of each technique.

Caption: Logical relationships guiding the selection of a chiral separation technique based on the analytical challenge.

Conclusion

The validation of analytical methods for chiral amine separation is a critical undertaking in the pharmaceutical industry. HPLC, SFC, and CE each offer a unique set of advantages and are suited to different analytical challenges. While HPLC remains a robust and widely used technique, SFC is gaining prominence as a faster and more environmentally sustainable alternative, particularly for high-throughput and preparative applications. CE, with its high efficiency and minimal sample requirements, is an excellent choice for applications where sample volume is limited. By carefully considering the specific requirements of the analysis and leveraging the comparative data and workflows presented in this guide, researchers can confidently select and validate the most appropriate method for their chiral amine separation needs.

References

Safety Operating Guide

Proper Disposal of 4-(Aminomethyl)heptane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and professionals in drug development require clear, actionable guidance for the safe disposal of chemical waste. This document outlines the essential procedures for the proper disposal of 4-(Aminomethyl)heptane, ensuring the safety of laboratory personnel and the protection of the environment. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the general properties of aliphatic amines and flammable organic compounds. It is imperative to handle this chemical with caution and to consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.

Essential Safety and Handling Precautions

Before beginning any disposal process, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE), including but not limited to:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

  • Eye Protection: Safety glasses or goggles must be worn to protect against splashes.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from spills and splashes.

Work should always be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of vapors.[1]

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical and must be carried out in compliance with all local, state, and federal regulations.[2]

  • Waste Identification and Segregation:

    • Label a dedicated, compatible waste container clearly as "Hazardous Waste: this compound".

    • The container must be in good condition, compatible with aliphatic amines, and have a secure, tight-fitting lid.

    • Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. Incompatible materials can lead to dangerous chemical reactions.

  • Container Management:

    • Keep the waste container closed at all times, except when adding waste.

    • Store the container in a designated, well-ventilated, and cool secondary containment area away from sources of ignition such as heat, sparks, or open flames.[1]

  • Waste Collection:

    • For spills, use an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels to absorb large quantities of the flammable liquid.

    • Carefully collect the absorbed material and any contaminated debris (e.g., gloves, weighing paper) and place it in the designated hazardous waste container.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste container by your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

PropertyValue (Heptane as a reference)Significance and Handling Precautions
Flash Point -4 °C (Heptane)[1]Highly flammable. Keep away from all ignition sources.[3]
Boiling Point 98 °C (Heptane)[1]Vapors can travel to an ignition source and flash back.
Toxicity May be harmful if swallowed, inhaled, or in contact with skin (general for aliphatic amines).Avoid all routes of exposure. Use in a well-ventilated area or fume hood.[4]
Ecotoxicity Very toxic to aquatic life with long-lasting effects (Heptane).[5]Prevent release to the environment. Do not dispose of in sewers or waterways.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have this compound waste? is_contaminated Is the material contaminated or spent? start->is_contaminated collect_waste Collect in a labeled, compatible hazardous waste container. is_contaminated->collect_waste Yes spill Is there a spill? is_contaminated->spill No store_waste Store container in a cool, well-ventilated area away from ignition sources. collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) for pickup. store_waste->contact_ehs end End: Waste properly managed. contact_ehs->end spill->end No absorb_spill Absorb with inert material (e.g., sand, vermiculite). spill->absorb_spill Yes absorb_spill->collect_waste

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.